Methyl all-cis-7,10,13,16,19-docosapentaenoate
Description
Properties
IUPAC Name |
methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHIRHGARALFY-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336242 | |
| Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108698-02-8 | |
| Record name | Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108698028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 7,10,13,16,19-DOCOSAPENTAENOATE, (7Z,10Z,13Z,16Z,19Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IS54O89XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate
This guide provides a comprehensive technical overview of Methyl all-cis-7,10,13,16,19-docosapentaenoate, a significant long-chain omega-3 polyunsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are engaged with lipid biochemistry and its applications. This document delves into the molecule's structure, synthesis, biochemical pathways, and analytical methodologies, offering field-proven insights and robust references to support further research and application.
Introduction and Significance
This compound is the methyl ester of docosapentaenoic acid (DPA), an omega-3 fatty acid. Its formal IUPAC name is methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate[1]. This compound is of significant interest in the scientific community due to its role as a crucial intermediate in the biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA)[2]. It is also recognized for its own biological activities. As a stable, esterified form of DPA, it serves as an essential analytical standard for the accurate quantification of fatty acids in various biological and commercial samples, including fish and microalgal oils.
The parent fatty acid, DPA, is found in sources such as fish oil, seal oil, and red meat. While not as extensively studied as EPA and DHA, emerging research highlights the unique physiological roles of DPA. These include its potent ability to inhibit platelet aggregation and its greater efficacy in promoting endothelial cell migration compared to EPA, a critical process in wound healing[3]. Furthermore, DPA can be retroconverted to EPA in vivo, acting as a reservoir for this important omega-3 fatty acid[2]. This guide will explore the structural and functional intricacies of its methyl ester derivative, providing a foundational understanding for its application in research and development.
Chemical Structure and Properties
The defining feature of this compound is its 22-carbon acyl chain with five double bonds, all in the cis configuration, and a methyl ester functional group. The positions of the double bonds at the 7th, 10th, 13th, 16th, and 19th carbons are key to its three-dimensional structure and biological function.
| Property | Value | Source |
| Molecular Formula | C23H36O2 | |
| Molecular Weight | 344.53 g/mol | |
| CAS Number | 108698-02-8 | |
| Appearance | Liquid | |
| Storage Temperature | -20°C | |
| Synonyms | cis-7,10,13,16,19-Docosapentaenoic acid methyl ester, DPA methyl ester, n-3 DPA methyl ester |
A 2D representation of the chemical structure is provided below:
Caption: 2D structure of this compound.
Synthesis and Biosynthesis
Chemical Synthesis
The synthesis of this compound is typically achieved through the esterification of its corresponding free fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid. This process is a standard procedure in lipid chemistry, often employed for the preparation of fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a common method for the synthesis of FAMEs from a free fatty acid.
-
Preparation of Reagents:
-
All-cis-7,10,13,16,19-docosapentaenoic acid
-
Anhydrous methanol
-
Acetyl chloride or concentrated sulfuric acid as a catalyst
-
Hexane or heptane for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate for drying
-
-
Esterification Reaction:
-
Dissolve a known quantity of all-cis-7,10,13,16,19-docosapentaenoic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., acetyl chloride) dropwise with stirring.
-
After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.
-
Collect the upper organic layer containing the methyl ester.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if required.
-
Biosynthesis of the Parent Fatty Acid
The parent fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA), is an integral part of the omega-3 fatty acid metabolic pathway. It is biosynthesized from alpha-linolenic acid (ALA), an essential fatty acid obtained from the diet. The pathway involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively. DPA is the direct precursor to docosahexaenoic acid (DHA).
Caption: Biosynthesis pathway of n-3 Docosapentaenoic Acid (DPA).
Biochemical Role and Metabolism
The biological significance of this compound is intrinsically linked to its parent fatty acid, DPA. Once ingested and hydrolyzed to DPA, it can be incorporated into cell membrane phospholipids.
DPA serves as an intermediate in the formation of DHA, a critical component of neuronal and retinal cell membranes. Additionally, DPA can be retro-converted to EPA, thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids[2].
Recent studies have highlighted that DPA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of specialized pro-resolving mediators (SPMs), including resolvins and protectins of the DPA series. These molecules are potent anti-inflammatory and pro-resolving agents.
Caption: Metabolism of DPA to specialized pro-resolving mediators.
Analytical Characterization
The primary application of this compound is as an analytical standard for the identification and quantification of fatty acids in complex mixtures, typically by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocol: GC-MS Analysis of Fish Oil FAMEs
This protocol outlines a general procedure for the analysis of fatty acid methyl esters in a fish oil supplement using this compound as an internal or external standard.
-
Sample Preparation (Transesterification):
-
Accurately weigh a small amount of the fish oil sample into a reaction vial.
-
Add a known amount of an internal standard (if not using external calibration).
-
Add methanolic HCl or BF3-methanol reagent.
-
Heat the mixture at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert the triglycerides to FAMEs.
-
After cooling, add water and an extraction solvent like hexane or heptane.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Injector: Split/splitless injector, operated in split mode.
-
Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs based on their boiling points and polarity. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: Typically m/z 50-500.
-
-
Data Analysis:
-
Identify the FAME peaks in the chromatogram by comparing their retention times and mass spectra with those of the this compound standard and other FAME standards.
-
Quantify the individual FAMEs by integrating the peak areas and comparing them to the calibration curve of the respective standards.
-
Spectroscopic Data
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¹H NMR: The spectrum would show characteristic signals for the terminal methyl group, the methylene groups in the aliphatic chain, the bis-allylic protons between the double bonds, the olefinic protons, the methylene group adjacent to the carbonyl, and the methyl ester protons.
-
¹³C NMR: The spectrum would display signals for the carbons of the terminal methyl group, the various methylene carbons, the olefinic carbons, and the carbonyl and methoxy carbons of the ester group.
-
Mass Spectrometry: Under electron ionization (EI), FAMEs typically show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 344.5 may be weak or absent for highly unsaturated esters. Common fragments include ions resulting from cleavage at various points along the hydrocarbon chain and a prominent ion at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group.
Conclusion
This compound is a molecule of considerable scientific importance, bridging the gap between EPA and DHA in omega-3 fatty acid metabolism and serving as a critical analytical tool. Its own biological activities, mediated through its parent fatty acid DPA and its metabolic products, are a growing area of research with potential implications for inflammatory diseases and tissue repair. This guide has provided a detailed overview of its structure, synthesis, biological roles, and analytical methodologies to support the endeavors of researchers and developers in the field of lipid science.
References
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PubChem. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Available from: [Link]
-
Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Prostaglandins, Leukotrienes and Essential Fatty Acids, 85(3-4), 155-161. Available from: [Link]
-
ProMed Eye Health. Omega-3 Docosapentaenoic Acid (DPA): What is known?. Available from: [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available from: [Link]
-
Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia, Brazil. Journal of the Brazilian Chemical Society, 30(11), 2374-2381. Available from: [Link]
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QUANTITATIVE DETERMINATION OF FATTY ACIDS FROM FISH OILS USING GC-MS METHOD AND1H-NMR SPECTROSCOPY. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 75(4), 131-138. Available from: [Link]
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An In-depth Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate: Properties, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl all-cis-7,10,13,16,19-docosapentaenoate is the methyl ester of docosapentaenoic acid (DPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). While often overshadowed by its more famous counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA and its derivatives are gaining increasing attention for their unique biological activities and potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of this compound, serving as a vital resource for researchers in lipidomics, natural product chemistry, and drug discovery.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₃₆O₂ | [1][2] |
| Molecular Weight | 344.53 g/mol | [1][2] |
| CAS Number | 108698-02-8 | [1][2] |
| Appearance | Liquid at room temperature | |
| Boiling Point | 215 °C at 15 Torr | [3] |
| Density | 0.9362 g/cm³ at 15 °C | [3] |
| Refractive Index | 1.4933 at 15 °C | [3] |
Melting Point: As a polyunsaturated fatty acid methyl ester with five cis double bonds, this compound is expected to have a very low melting point, remaining in a liquid state well below 0 °C. The multiple cis-double bonds introduce kinks in the acyl chain, preventing efficient packing into a crystal lattice. This is a characteristic feature of PUFAs and their esters, contributing to the fluidity of biological membranes.
Solubility Profile
Due to its long hydrocarbon chain and the ester functional group, this compound is a lipophilic molecule with poor solubility in aqueous solutions. Its solubility in common laboratory solvents is summarized below. The choice of solvent is critical for accurate quantification and for the design of delivery systems in biological assays.
| Solvent | Solubility | Source(s) |
| Ethanol | Miscible | [2][3] |
| Dimethylformamide (DMF) | >100 mg/mL | [2][3] |
| Dimethyl sulfoxide (DMSO) | >100 mg/mL | [2][3] |
| 0.1 M Na₂CO₃ | 1 mg/mL | [2][3] |
Stability and Storage
This compound is susceptible to oxidation due to the presence of five double bonds. The bis-allylic hydrogens are particularly prone to abstraction, initiating a free-radical chain reaction that can lead to the formation of hydroperoxides and other degradation products.
Recommended Storage: To ensure its integrity, the compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is often supplied in a solution with an antioxidant to prevent degradation. For long-term storage, amber vials are recommended to protect against light-induced oxidation.
Synthesis and Preparation
This compound is typically prepared by the esterification of its parent fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA). DPA can be isolated from natural sources rich in omega-3 fatty acids, such as fish oil and seal oil, or produced through microbial fermentation.
General Laboratory-Scale Synthesis
A common method for the synthesis of fatty acid methyl esters (FAMEs) is acid-catalyzed esterification.
Protocol for Acid-Catalyzed Esterification:
-
Dissolution: Dissolve a known quantity of high-purity all-cis-7,10,13,16,19-docosapentaenoic acid in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.
-
Reaction: Reflux the mixture for a specified period, typically 1-2 hours, under an inert atmosphere to prevent oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the this compound into a non-polar organic solvent like hexane or diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the high-purity methyl ester.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Accurate and reliable analytical methods are essential for the identification and quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of FAMEs. The volatility of the methyl ester allows for its separation by gas chromatography, and mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Typical GC-MS Parameters:
-
Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of FAMEs with different chain lengths and degrees of unsaturation.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
Mass Spectral Fragmentation: The EI mass spectrum of this compound will exhibit characteristic fragmentation patterns for a long-chain polyunsaturated FAME. While the molecular ion (m/z 344.5) may be weak or absent in EI-MS due to extensive fragmentation, characteristic ions will be present.[5][6] These include ions resulting from cleavage at the ester group and along the hydrocarbon chain. The presence of multiple double bonds leads to the formation of a prominent ion at m/z 79, corresponding to the tropylium ion, a common feature in the mass spectra of polyunsaturated compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the presence and geometry of the double bonds and the ester functionality.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~5.34 ppm (m): Olefinic protons (-CH=CH-).
-
~3.67 ppm (s): Methyl ester protons (-COOCH₃).
-
~2.81 ppm (t): Bis-allylic protons (=CH-CH₂-CH=).
-
~2.30 ppm (t): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
-
~2.05 ppm (m): Allylic protons (-CH₂-CH=).
-
~1.70 ppm (m): Protons on the carbon beta to the carbonyl group (-CH₂-CH₂-COO-).
-
~0.97 ppm (t): Terminal methyl protons (-CH₂-CH₃).
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~174 ppm: Carbonyl carbon (-COO-).
-
~127-132 ppm: Olefinic carbons (-CH=CH-).
-
~51.4 ppm: Methyl ester carbon (-COOCH₃).
-
~34 ppm: Carbon alpha to the carbonyl group (-CH₂-COO-).
-
~20-30 ppm: Methylene carbons in the aliphatic chain.
-
~14 ppm: Terminal methyl carbon (-CH₂-CH₃).
Biological Significance and Applications in Drug Development
The biological effects of this compound are primarily attributed to its parent fatty acid, DPA. Once administered, the ester is readily hydrolyzed to release free DPA, which can then be incorporated into cellular membranes and metabolized into a variety of bioactive lipid mediators.
Role in Inflammation and Resolution
DPA plays a significant role in the modulation of inflammatory pathways. It can compete with arachidonic acid (AA), an omega-6 fatty acid, for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition leads to the production of less inflammatory eicosanoids compared to those derived from AA.[9]
Furthermore, DPA is a precursor to a series of specialized pro-resolving mediators (SPMs), including resolvins and protectins.[10][11] These molecules are actively involved in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.
Caption: Simplified overview of DPA's role in inflammatory signaling pathways.
Therapeutic Potential
The anti-inflammatory and pro-resolving properties of DPA make it an attractive candidate for the development of new therapeutics for a range of inflammatory conditions, including:
-
Cardiovascular disease[12]
-
Inflammatory bowel disease[9]
-
Neurodegenerative disorders
-
Certain types of cancer[13]
This compound, as a more stable and bioavailable form of DPA, serves as a valuable tool for preclinical research in these areas. Its well-defined chemical structure and properties make it an ideal standard for analytical method development and for investigating the mechanisms of action of DPA and its metabolites.
Conclusion
This compound is a molecule of significant interest to the scientific community. A thorough understanding of its physicochemical properties is fundamental to its application in research. The analytical techniques outlined in this guide provide a framework for its accurate identification and quantification. As research into the unique biological roles of DPA continues to expand, its methyl ester will undoubtedly remain a crucial compound for advancing our knowledge and developing novel therapeutic strategies for a variety of diseases.
References
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Caring Sunshine. (n.d.). Relationship: Inflammation and DPA (docosapentaenoic acid). Retrieved from [Link]
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MDPI. (2023). Docosahexaenoic Acid, a Key Compound for Enhancing Sensitization to Drug in Doxorubicin-Resistant MCF-7 Cell Line. Retrieved from [Link]
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Chemical CAS. (n.d.). Cas 108698-02-8,CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER. Retrieved from [Link]
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PubMed. (2019). Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model. Retrieved from [Link]
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FoundMyFitness. (2020). The role of omega-3 fatty acids in resolving inflammation. Retrieved from [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
ResearchGate. (2009). Determination of trans double bonds in polyunsaturated fatty acid methyl esters from their electron impact mass spectra. Retrieved from [Link]
-
ACS Publications. (2007). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Retrieved from [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Retrieved from [Link]
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PubChem. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Retrieved from [Link]
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PubChem. (n.d.). 7,10,13,16,19-Docosapentaenoic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4,7,10,13,16-docosapentaenoate. Retrieved from [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
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A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of all-cis-7,10,13,16,19-Docosapentaenoic Acid (DPA n-3)
Introduction: The Emerging Significance of Docosapentaenoic Acid (DPA n-3)
In the landscape of omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have long held the spotlight for their well-documented health benefits. However, a crucial intermediate in their metabolic pathway, all-cis-7,10,13,16,19-docosapentaenoic acid (DPA n-3), is garnering increasing attention from the scientific community.[1] Structurally similar to EPA but with a longer carbon chain, DPA is not merely a transitional molecule but possesses unique and potent biological activities.[2] This technical guide provides an in-depth exploration of the natural origins of DPA, the intricate enzymatic pathways governing its synthesis, and the analytical methodologies required for its accurate quantification in various biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding of DPA is paramount for harnessing its therapeutic potential in areas such as inflammation resolution, cardiovascular health, and beyond.
Chapter 1: Principal Natural Reservoirs of DPA n-3
The primary challenge in studying DPA has been its limited availability in pure form.[3] However, it is naturally present in several key sources, which are critical for both dietary intake and for the extraction of this valuable fatty acid for research and pharmaceutical applications.
Marine Vertebrates and Mammals
Fatty fish are a well-established source of DPA. Menhaden and salmon, in particular, contain significant levels of this omega-3 fatty acid.[2] The concentration of DPA in fish oil can vary, but it is a consistent component alongside EPA and DHA. Notably, the blubber of marine mammals such as seals, walruses, and sea lions is exceptionally rich in DPA.[2]
Microbial Sources
Specific strains of marine microorganisms have been identified as potent producers of DPA. A notable example is the marine ichthyosporean Sphaeroforma arctica, a novel isolate of which has been shown to produce high levels of DPA, making it a promising candidate for biotechnological production.[4]
Genetically Engineered Plants
Recent advancements in metabolic engineering have led to the development of Brassica juncea (Indian mustard) capable of producing high levels of DPA. This represents a significant step towards a sustainable and scalable terrestrial source of DPA, independent of marine ecosystems.[5]
Table 1: DPA n-3 Content in Various Natural Sources
| Source | DPA n-3 Content | Reference |
| Menhaden Fish Oil | ~0.67 g per tbsp | [2] |
| Salmon Fish Oil | ~0.41 g per tbsp | [2] |
| Sphaeroforma arctica (isolated strain) | Up to 11% of total fatty acids | [4] |
| Genetically Engineered Brassica juncea | Up to 12% of seed oil | [5] |
| Seal Blubber | High, but variable | [2] |
Chapter 2: The Biosynthetic Pathway of DPA n-3
DPA n-3 is an integral part of the omega-3 fatty acid metabolic pathway, acting as the direct precursor to DHA. Its synthesis from EPA involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.
Elongation of Eicosapentaenoic Acid (EPA)
The conversion of EPA (20:5n-3) to DPA (22:5n-3) is initiated by the addition of a two-carbon unit, a process catalyzed by a family of enzymes known as fatty acid elongases (ELOVL). Specifically, ELOVL5 and ELOVL2 have been identified as key players in this elongation step.[6][7] ELOVL2, in particular, is crucial for the sequential elongation of EPA to DPA.[6]
The "Sprecher Pathway": DPA to DHA Conversion
Historically, it was thought that a Δ4-desaturase directly converted DPA to DHA. However, research has revealed a more complex route in mammals, often referred to as the "Sprecher pathway". This pathway involves:
-
Further Elongation: DPA (22:5n-3) is further elongated by ELOVL2 to a 24-carbon fatty acid, tetracosapentaenoic acid (24:5n-3).[6]
-
Desaturation: This 24-carbon intermediate is then desaturated by a Δ6-desaturase (encoded by the FADS2 gene) to form tetracosahexaenoic acid (24:6n-3).
-
Peroxisomal Beta-Oxidation: Finally, 24:6n-3 is translocated to peroxisomes where it undergoes one round of beta-oxidation to yield DHA (22:6n-3).[4]
This indirect pathway underscores the intricate regulation of long-chain PUFA synthesis.
Chapter 3: Analytical Methodologies for DPA Quantification
Accurate and reliable quantification of DPA is essential for understanding its metabolism and biological functions. This section details the key steps and considerations for the analysis of DPA in biological matrices.
Extraction of Lipids
The initial step involves the extraction of total lipids from the sample matrix. A widely used and effective method is a modified Folch or Bligh-Dyer extraction using a chloroform:methanol solvent system.[8] For solid samples like tissues or algal biomass, homogenization is necessary to ensure efficient extraction.
Gas Chromatography (GC) Analysis
GC is a robust technique for fatty acid analysis. However, it requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
Experimental Protocol: Derivatization of DPA for GC Analysis
-
Saponification: To a known amount of the lipid extract, add a solution of potassium hydroxide in methanol. Heat the mixture to hydrolyze the fatty acids from their glycerol backbone.[4]
-
Methylation: Add a solution of boron trifluoride (BF₃) in methanol and heat to convert the free fatty acids to their corresponding methyl esters.[9]
-
Extraction of FAMEs: After cooling, add a saturated solution of sodium chloride and hexane. Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC analysis.[4]
-
GC-MS Analysis: Inject the FAMEs onto a GC system equipped with a mass spectrometer (MS) detector. A polar capillary column is typically used for the separation of FAMEs. Identification of the DPA methyl ester is based on its retention time and mass spectrum compared to a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis of DPA
-
Sample Preparation: The lipid extract can be directly diluted in an appropriate solvent, such as a mixture of acetonitrile and isopropanol, for analysis.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase containing a weak acid (e.g., formic acid) or a salt (e.g., ammonium acetate) to enhance ionization.[10]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions.[10][11]
Table 2: Key Parameters for DPA n-3 Analysis
| Parameter | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Extraction, Saponification, Methylation | Extraction, Dilution |
| Instrumentation | GC-FID or GC-MS | LC-MS/MS (Triple Quadrupole) |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) - Negative Mode |
| Detection | Mass Spectrum of DPA-methyl ester | MRM Transitions (e.g., m/z 329.3 -> fragment ions) |
| Quantification | External or Internal Standard Calibration | Stable Isotope-Labeled Internal Standard |
Chapter 4: Biological Activities and Pro-Resolving Functions of DPA n-3
DPA n-3 is not merely a passive intermediate; it is a substrate for the production of potent bioactive lipid mediators that play a crucial role in the resolution of inflammation.
DPA-Derived Specialized Pro-Resolving Mediators (SPMs)
In response to inflammatory stimuli, DPA is metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to generate a unique family of SPMs, including resolvins and protectins.[12][13] These DPA-derived mediators are structurally and functionally distinct from those derived from EPA and DHA.
Key DPA-Derived SPMs:
-
Resolvins of the D-series (RvD n-3 DPA): These include RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA. Their biosynthesis is initiated by the action of 15-LOX on DPA, followed by further enzymatic conversions.[12][14]
-
Protectins (PD n-3 DPA): PD1n-3 DPA and PD2n-3 DPA are also formed from DPA through a 15-LOX initiated pathway.[3][13]
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An In-Depth Technical Guide to the Biosynthesis of Docosapentaenoic Acid (n-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), specifically the n-3 isomer (22:5n-3), is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as a critical intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][2] While historically overshadowed by its more famous counterparts, EPA and DHA, recent research has illuminated DPA's unique biological activities and therapeutic potential.[3] This guide provides a comprehensive technical overview of the DPA (n-3) biosynthesis pathway, its regulation, and the analytical methodologies essential for its study, tailored for professionals in research and drug development.
The Core Biosynthetic Pathway: From Alpha-Linolenic Acid to DPA
The synthesis of DPA in humans is a multi-step enzymatic process that begins with the essential fatty acid, alpha-linolenic acid (ALA; 18:3n-3), which must be obtained from the diet.[4][5] The pathway involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.[6][7][8]
The key enzymatic players in this pathway belong to two families:
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into the fatty acid chain. The two crucial desaturases are delta-6 desaturase (encoded by the FADS2 gene) and delta-5 desaturase (encoded by the FADS1 gene).[9][10]
-
Elongation of Very Long-Chain Fatty Acids Proteins (ELOVL): These enzymes are responsible for extending the carbon chain of the fatty acid. ELOVL5 and ELOVL2 are the primary elongases involved in the n-3 PUFA pathway.[9][11]
The conversion of ALA to DPA proceeds through the following key steps:
-
ALA (18:3n-3) to Stearidonic Acid (SDA; 18:4n-3): The pathway is initiated by the action of delta-6 desaturase (FADS2) , which introduces a double bond at the delta-6 position of ALA.[12] This is considered a rate-limiting step in the overall conversion process.[9]
-
SDA (18:4n-3) to Eicosatetraenoic Acid (ETA; 20:4n-3): The 18-carbon SDA is then elongated by ELOVL5 to the 20-carbon ETA.[5]
-
ETA (20:4n-3) to Eicosapentaenoic Acid (EPA; 20:5n-3): Delta-5 desaturase (FADS1) acts on ETA to introduce a double bond at the delta-5 position, yielding EPA.[11]
-
EPA (20:5n-3) to Docosapentaenoic Acid (DPA; 22:5n-3): Finally, EPA is elongated by ELOVL2 to form the 22-carbon DPA.[11][13]
It's important to note that this pathway is not a one-way street. Evidence suggests that DPA can be retro-converted back to EPA.[1][14] However, the conversion of DPA to DHA is a more complex process that involves further elongation and a cycle of beta-oxidation within the peroxisomes.[13]
Visualization of the DPA (n-3) Biosynthesis Pathway
Caption: The enzymatic cascade for DPA (n-3) synthesis from ALA.
Regulation of the Biosynthesis Pathway
The efficiency of DPA synthesis is not constant and is subject to complex regulation at multiple levels, presenting key considerations for therapeutic interventions.
Substrate Competition and Dietary Influences
A primary regulatory factor is the competition between omega-3 and omega-6 fatty acid precursors for the same desaturase and elongase enzymes.[15][16] High dietary intake of linoleic acid (LA; 18:2n-6), the precursor for the omega-6 pathway, can significantly reduce the conversion of ALA to its longer-chain derivatives, including DPA.[17][18] This underscores the importance of the dietary omega-6 to omega-3 ratio in modulating endogenous DPA levels. Furthermore, the absolute amounts of dietary ALA and LA, not just their ratio, influence the conversion efficiency.[16]
Genetic Polymorphisms
Single nucleotide polymorphisms (SNPs) in the FADS and ELOVL genes can significantly impact an individual's ability to synthesize long-chain PUFAs.[9][19][20] For example, certain FADS1 and FADS2 variants are associated with lower levels of EPA and DPA, while some ELOVL2 polymorphisms can influence the conversion of EPA to DPA.[11][20] These genetic differences contribute to the variability in PUFA profiles observed in the population and are a critical consideration for personalized nutrition and drug development strategies.[19]
Hormonal and Metabolic Factors
Hormonal status can also influence the conversion process. For instance, women, particularly of reproductive age, have been shown to have a greater capacity for converting ALA to longer-chain omega-3s, including DPA and DHA, which may be linked to the effects of estrogen on enzyme expression.[18][21][22] Metabolic factors, such as insulin levels, can also regulate the expression of desaturase enzymes.[12]
Biological Significance and Therapeutic Potential of DPA (n-3)
While DPA is an intermediate, it is not merely a passive stepping stone. It possesses unique biological activities that are gaining increasing attention.
Cardiovascular Health
DPA has demonstrated potent effects on cardiovascular health. It has been shown to be more effective than EPA and DHA in inhibiting platelet aggregation in some studies.[1][2] Additionally, DPA supplementation has been linked to favorable changes in plasma lipid profiles, including a decrease in triglycerides and total cholesterol.[14]
Inflammation and Resolution
Like other omega-3 PUFAs, DPA is a precursor to a series of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[13][23][24][25] These molecules play a crucial role in the active resolution of inflammation, a process distinct from anti-inflammatory effects.[26][27] The DPA-derived SPMs have unique structures and functions, contributing to the overall beneficial effects of omega-3s on inflammatory conditions.[23]
Other Potential Benefits
Emerging research suggests that DPA may also play a role in endothelial cell migration, which is important for wound healing, and may have neuroprotective effects.[1][2]
Experimental Protocols: Fatty Acid Profile Analysis
Accurate quantification of DPA and other fatty acids is paramount for research and clinical applications. Gas chromatography (GC) is the gold standard for fatty acid analysis.[28][29][30]
Sample Preparation: Extraction and Derivatization
-
Lipid Extraction: Lipids are first extracted from the biological matrix (e.g., plasma, red blood cells, tissue homogenates) using organic solvents, typically a chloroform/methanol mixture.[28]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The extracted fatty acids are then converted to their more volatile methyl ester derivatives. This is commonly achieved through transesterification using reagents like boron trifluoride in methanol (BF3-methanol).[28][31] This step is crucial for efficient separation and detection by GC.[32]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection and Separation: The FAMEs mixture is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the FAMEs based on their boiling points and polarity.[30]
-
Detection and Quantification: As the separated FAMEs exit the column, they are detected by a mass spectrometer (MS) or a flame ionization detector (FID).[32] The MS provides detailed structural information for identification, while the FID is highly sensitive for quantification.[30] By comparing the retention times and mass spectra to known standards, the individual fatty acids, including DPA, can be identified and their concentrations determined.
Visualization of the Fatty Acid Analysis Workflow
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biological role of Methyl all-cis-7,10,13,16,19-docosapentaenoate in marine organisms
An In-depth Technical Guide to the Biological Role of Methyl all-cis-7,10,13,16,19-docosapentaenoate in Marine Organisms
Abstract
This compound, the methyl ester of Docosapentaenoic Acid (DPA; 22:5n-3), is a pivotal omega-3 polyunsaturated fatty acid (PUFA) in marine ecosystems. While often overshadowed by its better-known counterparts, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), DPA serves as a crucial metabolic intermediary and possesses unique biological functions that are increasingly recognized for their significance in marine physiology and potential for therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the biosynthesis, distribution, metabolic fate, and multifaceted biological roles of DPA in marine organisms. We will explore its function as a structural component of cell membranes, its potent anti-inflammatory and pro-resolving activities via conversion into specialized lipid mediators, its cardiovascular effects, and its utility as an ecological biomarker. Furthermore, this document details established analytical methodologies for DPA quantification and outlines its emerging potential in the field of drug development, offering a critical resource for researchers, marine biologists, and pharmaceutical scientists.
Introduction: The Overlooked Omega-3 Intermediate
The marine environment is the primary source of long-chain omega-3 polyunsaturated fatty acids, which are essential for the health of both marine and terrestrial life.[3] For decades, research has focused predominantly on EPA (20:5n-3) and DHA (22:6n-3).[1][4] However, DPA, an elongated metabolite of EPA and the immediate precursor to DHA in some pathways, is emerging as a bioactive molecule with distinct and potent properties.[2][5] Found in significant quantities in fatty fish, marine mammals like seals, and certain microalgae, DPA's unique contributions to cardiovascular health, inflammation resolution, and cellular function are now being elucidated.[1][6] This guide synthesizes current knowledge to provide an in-depth perspective on this critical marine lipid.
Biosynthesis and Trophic Transfer in Marine Ecosystems
The journey of DPA begins with the primary producers of the marine food web.
Primary Production by Marine Microalgae
Marine microalgae are the foundational producers of omega-3 PUFAs.[7][8] The biosynthesis of DPA in these organisms typically occurs via the "aerobic pathway," which involves a series of enzymatic desaturation and elongation steps starting from α-linolenic acid (ALA). DPA is specifically formed by the chain elongation of EPA, a reaction catalyzed by fatty acid elongase enzymes (FAE or ELOVL).[4][9] Subsequent desaturation by a Δ4-desaturase can then convert DPA into DHA.[9]
However, some marine microorganisms, including certain bacteria and protists, can synthesize PUFAs through an "anaerobic" pathway utilizing a polyketide synthase (PKS)-like system, which builds the fatty acid chain from acetyl-CoA and malonyl-CoA precursors.[3][8]
Caption: Conversion of DPA into Specialized Pro-Resolving Mediators (SPMs).
Antioxidative Functions
Marine organisms are constantly exposed to oxidative stress from both internal metabolic processes and external environmental factors (e.g., UV radiation). PUFAs are susceptible to oxidation, but they can also play a protective role. EPA and DHA have been shown to function as antioxidative components, potentially acting as "shield molecules" within the cell membrane to protect against reactive oxygen species (ROS). [3]Given its structural similarity and position within marine food webs, DPA likely shares this crucial protective function, contributing to the overall oxidative defense of marine organisms. [3]
Pharmacological Potential and Drug Development
The distinct biological activities of DPA make it a compound of significant interest for pharmaceutical and nutraceutical development. [10]
-
Anti-inflammatory and Pro-resolving Therapeutics: The discovery of DPA-derived SPMs opens a new frontier for developing drugs that promote the resolution of chronic inflammatory diseases, such as arthritis, inflammatory bowel disease, and atherosclerosis. [11][12]* Cardiovascular Drugs: DPA's potent anti-platelet and pro-endothelial migration properties suggest its potential as a therapeutic agent for preventing thrombosis and promoting vascular repair. [1][2]* Cancer Research: Omega-3 fatty acids, including DPA, have been associated with reduced risk and slowed progression of certain cancers, such as breast, colon, and prostate cancer, in numerous studies. [1] Table 1: Comparative Biological Activities of n-3 PUFAs
| Biological Activity | Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) | Docosahexaenoic Acid (DHA) |
| Platelet Aggregation Inhibition | Potent | Most Potent (up to 10x > EPA) [1] | Potent |
| Endothelial Cell Migration | Stimulatory | Highly Stimulatory (>10x > EPA) [1][5] | Less studied |
| Retro-conversion to EPA | N/A | Occurs readily in tissues [4][5] | Limited |
| Conversion to DHA | Occurs via DPA intermediate | Limited direct conversion [5] | N/A |
| Primary SPM Precursor | E-series Resolvins | DPA-series Resolvins, Protectins, Maresins [13] | D-series Resolvins, Protectins, Maresins |
Analytical Methodologies
Accurate identification and quantification of methyl docosapentaenoate in complex biological matrices is essential for research. Gas Chromatography (GC) is the cornerstone technique.
Workflow for Fatty Acid Analysis
A typical workflow involves lipid extraction, conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Caption: Standard workflow for analyzing DPA content in marine organisms.
Experimental Protocol: FAME Preparation from Marine Tissue
This protocol describes a standard method for preparing FAMEs for GC analysis.
Objective: To extract total lipids from a marine tissue sample and convert the fatty acids into their corresponding methyl esters.
Materials:
-
Marine tissue sample (e.g., 1g fish muscle), lyophilized or fresh.
-
Chloroform, Methanol, n-Hexane (all chromatography grade).
-
0.5 M KOH in Methanol.
-
14% Boron trifluoride (BF₃) in Methanol.
-
Saturated NaCl solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Glass homogenizer, screw-cap test tubes, centrifuge, GC vials.
Methodology:
-
Homogenization & Extraction (Bligh & Dyer Method): a. Weigh approximately 1g of tissue and place it in a glass homogenizer. b. Add 1 mL of distilled water, 3.75 mL of a Chloroform:Methanol (1:2, v/v) solution. c. Homogenize thoroughly for 2 minutes until a single-phase solution is formed. d. Add 1.25 mL of Chloroform and vortex for 30 seconds. e. Add 1.25 mL of distilled water and vortex again for 30 seconds to induce phase separation. f. Centrifuge at 2000 rpm for 10 minutes to pellet the tissue debris. g. Carefully collect the lower chloroform layer (containing the lipids) using a Pasteur pipette and transfer to a clean screw-cap tube.
-
Saponification and Methylation: a. Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen. b. Add 2 mL of 0.5 M methanolic KOH to the dried lipid extract. c. Cap the tube tightly and heat at 60°C for 20 minutes to saponify the lipids (cleave fatty acids from the glycerol backbone). [14] d. Cool the tube to room temperature. e. Add 2 mL of 14% BF₃ in methanol. [14]Cap tightly and heat at 60°C for 5 minutes. This step methylates the free fatty acids to form FAMEs. [14]
-
FAME Extraction and Cleanup: a. Cool the tube to room temperature. b. Add 2 mL of n-hexane and 1 mL of saturated NaCl solution. c. Vortex vigorously for 1 minute. d. Centrifuge for 5 minutes to separate the layers. e. Carefully transfer the upper hexane layer (containing the FAMEs) to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water. f. Transfer the final, clean FAME solution to a GC vial for analysis.
-
GC Analysis: a. Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). b. Identify the methyl docosapentaenoate peak by comparing its retention time to that of a certified FAME standard mixture. [15][16] c. Quantify the peak area relative to the total area of all identified fatty acids or against an internal standard. [14]
Conclusion and Future Directions
This compound is far more than a simple intermediate in omega-3 metabolism. It is a functionally distinct and potent bioactive lipid with critical roles in the physiology of marine organisms and significant potential for human health applications. Its superior efficacy in modulating platelet aggregation and endothelial cell migration, combined with its role as a precursor to a unique class of pro-resolving mediators, distinguishes it from both EPA and DHA.
Future research should focus on:
-
Elucidating the complete range and mechanisms of action of DPA-derived SPMs.
-
Conducting more clinical trials with pure DPA to confirm its therapeutic benefits in cardiovascular and inflammatory diseases.
-
Exploring novel marine sources, such as specific strains of microalgae or ichthyosporeans, for sustainable production of DPA-rich oils. [17][18] A deeper understanding of this "iceberg" n-3 fatty acid will undoubtedly unlock new opportunities in marine biotechnology, pharmacology, and clinical nutrition. [13][19]
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Saleh, A., El-Araby, M., & Abdel-Bakky, M. S. (2024). Marine-Derived Antioxidants: A Comprehensive Review of Their Therapeutic Potential in Oxidative Stress-Associated Diseases. Marine Drugs, 22(1), 24. [Link]
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Vrinten, P., Mavraganis, I., Qiu, X., & Senger, T. (2012). Accumulation of docosapentaenoic acid (n-3 DPA) in a novel isolate of the marine ichthyosporean Sphaeroforma arctica. Lipids, 47(5), 525-531. [Link]
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Chapkin, R. S., Kim, W., Lupton, J. R., & McMurray, D. N. (2009). Dietary docosahexaenoic and eicosapentaenoic acid: emerging mediators of inflammation. Prostaglandins, Leukotrienes, and Essential Fatty Acids, 81(2-3), 187–191. [Link]
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Xin, Y., Shen, C., She, Y., Chen, H., Wang, C., Wei, L., Yoon, K., Han, D., Hu, Q., & Xu, J. (2024). Enhanced Eicosapentaenoic Acid Production via Synthetic Biological Strategy in Nannochloropsis oceanica. International Journal of Molecular Sciences, 25(13), 6898. [Link]
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Weylandt, K. H. (2016). Docosapentaenoic acid derived metabolites and mediators-the new world of lipid mediator medicine in a nutshell. European journal of pharmacology, 785, 108–115. [Link]
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Yoshii, K., Hino, A., Hosokawa, M., & Miyashita, K. (2018). Health Benefits of Dietary Docosahexaenoic Acid- and Eicosapentaenoic Acid-enriched Glycerophospholipids from Marine Sources. Journal of Oleo Science, 67(8), 923-934. [Link]
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Orikasa, Y., Ogawa, Y., Nishida, T., & Okuyama, H. (2020). Bioconversion From Docosahexaenoic Acid to Eicosapentaenoic Acid in the Marine Bacterium Shewanella livingstonensis Ac10. Frontiers in Microbiology, 11, 1079. [Link]
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Zhang, L., Wang, Y., & Chen, J. (2015). Analysis of 5,8,11,14,17-eicosapentaenoic acid and 4,7,10,13,16,19-docosahexaenoic acid in the viscera of marine organisms. Asian Journal of Chemistry, 27(3), 833-836. [Link]
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Aursnes, M., Tungen, J. E., & Hansen, T. V. (2018). The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions. Molecules, 23(11), 2910. [Link]
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Kaur, G., Sinclair, A. J., & Garg, M. L. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Progress in Lipid Research, 50(1), 28-34. [Link]
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Keyora NZ Ltd. (2024). DPA(Docosapentaenoic Acid, 22:5n-3) - Unique Angiogenic, Anti-Thrombotic, Inflammation- Resolving, Fertility-Supporting, and Cholesterol-Regulating Functions. ResearchGate. [Link]
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Stoyanova, A. (2018). GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplement. Scholars Academic Journal of Pharmacy, 7(9), 425-431. [Link]
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Kaur, G., Sinclair, A. J., & Garg, M. L. (2011). Docosapentaenoic acid (22:5n-3): a review of its biological effects. ResearchGate. [Link]
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Kharlamenko, V. I., & Svetashev, V. I. (2021). Investigation of Deep-Sea Ecosystems Using Marker Fatty Acids: Sources of Essential Polyunsaturated Fatty Acids in Abyssal Megafauna. Marine Drugs, 19(12), 707. [Link]
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McKee, H. C., & Tarazi, D. S. (1971). Development of Sample Preparation Methods for Analysis of Marine Organisms. U.S. Environmental Protection Agency. [Link]
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Aursnes, M., Tungen, J. E., Vik, A., & Hansen, T. V. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Marine Drugs, 22(6), 263. [Link]
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Gómez-Regalado, M. C., Martín-Pozo, L., Martín, J., Santos, J. L., Aparicio, I., Alonso, E., & Zafra-Gómez, A. (2022). Analytical Methodologies for Pharmaceuticals Determination in Biota Samples. Encyclopedia, 2(4), 1957-1972. [Link]
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Dyal, P. L., & Garg, M. L. (2018). Short update on docosapentaenoic acid: a bioactive long-chain n-3 fatty acid. Current Opinion in Clinical Nutrition and Metabolic Care, 21(2), 102-108. [Link]
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The Metabolic Journey of Methyl Docosapentaenoate: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the in vivo metabolic fate of methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA-Me). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the absorption, distribution, metabolism, and excretion (ADME) of this significant n-3 polyunsaturated fatty acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Introduction: The Significance of Docosapentaenoic Acid (DPA)
This compound is the methyl ester of docosapentaenoic acid (DPA), an elongated omega-3 fatty acid that serves as an intermediary between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] While DPA has been studied less extensively than EPA and DHA, emerging evidence highlights its unique biological activities and metabolic pathways, making it a compound of increasing interest in nutrition and pharmacology.[1][2] Understanding its metabolic journey is paramount to harnessing its therapeutic potential.
Part 1: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The in vivo processing of DPA-Me begins with its hydrolysis and follows a complex path of incorporation and transformation.
Absorption and Initial Hydrolysis
Upon oral administration, methyl docosapentaenoate, like other fatty acid esters, is presumed to undergo hydrolysis primarily in the small intestine. This enzymatic cleavage, mediated by lipases, liberates the free fatty acid, docosapentaenoic acid (DPA), and methanol. The free DPA is then absorbed by enterocytes.
Following absorption, DPA is incorporated into chylomicrons, the primary carriers of dietary lipids.[3] It is predominantly found in the triacylglycerol (TAG) fraction of these lipoproteins, with lesser incorporation into phospholipids.[3] Studies in humans have shown that DPA-containing TAGs, such as DPA/18:1/16:0 and DPA/18:1/18:1, are prominent species in chylomicrons post-ingestion.[3]
Distribution and Tissue Incorporation
Once in circulation within chylomicrons, DPA is distributed throughout the body. Lipoprotein lipase, present on the surface of endothelial cells, hydrolyzes the chylomicron TAGs, releasing DPA for uptake by various tissues. DPA has been shown to be incorporated into the plasma phospholipids, triacylglycerols, and cholesterol esters.[4] Furthermore, supplementation with DPA leads to its increased presence in the tissues of the liver, heart, lungs, spleen, kidneys, and red blood cells.[5]
Metabolic Transformations: A Multi-Pathway Fate
The metabolic fate of DPA is multifaceted, involving retro-conversion, elongation, and conversion to bioactive metabolites.
A significant metabolic route for DPA is its retro-conversion to EPA.[1][5] This process, occurring in several tissues, suggests that DPA can act as a reservoir for EPA, contributing to the body's pool of this important anti-inflammatory fatty acid.[6][7] Studies in both rats and humans have demonstrated an increase in EPA levels in various tissues and blood compartments following DPA supplementation.[5][6][7]
Contrary to what might be expected from its position as a direct precursor, the conversion of DPA to DHA in vivo appears to be limited.[1][3] The established pathway for this conversion does not involve a direct delta-4 desaturation. Instead, it proceeds through a more complex route involving:
-
Elongation: DPA (22:5n-3) is first elongated in the microsomes to 24:5n-3.[8]
-
Desaturation: This is followed by a delta-6 desaturation to form 24:6n-3.[8]
-
Beta-oxidation: Finally, 24:6n-3 is transported to peroxisomes where it undergoes a single round of beta-oxidation to yield DHA (22:6n-3).[8]
This multi-step process may explain the observed limited conversion rate.
DPA can also be metabolized by lipoxygenase enzymes to produce hydroxylated derivatives, such as 11-hydroxy-7,9,13,16,19-DPA and 14-hydroxy-7,10,12,16,19-DPA.[1][9] These metabolites may contribute to the biological effects of DPA, which include the inhibition of platelet aggregation and modulation of endothelial cell migration.[1][9]
Excretion
While not extensively detailed in the literature for DPA specifically, the general pathway for fatty acid catabolism and excretion involves beta-oxidation to acetyl-CoA for energy production in the citric acid cycle. The carbon atoms are ultimately respired as carbon dioxide.
Part 2: Experimental Protocols for In Vivo Metabolic Studies
Investigating the metabolic fate of DPA-Me requires robust experimental designs and precise analytical techniques. Stable isotope tracing is a powerful and safe method for these studies.[1][10][11]
In Vivo Stable Isotope Tracer Study in a Rodent Model
This protocol outlines a typical approach to trace the metabolism of DPA-Me in mice or rats using a ¹³C-labeled tracer.
Objective: To quantify the incorporation and conversion of orally administered ¹³C-labeled methyl docosapentaenoate.
Materials:
-
¹³C-labeled this compound
-
Vehicle for oral administration (e.g., corn oil)[12]
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles[13]
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions and diet for at least one week prior to the study.
-
Tracer Preparation: Prepare a solution of ¹³C-DPA-Me in the chosen vehicle at a concentration suitable for the desired dose.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) to ensure a baseline metabolic state, with free access to water.
-
Administration: Administer the ¹³C-DPA-Me solution via oral gavage.[13] The volume should be appropriate for the animal's weight (typically 5-10 mL/kg).[13]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours). A sparse sampling design may be necessary depending on the number of time points and animal welfare considerations.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Tissue Harvesting (Optional): At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, heart, adipose tissue).
-
Sample Storage: Store plasma and tissue samples at -80°C until analysis.
Diagram of In Vivo Tracer Study Workflow
Caption: Workflow for an in vivo stable isotope tracer study of DPA-Me.
Sample Preparation for Mass Spectrometry Analysis
Accurate quantification of DPA and its metabolites requires meticulous sample preparation.
Objective: To extract total lipids from plasma and prepare fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Chloroform
-
Methanol
-
Internal standard (e.g., C17:0 or a deuterated DPA standard)
-
Nitrogen gas evaporator
-
Methanolic HCl (or other methylation reagent)[3]
-
Heptane (or other non-polar solvent)[3]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction (Folch Method): a. To a known volume of plasma, add the internal standard. b. Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly. c. Add water to induce phase separation. d. Centrifuge to pellet the protein precipitate and separate the layers. e. Carefully collect the lower chloroform layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Methylation: a. To the dried lipid extract, add methanolic HCl.[3] b. Heat the sample at a specified temperature and time (e.g., 80°C for 20 minutes) to convert the fatty acids to FAMEs.[3] c. Allow the sample to cool to room temperature.
-
FAME Extraction: a. Add a non-polar solvent such as n-heptane and vortex.[3] b. Allow the phases to separate. c. Transfer the upper heptane layer containing the FAMEs to a new vial for analysis.[3]
Analytical Methodology: GC-MS and LC-MS/MS
Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for analyzing fatty acids.
-
GC-MS: This is the traditional and robust method for FAME analysis.[2][5][9] It provides excellent separation of different fatty acid methyl esters based on their volatility and polarity. The mass spectrometer allows for the identification and quantification of the individual FAMEs, including the ¹³C-labeled species.
-
LC-MS/MS: This technique is increasingly used for lipidomics and can analyze a broader range of lipid classes without derivatization.[4][10][14] It is particularly useful for analyzing intact complex lipids containing DPA and for profiling a wider array of metabolites. Sample preparation for LC-MS often involves protein precipitation followed by liquid-liquid or solid-phase extraction.[4][15][16]
Part 3: Data Presentation and Interpretation
The data from these experiments can be presented in tables to clearly summarize the quantitative findings.
Table 1: Hypothetical Distribution of ¹³C-DPA in Plasma Lipid Fractions Over Time
| Time (hours) | ¹³C-DPA in Triacylglycerols (µg/mL) | ¹³C-DPA in Phospholipids (µg/mL) | ¹³C-DPA in Cholesterol Esters (µg/mL) |
| 1 | 15.2 ± 2.1 | 3.5 ± 0.8 | 1.1 ± 0.3 |
| 4 | 8.7 ± 1.5 | 6.8 ± 1.2 | 2.5 ± 0.6 |
| 8 | 3.1 ± 0.9 | 4.2 ± 0.9 | 1.8 ± 0.4 |
| 24 | 0.8 ± 0.2 | 1.5 ± 0.5 | 0.7 ± 0.2 |
Table 2: Hypothetical Conversion of ¹³C-DPA to ¹³C-EPA and ¹³C-DHA in Liver Tissue at 24 hours
| Analyte | Concentration (µg/g tissue) |
| ¹³C-DPA | 5.8 ± 1.1 |
| ¹³C-EPA | 2.1 ± 0.6 |
| ¹³C-DHA | 0.4 ± 0.1 |
Conclusion and Future Directions
The metabolic fate of this compound is a dynamic process involving initial hydrolysis, incorporation into various lipid pools, and subsequent metabolic conversions. A key feature is its role as a potential reservoir for EPA through retro-conversion, while its conversion to DHA is more limited and follows a less direct pathway. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the nuanced metabolism and biological roles of this intriguing omega-3 fatty acid. Future research should focus on the specific enzymes and regulatory mechanisms governing DPA metabolism and the physiological consequences of its various metabolic fates.
Metabolic Pathway of DPA
Caption: Key metabolic pathways of docosapentaenoic acid (DPA).
References
-
Kaur, G., et al. (2013). Postprandial metabolism of docosapentaenoic acid (DPA, 22:5n-3) and eicosapentaenoic acid (EPA, 20:5n-3) in humans. Prostaglandins, Leukotrienes and Essential Fatty Acids, 88(4), 313-319. [Link]
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Kaur, G., et al. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(2), 67-73. [Link]
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Wang, X., et al. (2021). Docosapentaenoic Acid (DPA, 22:5n-3) Alleviates Ulcerative Colitis via Modification of Gut Microbiota and Their Metabolism. Marine Drugs, 19(12), 678. [Link]
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Kaur, G., et al. (2011). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Current Opinion in Clinical Nutrition and Metabolic Care, 14(2), 128-134. [Link]
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Drouin, G., et al. (2019). Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition. Journal of Nutritional Biochemistry, 67, 146-157. [Link]
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Liu, L., et al. (2020). Different Metabolism of EPA, DPA and DHA in humans: a double-blind cross-over study. Journal of Nutritional Biochemistry, 75, 108259. [Link]
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Virtue, S., & Vidal-Puig, A. (2010). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes, 59(10), 2385-2391. [Link]
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Liu, L., et al. (2019). Different metabolism of EPA, DPA and DHA in humans: A double-blind cross-over study. Clinical Nutrition, 38(6), 2731-2740. [Link]
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Voss, A., et al. (1991). The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase. Journal of Biological Chemistry, 266(30), 19995-20000. [Link]
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Sidossis, L. S., & Mittendorfer, B. (2007). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 48(5), 985-998. [Link]
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Kasenga, A., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 693. [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. [Link]
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A Senior Application Scientist's Technical Guide to Methyl all-cis-7,10,13,16,19-docosapentaenoate: From Commercial Procurement to In Vitro Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl all-cis-7,10,13,16,19-docosapentaenoate, a crucial omega-3 fatty acid methyl ester. We will delve into its commercial availability, key biochemical properties, analytical characterization, and practical considerations for its application in a research setting.
Introduction to this compound (DPA-ME)
This compound is the methyl ester form of docosapentaenoic acid (DPA), an elongated omega-3 polyunsaturated fatty acid (PUFA).[1] DPA is a metabolic intermediate between the well-known eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] While often overshadowed by EPA and DHA, DPA possesses unique biological functions and also serves as a reservoir for these other critical omega-3 fatty acids.[2][3] Its roles in reducing platelet aggregation, resolving inflammation, and improving lipid metabolism make it a compound of significant interest in cardiovascular and metabolic research.[3] The methyl ester form, DPA-ME, offers increased stability and solubility in organic solvents, making it a preferred standard for analytical studies and a convenient form for in vitro experimental applications.[4]
Commercial Availability and Procurement
This compound is commercially available from several reputable suppliers of biochemicals and analytical standards. The choice of supplier may depend on the required purity, quantity, formulation, and intended application (e.g., analytical standard vs. cell culture reagent).
Below is a comparative summary of offerings from key vendors. Researchers should always consult the most current product listings and Certificates of Analysis (CoA) from the supplier before purchase.
| Supplier | Product Name | Purity/Assay | Format/Form | CAS Number | Key Features |
| Sigma-Aldrich | This compound | ≥97% or ≥98.5% (analytical standard) | Liquid / Neat | 108698-02-8 | Offers both a general research grade and a higher purity analytical standard. |
| MilliporeSigma™ Supelco™ (via Fisher Scientific) | This compound | ≥98.0% (GC) | Liquid | 108698-02-8 | Marketed as a fatty acid methyl ester for research applications.[5] |
| Cayman Chemical | Docosapentaenoic Acid methyl ester | Not specified | Solution (50 mg/ml in ethanol) | 108698-02-8 | Provided as a convenient, high-concentration stock solution.[4] |
| Santa Cruz Biotechnology | This compound | Not specified | Not specified | 108698-02-8 | Classified as a long-chain polyunsaturated ω-3 fatty acid ester.[6] |
| Molecular Depot | This compound | Biotechnology Grade | Solution | 108698-02-8 | Supplied as a filtered solution for biochemical applications.[7] |
Procurement Causality: The selection of a specific product should be guided by the experimental requirements. For quantitative analysis, such as GC-MS, a high-purity certified analytical standard (e.g., from Sigma-Aldrich) is essential to ensure accurate calibration and identification. For cell culture experiments, a high-purity product supplied as a pre-dissolved solution (e.g., from Cayman Chemical) can save time and reduce the risk of handling errors with the neat oil.[4] All products require storage at -20°C to prevent degradation.[7][8]
Synthesis and Analytical Characterization
Synthesis and Purification
While total chemical synthesis is possible, DPA is naturally abundant in marine sources like fish and seal blubber oils. The commercial preparation of its methyl ester often involves extraction from these natural oils followed by purification. A common workflow involves:
-
Transesterification: The triglycerides in the raw oil are converted to fatty acid methyl esters (FAMEs).
-
Purification: Techniques such as urea complexation and reverse-phase high-performance liquid chromatography (HPLC) are used to isolate and purify the DPA methyl ester from other FAMEs.[9]
Analytical Characterization
Confirming the identity and purity of this compound is critical. Several analytical techniques are employed for this purpose.
-
Gas Chromatography (GC): GC separates FAMEs based on their volatility and interaction with the stationary phase. The retention time of the compound is compared against a known standard. Purity is often assessed by the peak area percentage.[5]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides structural information. Electron ionization (EI) is a common technique that fragments the molecule, creating a characteristic pattern that can be matched against spectral libraries.[10] However, for highly unsaturated fatty esters like DPA-ME, the molecular ion may be absent in EI spectra.[10] Soft ionization techniques like field ionization (FI) can be used to confirm the molecular weight (344.53 g/mol ).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the all-cis configuration of the double bonds and the overall structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and analysis, particularly for separating different isomers.[9]
Biochemical Significance and Research Applications
The parent compound, DPA, is a bioactive fatty acid with several physiological roles that are subjects of ongoing research.
Cardiovascular Effects
DPA has demonstrated potent anti-thrombotic effects. It integrates into platelet membranes and inhibits platelet aggregation, in some cases more effectively than EPA or DHA.[1][3] This suggests a significant role in reducing the risk of thrombosis and atherosclerosis.[12] Furthermore, higher blood levels of DPA are correlated with lower triglycerides and cholesterol.[3]
Inflammation Resolution
DPA is a precursor to specialized pro-resolving mediators (SPMs), including resolvins of the D-series (RvDs) and protectins.[13] These molecules are critical for actively shutting down the inflammatory response and promoting tissue repair, making DPA a key player in the resolution of chronic inflammation.[13]
Metabolic Pathway and Role as an Intermediate
DPA occupies a pivotal position in the omega-3 metabolic pathway. It is formed from the elongation of EPA and can be further desaturated to form DHA. This allows DPA to function as a crucial metabolic reservoir, helping to maintain cellular levels of both EPA and DHA.[2]
Caption: Metabolic role of DPA as an intermediate and precursor.
Experimental Protocols and Workflows
Protocol for Preparation of DPA-ME for Cell Culture Application
This protocol describes the preparation of a stock solution and working solutions of this compound for treating cells in culture. The key challenge is to solubilize the lipophilic ester in an aqueous culture medium without cytotoxicity from the solvent.
Materials:
-
This compound (as neat oil or ethanolic solution)
-
Anhydrous ethanol (cell culture grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Appropriate cell culture medium
Methodology:
-
Preparation of a High-Concentration Stock (e.g., 50 mM):
-
If starting with a neat oil, accurately weigh the required amount in a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., for a 50 mM stock, add ~5.79 mL of ethanol per 100 mg of DPA-ME, MW: 344.53).
-
If starting with a pre-made solution (e.g., 50 mg/mL in ethanol from Cayman Chemical), this is equivalent to ~145 mM. This can be used directly or diluted further in ethanol.
-
Vortex thoroughly until fully dissolved. Store this stock at -20°C, protected from light.
-
-
Complexing with Fatty Acid-Free BSA:
-
Rationale: BSA acts as a carrier protein, facilitating the delivery of the fatty acid ester to cells in the aqueous medium and preventing the formation of cytotoxic micelles.
-
Prepare a sterile 10% (w/v) fatty acid-free BSA solution in PBS. Warm to 37°C to aid dissolution. Filter sterilize using a 0.22 µm filter.
-
In a sterile tube, add the required volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the ethanolic DPA-ME stock solution to achieve a final BSA:DPA-ME molar ratio between 3:1 and 4:1. This ensures most of the ester is protein-bound.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexing. This is your BSA-complexed stock.
-
-
Preparation of Working Solutions:
-
The BSA-complexed stock can now be diluted to the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM) directly in the cell culture medium.
-
Crucial Control: Prepare a "vehicle control" solution containing the same final concentrations of ethanol and BSA as the highest concentration of DPA-ME used. This is essential to ensure that any observed cellular effects are due to the fatty acid ester and not the delivery vehicle.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the final concentrations of DPA-ME or the vehicle control.
-
Incubate for the desired experimental duration.
-
Experimental Workflow: Investigating Anti-inflammatory Effects
This workflow outlines a typical experiment to assess the anti-inflammatory properties of DPA-ME in a macrophage cell line (e.g., RAW 264.7).
Caption: Workflow for a cell-based anti-inflammatory assay.
Conclusion
This compound is a readily available and valuable tool for researchers in nutrition, pharmacology, and cell biology. Its unique physiological roles, distinct from but complementary to EPA and DHA, warrant further investigation. By understanding the nuances of its procurement, handling, and application, scientists can effectively leverage this compound to explore the intricate pathways of lipid metabolism and inflammation, potentially leading to new therapeutic strategies for a range of diseases.
References
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Sigma-Aldrich. This compound, ≥97%, liquid.
-
Fisher Scientific. This compound, ≥98.0% (GC), MilliporeSigma™ Supelco™.
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Molecular Depot. This compound.
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Santa Cruz Biotechnology. This compound.
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Jin, X. (2025). DPA(Docosapentaenoic Acid, 22:5n-3) - Unique Angiogenic, Anti-Thrombotic, Inflammation- Resolving, Fertility-Supporting, and Cholesterol-Regulating Functions. ResearchGate.
-
Byelashov, S. et al. (2015). Dietary sources, current intakes, and nutritional role of omega-3 docosapentaenoic acid. Lipid Technology.
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ECHEMI. Buy Methyl cis-7,10,13,16,19-Docosapentaenoate from JHECHEM CO LTD.
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Lifestyle Matrix Resource Center. The Clinical Benefits of DPA in Fish Oil.
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Kaur, G. et al. (2011). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Progress in Lipid Research.
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Li, Y. et al. (2021). The Role of Omega-3 Docosapentaenoic Acid in Pregnancy and Early Development. Molecular Nutrition & Food Research.
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Cayman Chemical. Docosapentaenoic Acid methyl ester.
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Sigma-Aldrich. This compound analytical standard.
-
ChemicalBook. CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER.
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PubChem. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-.
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Pan, Q. et al. (2005). Chemical structures of all-cis-7,10,13,16,19-docosapentaenoic acid ethyl ester and its primary oxidation products. Journal of Agricultural and Food Chemistry.
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
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A Technical Guide to the Spectroscopic Characterization of Methyl all-cis-7,10,13,16,19-docosapentaenoate
This guide provides an in-depth analysis of the spectroscopic data for Methyl all-cis-7,10,13,16,19-docosapentaenoate, a significant n-3 polyunsaturated fatty acid (PUFA) methyl ester. Primarily intended for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the comprehensive characterization of this molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of this compound
This compound, also known as methyl docosapentaenoate (DPA), is the methyl ester of docosapentaenoic acid (C22:5n-3). As a very long-chain fatty acid, it is a key component in various biological systems and serves as a crucial reference standard in the analysis of complex lipid mixtures, such as those found in fish and microalgal oils.[1][2] Its precise identification and quantification are paramount in fields ranging from nutritional science to metabolic research. This guide establishes a self-validating framework for the structural elucidation of this compound, grounded in the fundamental principles of modern analytical techniques.
Molecular Structure and Properties
-
Molecular Formula: C₂₃H₃₆O₂[3]
-
Molecular Weight: 344.53 g/mol [4]
-
CAS Number: 108698-02-8[1]
-
Synonyms: C22:5 (cis-7,10,13,16,19) methyl ester, n-3 DPA methyl ester[1]
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of fatty acid methyl esters (FAMEs). The choice of ionization method is critical, particularly for highly unsaturated molecules like this compound.
Causality in Experimental Design: Ionization Techniques
Standard Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI). While EI provides reproducible fragmentation patterns useful for library matching, it is a "hard" ionization technique that often fails to produce a discernible molecular ion for highly unsaturated FAMEs.[5] The extensive π-system of the five double bonds in the docosapentaenoate chain is prone to fragmentation, making molecular weight determination by EI unreliable.
To address this, "soft" ionization techniques are preferred for unambiguous molecular weight confirmation. Field Ionization (FI) or Chemical Ionization (CI) are excellent alternatives that minimize fragmentation and yield a prominent molecular ion peak ([M]⁺ or [M+H]⁺).[5]
Expected Mass Spectrum Data
Under EI conditions, while the molecular ion at m/z 344.5 is often weak or absent, a characteristic fragmentation pattern emerges. The PubChem database indicates prominent peaks at m/z 79, 91, and 67 for this compound.[3] These are typical fragments for polyunsaturated hydrocarbons. A key diagnostic ion for methyl esters is the McLafferty rearrangement product at m/z 74.
The following table summarizes the expected key ions:
| m/z | Ion Identity | Notes |
| 344.5 | [M]⁺ | Molecular Ion. Often weak or absent in EI, but will be the base peak in FI.[5] |
| 313.5 | [M-OCH₃]⁺ | Loss of the methoxy group. |
| 79, 91, 67 | C₆H₇⁺, C₇H₇⁺, C₅H₇⁺ | Common fragments from the unsaturated alkyl chain.[3] |
| 74 | [C₃H₆O₂]⁺ | Product of McLafferty rearrangement, characteristic of FAMEs. |
Illustrative Fragmentation Pathway
The fragmentation of this compound in an EI source is a complex process. The diagram below illustrates a simplified logical flow from the intact molecule to its key fragments.
Caption: Logical workflow for NMR-based structural elucidation.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.
-
Structural Assignment: Assign the signals based on their chemical shifts, multiplicities, and integrations. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic application of mass spectrometry and NMR spectroscopy. While MS, particularly with soft ionization techniques, confirms the molecular weight, NMR provides the definitive atomic-level blueprint of the molecule. The protocols and expected data presented in this guide offer a robust framework for researchers to validate the identity and purity of this important polyunsaturated fatty acid methyl ester, ensuring data integrity in downstream applications.
References
-
Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75, 1091–1094. Available at: [Link]
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PubChem. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). Methyl 4,7,10,13,16-docosapentaenoate. National Center for Biotechnology Information. Retrieved from: [Link]
-
NIST. (n.d.). 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. NIST Chemistry WebBook. Retrieved from: [Link]
-
NIST. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate. NIST Chemistry WebBook. Retrieved from: [Link]
-
ResearchGate. (n.d.). Chemical structures of all-cis-7,10,13,16,19-docosapentaenoic acid.... Retrieved from: [Link]
-
PubChem. (n.d.). 7,10,13,16,19-Docosapentaenoic acid, methyl ester. National Center for Biotechnology Information. Retrieved from: [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from: [Link]
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Methodological & Application
Synthesis Protocol for Methyl all-cis-7,10,13,16,19-docosapentaenoate: A Detailed Guide for Researchers
Introduction
Methyl all-cis-7,10,13,16,19-docosapentaenoate is the methyl ester derivative of docosapentaenoic acid (DPA), a significant n-3 polyunsaturated fatty acid (PUFA).[1][2] DPA serves as a crucial intermediary in the metabolic pathway that converts eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), both of which are renowned for their health benefits.[1][3] Recent research has increasingly highlighted the independent bioactive properties of DPA, including its anti-inflammatory and anti-platelet aggregation effects.[1] This has spurred a growing interest in the synthesis of high-purity DPA and its derivatives for research and potential therapeutic applications.
This comprehensive guide provides detailed protocols for the chemical synthesis of this compound (CAS Number: 108698-02-8; Molecular Formula: C23H36O2).[4][5][6][7] We will explore two primary synthetic strategies: the direct esterification of commercially available DPA and a more elaborate total synthesis approach involving the chain elongation of EPA. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both accuracy and reproducibility.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 108698-02-8 | [5][6] |
| Molecular Formula | C23H36O2 | [4][5][6] |
| Molecular Weight | 344.54 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Point | 215 °C (15 Torr) | [4] |
| Storage Temperature | -20°C | [4] |
Safety Precautions: this compound is a polyunsaturated fatty acid methyl ester and is susceptible to oxidation. It should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible and stored at low temperatures in the dark. Solvents should be degassed before use.
Synthetic Strategies
The synthesis of this compound can be approached in two principal ways, depending on the availability of starting materials and the desired scale of production.
Caption: Overview of synthetic routes to the target compound.
Protocol 1: Direct Esterification of Docosapentaenoic Acid
This protocol is the most straightforward approach, assuming the availability of the parent fatty acid, all-cis-7,10,13,16,19-docosapentaenoic acid. The esterification is achieved via acid catalysis, a standard and reliable method for the preparation of fatty acid methyl esters (FAMEs).
Principle
The carboxylic acid group of DPA is converted to its methyl ester in the presence of a large excess of methanol and a catalytic amount of a strong acid. The equilibrium of the reaction is driven towards the product (the methyl ester) by the high concentration of methanol.
Materials and Reagents
| Reagent | Grade | Supplier |
| all-cis-7,10,13,16,19-Docosapentaenoic Acid | ≥98% | Commercially Available |
| Methanol (Anhydrous) | ACS Grade | Standard Supplier |
| Boron Trifluoride-Methanol Solution (14% w/v) | Synthesis Grade | Standard Supplier |
| n-Hexane | HPLC Grade | Standard Supplier |
| Saturated Sodium Chloride Solution | Laboratory Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier |
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 100 mg of all-cis-7,10,13,16,19-docosapentaenoic acid in 5 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 1 mL of 14% boron trifluoride-methanol solution to the flask. Caution: Boron trifluoride is corrosive and toxic. Handle in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (95:5) mobile phase.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 20 mL of n-hexane and 10 mL of saturated sodium chloride solution.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper organic layer (hexane).
-
Wash the organic layer with an additional 10 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the sodium sulfate and remove the hexane under reduced pressure using a rotary evaporator.
-
Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to yield the pure methyl ester.
-
Characterization: Confirm the identity and purity of the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Total Synthesis via Chain Elongation of Eicosapentaenoic Acid (EPA)
This protocol outlines a plausible synthetic route for the preparation of this compound starting from the more readily available eicosapentaenoic acid (EPA). This multi-step synthesis involves the elongation of the carbon chain by two atoms. While the biological conversion of EPA to DPA is well-documented, a detailed, step-by-step chemical synthesis protocol is less commonly reported in readily accessible literature. The following protocol is based on established organic synthesis methodologies for the chain elongation of fatty acids.
Synthetic Strategy Overview
The overall strategy involves a three-stage process:
-
Protection of the Carboxylic Acid: The carboxylic acid of EPA is protected as a suitable ester to prevent it from interfering with subsequent reactions.
-
Chain Elongation: The protected EPA is converted to a higher homolog through a series of reactions that add two carbon atoms to the chain.
-
Deprotection and Esterification: The protecting group is removed, and the resulting DPA is esterified to its methyl ester.
Caption: Workflow for the total synthesis from EPA.
Materials and Reagents
| Reagent | Grade | Supplier |
| all-cis-5,8,11,14,17-Eicosapentaenoic Acid (EPA) | ≥98% | Commercially Available |
| Thionyl Chloride (SOCl2) | Synthesis Grade | Standard Supplier |
| Diazomethane (CH2N2) solution in diethyl ether | EXTREME CAUTION | Prepared in-situ or from a specialized supplier |
| Silver (I) oxide (Ag2O) | ACS Grade | Standard Supplier |
| Methanol (Anhydrous) | ACS Grade | Standard Supplier |
| Diethyl Ether (Anhydrous) | ACS Grade | Standard Supplier |
| Hydrochloric Acid (concentrated) | ACS Grade | Standard Supplier |
A Note on Safety: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a specialized fume hood with appropriate safety precautions, including a blast shield.
Step-by-Step Protocol
Part A: Synthesis of Docosapentaenoic Acid from EPA
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 1 g of EPA in 10 mL of anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of thionyl chloride dropwise. Let the reaction stir at 0°C for 1 hour and then at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Diazoketone Formation (Arndt-Eistert Homologation - Step 1): Dissolve the crude acid chloride in 10 mL of anhydrous diethyl ether and cool to 0°C. With extreme caution , slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists. Stir the reaction at 0°C for 3 hours. Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Wolff Rearrangement and Homologation (Arndt-Eistert Homologation - Step 2): To the diazoketone solution, add a suspension of 0.2 equivalents of silver (I) oxide in 5 mL of anhydrous methanol. Stir the mixture at room temperature overnight. The reaction can be gently warmed to 50-60°C to facilitate the rearrangement if it is sluggish.
-
Hydrolysis to DPA: Add 10 mL of a 1:1 mixture of methanol and 2M aqueous hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4 hours to hydrolyze the methyl ester.
-
Work-up: Cool the reaction to room temperature and extract the product with three 20 mL portions of n-hexane. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude all-cis-7,10,13,16,19-docosapentaenoic acid.
Part B: Methyl Esterification of the Synthesized DPA
Follow the procedure outlined in Protocol 1 using the crude DPA obtained from Part A.
Purification and Analysis
High-purity this compound is essential for most research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for the purification of polyunsaturated fatty acid methyl esters.[1][2]
Preparative RP-HPLC Protocol
| Parameter | Condition |
| Column | C18, preparative scale (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Isocratic or a shallow gradient (e.g., 90-100% Acetonitrile over 30 min) |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | Dependent on column loading capacity |
Procedure:
-
Dissolve the crude methyl ester in a minimal amount of the mobile phase.
-
Inject the sample onto the equilibrated RP-HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Techniques for Quality Control
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the all-cis configuration of the double bonds.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
Conclusion
The protocols detailed in this guide provide robust and reliable methods for the synthesis of this compound. The choice between direct esterification of DPA and total synthesis from EPA will depend on the availability of starting materials and the specific requirements of the research. Adherence to the described procedures, especially the safety precautions for handling hazardous reagents, will enable the successful preparation of this important polyunsaturated fatty acid derivative for further investigation into its biological roles and therapeutic potential.
References
-
G. Kaur, D. Cameron-Smith, M. Garg, and A. J. Sinclair, "Docosapentaenoic acid (22:5n-3): a review of its biological effects," Progress in Lipid Research, vol. 50, no. 1, pp. 28-34, 2011. [Link]
-
M. D. Serhan, C. N., & Dalli, J., "The novel lipid mediator PD1n-3 DPA: an overview of the structural elucidation, synthesis, biosynthesis and bioactions," Prostaglandins, Leukotrienes and Essential Fatty Acids, vol. 91, no. 3-4, pp. 105-113, 2014. [Link]
-
G. C. Burdge, and P. C. Calder, "Conversion of α-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women," British Journal of Nutrition, vol. 92, no. 5, pp. 791-798, 2004. [Link]
-
M. P. C. Mansour, "Reversed-phase high-performance liquid chromatography purification of methyl esters of C16-C28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]," Journal of Chromatography A, vol. 1097, no. 1-2, pp. 54-58, 2005. [Link]
-
AOCS, "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis," AOCS Lipid Library. [Link]
-
K. Ichihara, and Y. Fukubayashi, "Preparation of fatty acid methyl esters for gas-liquid chromatography," Journal of Lipid Research, vol. 51, no. 3, pp. 635-640, 2010. [Link]
- S. P. J. Namal Senanayake, and F. Shahidi, "Enzymatic transesterification of fish oils: a review," Journal of Food Lipids, vol. 9, no. 3, pp. 159-183, 2002.
-
T. A. L. Breivik, "Eicosapentaenoic acid, but not docosahexaenoic acid, increases mitochondrial fatty acid oxidation and upregulates 2,4-dienoyl-CoA reductase gene expression in rats," The Journal of Nutrition, vol. 130, no. 4, pp. 844-851, 2000. [Link]
-
PubChem, "Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-," National Center for Biotechnology Information. [Link]
-
PubChem, "7,10,13,16,19-Docosapentaenoic acid, methyl ester," National Center for Biotechnology Information. [Link]
-
NIST, "Methyl 7,10,13,16,19-docosapentaenoate," NIST Chemistry WebBook. [Link]
-
A. D. Kulkarni, et al., "Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress," Journal of Neurochemistry, vol. 136, no. 4, pp. 843-855, 2016. [Link]
-
M. Igarashi, et al., "Whole-body synthesis secretion of docosahexaenoic acid from circulating eicosapentaenoic acid in unanesthetized rats," Journal of Lipid Research, vol. 48, no. 12, pp. 2685-2693, 2007. [Link]
-
PubChem, "Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-," National Center for Biotechnology Information. [Link]
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PubChem, "7,10,13,16,19-Docosapentaenoic acid, methyl ester," National Center for Biotechnology Information. [Link]
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Application Note: Quantitative Analysis of Dipicolinic Acid (DPA) Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for the quantitative analysis of dipicolinic acid (DPA) through its dimethyl ester derivative using Gas Chromatography-Mass Spectrometry (GC-MS). Dipicolinic acid is a primary and unique biomarker for bacterial endospores, such as those from Bacillus and Clostridium species, making its sensitive and specific detection critical in fields ranging from food safety and clinical diagnostics to biodefense.[1][2][3] Due to the low volatility of DPA, a derivatization step to form its more volatile dimethyl ester is essential for successful GC-MS analysis. This document outlines the rationale, detailed protocols for methylation, and a validated GC-MS method for the precise quantification of DPA methyl ester.
Introduction: The Significance of Dipicolinic Acid
Pyridine-2,6-dicarboxylic acid, commonly known as dipicolinic acid (DPA), is a chemical compound that constitutes 5% to 14% of the dry weight of bacterial spores.[2] Its primary function is to stabilize the spore's DNA against heat, desiccation, and chemical damage. The presence of DPA is highly specific to bacterial spores and is not found in vegetative cells, making it an excellent biomarker for detecting the presence of spore-forming bacteria like Bacillus anthracis, the causative agent of anthrax.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for the identification and quantification of chemical compounds. It combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.[5] However, the polar nature and low volatility of DPA make its direct analysis by GC challenging. Chemical derivatization is a necessary pre-analytical step to convert DPA into a more volatile and thermally stable form suitable for GC analysis.[6][7][8] This protocol focuses on the methylation of DPA to form its dimethyl ester (Me₂DPA), which exhibits excellent chromatographic properties.
Causality of Experimental Choices
Why Derivatization is Essential
The direct injection of underivatized DPA into a GC system would result in poor chromatographic performance, characterized by broad, tailing peaks and strong adsorption to the column's stationary phase. This is due to the two polar carboxylic acid functional groups. By converting these groups to their corresponding methyl esters, the molecule's polarity is significantly reduced, and its volatility is increased, leading to sharp, symmetrical peaks and improved sensitivity.[9]
Choice of Methylation Reagent
Several reagents can be used for methylation. This protocol details a robust and efficient method using thermochemolysis–methylation with methyl sulfate salts, which has been shown to provide high conversion rates of DPA to its dimethyl ester.[10] This one-step process is performed directly in the GC injection port, simplifying sample preparation and reducing analysis time.[10] Alternative methods, such as using diazomethane or BF₃-methanol, are also effective but may involve more hazardous reagents or require additional sample work-up steps.[11][12]
The Role of the Internal Standard
Quantitative analysis requires high precision and accuracy. An internal standard (IS) is used to correct for variations in sample preparation, injection volume, and instrument response. For this analysis, pyridine-2,4-dicarboxylate (lutidinic acid) is an ideal internal standard as it is structurally similar to DPA, undergoes similar derivatization, and is not naturally present in the samples of interest.[13]
Experimental Workflow
The overall experimental process, from sample acquisition to data analysis, is a multi-step procedure that requires careful execution to ensure the integrity of the results.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-step conversion of dipicolinic acid to its dimethyl ester using monomethyl sulfate salts for GC-MS detection of bacterial endospores - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid determination of dipicolinic acid in the spores of Clostridium species by gas-liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Methyl all-cis-7,10,13,16,19-docosapentaenoate
Abstract
This application note provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA-Me), a significant n-3 polyunsaturated fatty acid (PUFA) methyl ester. The protocol herein is designed for researchers, scientists, and professionals in drug development and lipidomics, offering a detailed, step-by-step methodology for achieving high purity DPA-Me. The narrative explains the rationale behind the selection of stationary phase, mobile phase, and detection parameters, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of High-Purity DPA-Me
This compound (DPA-Me), the methyl ester of docosapentaenoic acid (DPA), is a crucial long-chain omega-3 fatty acid. It serves as an important intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Research into its biological activities and therapeutic potential necessitates the availability of highly purified DPA-Me as an analytical standard and for in-vitro and in-vivo studies.
The purification of DPA-Me from complex mixtures, such as those derived from fish oils or microalgae, presents a significant challenge due to the presence of structurally similar fatty acid methyl esters (FAMEs). Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of these closely related compounds, offering high resolution and reproducibility.[1][2][3] This application note details a validated RP-HPLC method for the efficient purification of DPA-Me.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC purification method hinges on the systematic selection and optimization of several key parameters. The choices outlined below are grounded in the physicochemical properties of DPA-Me and established chromatographic principles.
Stationary Phase Selection: The Central Role of C18 Columns
For the separation of non-polar to moderately polar compounds like FAMEs, reversed-phase chromatography is the method of choice. The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention of non-polar analytes.[3] The long alkyl chains of the C18 stationary phase provide excellent separation for FAMEs based on differences in their chain length and degree of unsaturation.
Rationale for C18:
-
Hydrophobicity: DPA-Me, with its long C22 carbon chain, exhibits significant hydrophobicity, leading to strong retention and good separation on a C18 column.
-
Versatility: C18 columns are compatible with a wide range of mobile phases, allowing for fine-tuning of the separation.
-
Proven Efficacy: Extensive literature supports the use of C18 columns for the successful separation of various FAMEs.[1][4]
Mobile Phase Optimization: Balancing Retention and Resolution
The choice of mobile phase is critical for achieving the desired separation. For the purification of DPA-Me, a binary mobile phase system consisting of an organic solvent and water is employed. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
Rationale for Acetonitrile/Water Mobile Phase:
-
Elution Strength: Acetonitrile has a suitable elution strength for FAMEs, allowing for reasonable run times without compromising resolution.
-
Low Viscosity: Mixtures of acetonitrile and water have a lower viscosity than methanol and water, resulting in lower backpressure and better column efficiency.
-
UV Transparency: Acetonitrile has a low UV cutoff, which is essential for sensitive detection at low wavelengths.
An isocratic elution with a high percentage of organic solvent is often sufficient for the purification of a target compound from a relatively simple mixture. For more complex mixtures, a gradient elution may be necessary to resolve all components.[5]
Detection: Leveraging UV Absorbance
Unsaturated fatty acid methyl esters, including DPA-Me, possess carbon-carbon double bonds that absorb UV light at low wavelengths. The UV absorbance maximum for DPA-Me is in the range of 204-205 nm.[6]
Rationale for UV Detection at 205 nm:
-
Sensitivity: Detection at or near the absorbance maximum provides the highest sensitivity for the analyte.
-
Specificity: While not entirely specific, detection at this low wavelength is characteristic of compounds with isolated double bonds, making it suitable for FAMEs.
Experimental Workflow
The overall process for the purification of DPA-Me using HPLC is depicted in the following workflow diagram.
Caption: Workflow for the HPLC Purification of DPA-Me.
Detailed Protocol
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)[7]
-
Crude DPA-Me mixture (e.g., from transesterified fish oil)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ethanol (for sample dissolution)
-
0.45 µm PTFE syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)
-
Fraction collector
-
Rotary evaporator
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the DPA-Me standard in ethanol. Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the crude DPA-Me mixture. b. Dissolve the sample in 1 mL of ethanol. c. Dilute the sample solution with the mobile phase to a final concentration of approximately 1 mg/mL. d. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Analysis and Purification: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standard solution to determine the retention time of DPA-Me. c. Inject the prepared sample solution. d. Monitor the chromatogram and collect the fraction corresponding to the retention time of the DPA-Me peak.
-
Post-Purification Processing: a. Combine the collected fractions containing the purified DPA-Me. b. Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30-40 °C) to prevent degradation. c. The purified DPA-Me will be obtained as an oil.
-
Purity Assessment: a. Dissolve a small amount of the purified product in an appropriate solvent. b. Analyze the purity of the collected fraction using the same HPLC method or, for orthogonal validation, by Gas Chromatography with Flame Ionization Detection (GC-FID).[8][9]
Expected Results and Discussion
Under the specified chromatographic conditions, DPA-Me is expected to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific C18 column used but should be consistent between the standard and the sample. The high concentration of acetonitrile in the mobile phase ensures a relatively short retention time for the hydrophobic DPA-Me.
The purity of the collected fraction should be significantly higher than that of the starting material. A purity of >95% is typically achievable with this method.[2] For even higher purity, a semi-preparative or preparative HPLC column can be employed, with appropriate scaling of the flow rate and injection volume.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column overload; secondary interactions with the stationary phase. | Decrease injection concentration; use a column with high-purity silica. |
| Low Resolution | Inappropriate mobile phase composition. | Optimize the acetonitrile/water ratio. A slight decrease in acetonitrile may improve resolution but will increase retention time. |
| Baseline Drift | Column not fully equilibrated; mobile phase contamination. | Flush the column with the mobile phase for an extended period; use freshly prepared mobile phase. |
| No Peak Detected | Detector issue; sample degradation. | Check detector lamp; ensure proper sample storage at -20°C.[10] |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. The use of a C18 column with an acetonitrile/water mobile phase and UV detection at 205 nm offers excellent resolution and sensitivity. This protocol is a valuable tool for researchers requiring high-purity DPA-Me for their studies.
References
- Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C16–C28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)].
-
Li, et al. (2022). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 27(19), 6529. [Link]
-
ResearchGate. (n.d.). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. [Link]
-
Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
Castilho, P. C., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 754-762. [Link]
-
Hsieh, J. Y., & Welch, M. J. (1984). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of liquid chromatography, 7(1), 133-146. [Link]
-
Taiwan Food and Drug Administration. (2022). Method of Test for Eicosapentaenoic Acid and Docosahexaenoic Acid in Fish Oils. [Link]
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- 1. Reversed-phase high-performance liquid chromatography purification of methyl esters of C16–C28 polyunsaturated fatty ac… [ouci.dntb.gov.ua]
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- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, 98.0% (GC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
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- 9. fda.gov.tw [fda.gov.tw]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Use of Methyl all-cis-7,10,13,16,19-docosapentaenoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Internal Standards in Quantitative Analysis
In the precise quantification of fatty acids in complex biological matrices, the use of an internal standard (IS) is paramount for achieving accurate and reliable results. An internal standard is a compound of known concentration that is added to a sample prior to analysis. It serves to correct for variations that can occur during sample preparation, extraction, derivatization, and instrumental analysis.[1] By comparing the analytical response of the target analyte to that of the internal standard, a more accurate determination of the analyte's concentration can be made.[2]
Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA methyl ester) is a long-chain polyunsaturated ω-3 fatty acid ester that is well-suited for use as an internal standard in the analysis of other fatty acids, particularly polyunsaturated fatty acids (PUFAs).[3] Its structural similarity to many endogenous fatty acids ensures that it behaves similarly during extraction and derivatization processes. Furthermore, its unique mass allows it to be distinguished from naturally occurring fatty acids in most biological samples when using mass spectrometry.[4]
This document provides a comprehensive guide to the effective use of this compound as an internal standard for the quantitative analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for its proper handling and application.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₆O₂ | [5] |
| Molecular Weight | 344.53 g/mol | [5] |
| CAS Number | 108698-02-8 | [5] |
| Appearance | Liquid | [5] |
| Storage Temperature | -20°C | [5] |
Principle of the Method: Internal Standardization in GC-MS Analysis
The fundamental principle of the internal standard method is to add a known amount of a substance (the internal standard) that is chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples can then be determined from this curve by measuring the peak area ratio of the analyte to the internal standard.[6]
This ratiometric approach effectively compensates for variations in sample volume, injection volume, and instrument response, leading to improved precision and accuracy.[7]
Figure 1: General workflow for the use of an internal standard in fatty acid analysis.
Experimental Protocols
Materials and Reagents
-
This compound (≥98.0% purity)[8]
-
Fatty acid standards for calibration curve
-
Solvents (HPLC grade): Chloroform, Methanol, Hexane, Iso-octane[9]
-
Reagents for derivatization: Boron trifluoride in methanol (14% BF₃/MeOH) or Methanolic HCl[9][10]
-
Sodium chloride (NaCl) solution (0.9%)[9]
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Glassware: Pyrex test tubes with Teflon-lined screw caps, Pasteur pipettes, volumetric flasks
-
GC-MS system with a suitable capillary column (e.g., DB-225, FAMEWAX)[11]
Protocol 1: Preparation of Internal Standard Stock Solution
-
Accurately weigh a known amount of this compound.
-
Dissolve the standard in hexane or another suitable organic solvent to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial under nitrogen at -20°C to prevent oxidation.
Protocol 2: Sample Preparation, Extraction, and Derivatization
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Sample Collection and Homogenization:
-
For liquid samples (e.g., plasma, serum), use a precise volume (e.g., 100 µL).
-
For tissue samples, accurately weigh a known amount (e.g., 50 mg) and homogenize in a suitable buffer.
-
-
Addition of Internal Standard:
-
To each sample, add a precise volume of the this compound internal standard stock solution. The amount added should be comparable to the expected concentration of the analytes of interest.
-
-
Lipid Extraction (Modified Folch Method): [9][12]
-
To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 2 minutes to ensure complete mixing.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): [9][10]
-
To the dried lipid extract, add 1 mL of 14% BF₃/MeOH reagent.
-
Seal the tube tightly with a Teflon-lined cap.
-
Heat the mixture at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen to the desired final volume for GC-MS analysis.
-
Figure 2: Detailed workflow for sample preparation and derivatization.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min; ramp to 220°C at 5°C/min; hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-500 |
| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) |
For quantitative analysis using this compound as an internal standard, it is recommended to use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for the internal standard and the target analytes should be determined from their respective mass spectra. The molecular ion of this compound is m/z 344.5.[4]
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target fatty acid methyl esters and the internal standard (this compound) based on their retention times and mass spectra.[13]
-
Peak Integration: Integrate the peak areas for each analyte and the internal standard.
-
Calibration Curve Construction:
-
Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Plot the peak area ratio against the concentration of the analyte to generate a calibration curve. The curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio for each analyte in the unknown samples.
-
Determine the concentration of each analyte from the calibration curve using the calculated peak area ratio.
-
Method Validation
To ensure the reliability and accuracy of the analytical method, it is essential to perform a thorough validation according to established guidelines. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by spike and recovery experiments, where known amounts of the analytes are added to a blank matrix and the recovery is calculated.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low recovery of internal standard | Incomplete extraction from the sample matrix. | Optimize the extraction solvent system and procedure. Ensure thorough mixing and phase separation.[14] |
| Degradation of the internal standard during sample preparation. | Polyunsaturated fatty acids are susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen) and add an antioxidant like BHT to the extraction solvent. Store samples and standards at -20°C or lower. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and ensure the column is properly conditioned. |
| Overloading of the column. | Dilute the sample or use a split injection. | |
| Interfering peaks | Co-eluting compounds from the sample matrix. | Optimize the GC temperature program to improve separation. Use SIM mode for selective detection. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids in complex biological samples. Its chemical properties and distinct mass make it an excellent choice for GC-MS based lipidomics. By following the detailed protocols and validation procedures outlined in these application notes, researchers can achieve high-quality, reproducible data, contributing to advancements in various fields of scientific research and drug development.
References
- BenchChem Technical Support Team. Troubleshooting low recovery of fatty acid internal standards. BenchChem. Published November 2025. Accessed January 12, 2026.
- Kang JX, Wang J.
- Lashkari S, Jensen SK. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures.
- Sigma-Aldrich. all-cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester analytical standard. Sigma-Aldrich. Accessed January 12, 2026.
- Yang K, Cheng H, Gross RW, Han X. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. 2009;50(4):559-571.
- LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Published April 1, 2009. Accessed January 12, 2026.
- Hamlin JC, Vonderheide AP, Sharp JS. Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- Schiller J. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Published April 1, 2009. Accessed January 12, 2026.
- Ulmer CZ, Yost RA, Garrett TJ. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. 2020;10(9):359.
- Creative Proteomics. Sample Preparation in Lipidomics: Methodological Foundations. Creative Proteomics. Published November 20, 2023. Accessed January 12, 2026.
- Hartler J, Trötzmüller M, Chitraju C, et al. Lipidomics from sample preparation to data analysis: a primer. Analytical and Bioanalytical Chemistry. 2017;409(21):4951-4963.
- Agilent Technologies. A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies. Published 2017. Accessed January 12, 2026.
- Royal Society of Chemistry. ONLINE METHODS Sample Preparation for Lipid Standards. Royal Society of Chemistry. Published 2016. Accessed January 12, 2026.
- Cayman Chemical. all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester. Cayman Chemical. Accessed January 12, 2026.
- Abcam. all-cis-7,10,13,16,19-Docosapentaenoic acid, Long chain polyunsaturated fatty acid. Abcam. Accessed January 12, 2026.
- Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Published 2008. Accessed January 12, 2026.
- Eurofins USA. The Essential Guide to Fatty Acid Analysis. Eurofins USA. Published January 19, 2024. Accessed January 12, 2026.
- LECO Corporation. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. Published 2008. Accessed January 12, 2026.
- Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology. Accessed January 12, 2026.
- Al-sharrab RY. How to solve an internal standard problem? ResearchGate. Published May 26, 2021. Accessed January 12, 2026.
- Shimadzu. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. Published 2018. Accessed January 12, 2026.
- JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Published 2020. Accessed January 12, 2026.
- UC Davis Stable Isotope Facility. Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis. Accessed January 12, 2026.
- Fisher Scientific. This compound, ≥98.0% (GC), MilliporeSigma™ Supelco. Fisher Scientific. Accessed January 12, 2026.
- NIST. Methyl 7,10,13,16,19-docosapentaenoate. NIST WebBook. Accessed January 12, 2026.
- PubChem. 7,10,13,16,19-Docosapentaenoic acid, methyl ester. PubChem. Accessed January 12, 2026.
- NIST. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. NIST WebBook. Accessed January 12, 2026.
- ChemicalBook. CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER | 108698-02-8. ChemicalBook. Accessed January 12, 2026.
- Sigma-Aldrich. This compound. Sigma-Aldrich. Accessed January 12, 2026.
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Application Notes and Protocols for the Solubilization of Methyl all-cis-7,10,13,16,19-docosapentaenoate for Cell Culture Applications
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides detailed protocols and technical insights for the effective solubilization and delivery of Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA-ME), a C22:5n-3 polyunsaturated fatty acid (PUFA) methyl ester, for in vitro cell culture experiments. Due to its lipophilic nature, DPA-ME is virtually insoluble in aqueous culture media, necessitating specialized preparation methods to ensure bioavailability, maintain stability, and avoid artifacts from solvent toxicity or micelle formation.[1][2] We present a primary protocol based on complexing DPA-ME with fatty acid-free bovine serum albumin (BSA), which mimics physiological transport and enhances cellular uptake.[3][4] An alternative direct solubilization method is also described for applications where BSA is not desired, with a thorough discussion of its limitations. Critical parameters, including solvent selection, final solvent concentration, fatty acid-to-BSA molar ratios, and best practices for storage and handling to prevent oxidative degradation, are discussed in detail to ensure experimental reproducibility and scientific integrity.
Scientific Principles: The Challenge of Delivering Lipids in Vitro
This compound is an esterified form of an omega-3 fatty acid, making it a highly nonpolar molecule.[5][6] Its successful application in cell culture hinges on overcoming its inherent insolubility in aqueous environments. The methodologies described herein are grounded in key biochemical principles.
Physicochemical Properties of DPA-ME
-
Solubility: DPA-ME is miscible in polar organic solvents like ethanol and highly soluble in dimethyl sulfoxide (DMSO), but is insoluble in water and cell culture media.[2][5][7] Direct addition to media leads to the formation of unstable micelles or oil droplets, which can have detergent-like effects, causing cell damage and yielding non-reproducible results.[3]
-
Stability and Oxidation: The five cis double bonds in the DPA-ME molecule are highly susceptible to oxidation.[8] Exposure to air, light, and certain metals can lead to the formation of peroxides and other degradation products, altering the compound's biological activity. Therefore, stringent handling and storage procedures are paramount.[1][2]
The Rationale for a Carrier Protein: Bovine Serum Albumin (BSA)
In vivo, fatty acids are transported in the bloodstream bound to albumin. Utilizing this mechanism in vitro provides several advantages:
-
Enhanced Solubility: BSA acts as a physiological carrier, sequestering the lipid molecule and rendering it soluble and stable in culture medium.[3][9]
-
Improved Bioavailability: Complexing with BSA facilitates the delivery of DPA-ME to cells in a physiologically relevant manner, promoting uptake through cell surface receptors and transporters.[9]
-
Reduced Cytotoxicity: By preventing the formation of cytotoxic micelles, BSA minimizes non-specific membrane disruption.[3]
It is critically important to use fatty acid-free BSA .[10][11][12] Standard BSA preparations contain endogenous lipids that will compete with DPA-ME for binding sites and introduce confounding variables into the experiment.[3]
Managing Solvent Toxicity
While organic solvents are necessary to create the initial DPA-ME stock solution, they can be cytotoxic. Ethanol is generally preferred over DMSO due to its lower toxicity at the same final concentrations.[1][13] The final concentration of the solvent in the cell culture medium must be kept below established cytotoxic thresholds, which can be cell-line dependent. It is imperative to include a vehicle control in all experiments, containing the same final concentration of solvent and BSA as the treatment groups.[4]
Materials and Reagents
-
This compound (DPA-ME): High purity (≥97%).[14]
-
Ethanol: 200 proof, absolute, molecular biology grade.
-
Fatty Acid-Free Bovine Serum Albumin (BSA): Low endotoxin, suitable for cell culture.
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS): Calcium and Magnesium-free.
-
Sterile, conical tubes: 15 mL and 50 mL.
-
Sterile Syringe Filters: 0.22 µm pore size.
-
Nitrogen or Argon Gas: For purging headspace to prevent oxidation.
-
Water Bath or Heating Block: Set to 37°C.
Experimental Protocols
Protocol 1: Preparation of DPA-ME Complexed with Fatty Acid-Free BSA (Recommended Method)
This protocol describes the preparation of a DPA-ME:BSA complex, which is the standard and most physiologically relevant method for delivering fatty acids to cultured cells. The workflow is designed to create a 5 mM DPA-ME stock solution complexed to BSA at a 5:1 molar ratio.
-
Warm the vial of DPA-ME to room temperature.
-
In a sterile glass vial or tube, dissolve 17.23 mg of DPA-ME (Molecular Weight: 344.53 g/mol ) in 500 µL of 200 proof ethanol. This yields a 100 mM stock solution.
-
Vortex gently until fully dissolved. The solution should be clear.
-
Blanket the headspace of the vial with nitrogen or argon gas, cap tightly, and wrap with paraffin film.
-
Storage: Store this stock solution at -20°C or -80°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Slowly dissolve 66.5 mg of fatty acid-free BSA (average MW: ~66.5 kDa) in 1 mL of sterile DPBS. To avoid foaming, do not vortex vigorously. Gently invert the tube or place it on a shaker at 37°C until the BSA is fully dissolved.[4]
-
Sterile filter the BSA solution using a 0.22 µm syringe filter into a new sterile tube.
-
This solution can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage.
-
In a sterile 15 mL conical tube, add 9.5 mL of the 1 mM BSA solution.
-
Pre-warm the BSA solution in a 37°C water bath for 10-15 minutes.
-
Warm the 100 mM DPA-ME ethanol stock to room temperature.
-
Slowly add 500 µL of the 100 mM DPA-ME stock solution dropwise to the pre-warmed BSA solution while gently swirling the tube. This is a critical step. Adding the lipid stock too quickly can result in precipitation.
-
The final volume will be 10 mL, with a final DPA-ME concentration of 5 mM and a BSA concentration of 0.95 mM, yielding a molar ratio of approximately 5.3:1 (DPA-ME:BSA). The final ethanol concentration in this stock is 5%.
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes, with occasional gentle inversion, to allow for complete complexation.[3][13] The final solution should be clear. If it appears cloudy or precipitated, the preparation should be discarded.[3]
-
Storage: This DPA-ME:BSA complex stock solution can be stored at 4°C for immediate use or aliquoted, purged with nitrogen/argon, and stored at -20°C for several weeks.
-
To prepare a 100 µM working solution of DPA-ME, dilute the 5 mM DPA-ME:BSA stock solution 1:50 in your pre-warmed cell culture medium. For example, add 20 µL of the 5 mM stock to 980 µL of medium.
-
The final ethanol concentration in the culture medium will be 0.1%. Ensure this is below the toxic threshold for your cell line.
Protocol 2: Direct Solubilization in Ethanol (Alternative Method for BSA-Free Conditions)
This method should be used with caution, as the bioavailability and potential for cytotoxicity may differ significantly from the BSA-complexed method.[9]
-
Prepare a 10-20 mM stock solution of DPA-ME in 200 proof ethanol as described in Protocol 1, Step 1.
-
Dilute this stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, the final ethanol concentration must be kept very low (ideally ≤0.1%, and not to exceed 0.5%). [4][15] This limits the maximum achievable working concentration of DPA-ME.
-
Mix immediately and thoroughly by gentle inversion or pipetting before adding to cells to minimize precipitation.
Experimental Design and Best Practices
Vehicle Controls are Essential
For every experiment, you must include a vehicle control group.
-
For Protocol 1: The vehicle control should contain the same final concentration of fatty acid-free BSA and ethanol in the culture medium as the DPA-ME treated group. To prepare, add the corresponding volume of ethanol to the BSA solution during the complexation step instead of the DPA-ME/ethanol stock.
-
For Protocol 2: The vehicle control is the cell culture medium with the same final concentration of ethanol.
Quantitative Data and Solvent Concentration Summary
| Parameter | Protocol 1 (BSA-Complexed) | Protocol 2 (Direct Solubilization) |
| Primary Solvent | 200 Proof Ethanol | 200 Proof Ethanol |
| Lipid Stock Concentration | 100 mM | 10-20 mM |
| Complexation Stock | 5 mM DPA-ME / 0.95 mM BSA | N/A |
| Example Working Conc. | 100 µM | 100 µM |
| Final Ethanol Conc. (at 100 µM) | 0.1% | 0.5% - 1.0% (from a 10-20 mM stock) |
| Recommended Max Solvent | Ethanol: <0.5%[15] | Ethanol: <0.5%[15] |
| (in final culture medium) | DMSO: <0.2%[16] | DMSO: <0.2%[16] |
Diagrams of Workflow and Rationale
Caption: Rationale for using BSA as a carrier protein.
References
-
Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, Oxford Academic. [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health (NIH). [Link]
-
BSA Reagent Grade Fatty Acid-F | BSA-68700-500G | LIFE SCIENCE GROUP | SLS. SLS. [Link]
-
What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. ResearchGate. [Link]
-
Effect of solvent on cytotoxicity and bioavailability of fatty acids. PubMed. [Link]
-
Cell Culture Models of Fatty Acid Overload: Problems and Solutions. National Institutes of Health (NIH). [Link]
-
How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. [Link]
-
Towards Simplification of Ketogenic Diet in Epilepsy: Effect of Caprylic (C8) and Capric (C10) Acid on the Mitochondrial Respiratory Chain in Murine Hippocampal Neurons In Vitro. MDPI. [Link]
-
Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research. [Link]
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- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 108698-02-8: cis-7,10,13,16,19-docosapentaenoic acid m… [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Gold Biotechnology Inc Bovine Serum Albumin (BSA), Fraction V, Fatty Acid | Fisher Scientific [fishersci.com]
- 12. goldbio.com [goldbio.com]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl all-cis-7,10,13,16,19-docosapentaenoate in Lipidomics
Introduction: The Significance of Methyl all-cis-7,10,13,16,19-docosapentaenoate in Lipidomic Analysis
This compound, the methyl ester of docosapentaenoic acid (DPA), is a crucial molecule in the field of lipidomics. DPA itself is an omega-3 polyunsaturated fatty acid (PUFA) that serves as a metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] While often overshadowed by its more famous counterparts, DPA exhibits unique biological activities, including potent anti-inflammatory properties and a role in the resolution of inflammation through its conversion to specialized pro-resolving mediators (SPMs) like resolvins and protectins.[1][2]
The methylated form, this compound, is of particular importance to researchers for several reasons. Primarily, its increased volatility and thermal stability compared to the free fatty acid make it an ideal analytical standard for gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in lipidomics for the quantification of fatty acid profiles.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in lipidomic workflows, from its use as a quantitative internal standard to its application in cell-based assays for studying lipid metabolism and signaling.
Part 1: Quantitative Lipidomics using this compound as an Internal Standard
Accurate quantification of fatty acids is paramount in lipidomics to discern subtle yet significant changes in lipid profiles associated with physiological or pathological states. The use of a stable isotope-labeled or a non-endogenous odd-chain internal standard is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification.[5][6] this compound can be employed as a component of a comprehensive internal standard mixture for the quantification of a wide array of fatty acid methyl esters (FAMEs).
Principle of Internal Standardization
An internal standard (IS) is a compound with similar physicochemical properties to the analytes of interest that is added in a known amount to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[7] The IS co-elutes with the analytes and experiences similar variations during extraction, derivatization, and analysis. By calculating the ratio of the analyte peak area to the IS peak area, any variability introduced during the workflow is normalized, leading to more accurate and reproducible quantification.[8]
Protocol 1: Preparation of this compound Stock and Working Solutions
Rationale: Proper preparation and storage of standard solutions are critical for the accuracy of quantitative experiments. Polyunsaturated fatty acid methyl esters are susceptible to oxidation, so careful handling is necessary to maintain their integrity.[9][10]
Materials:
-
This compound (high purity, ≥98%)[4]
-
Ethanol (anhydrous, analytical grade)
-
Hexane or Isooctane (GC grade)
-
Amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the neat standard (e.g., 10 mg) and dissolve it in a known volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
Mix thoroughly by inversion until the standard is completely dissolved.
-
Flush the headspace of the vial with argon or nitrogen gas before sealing to displace oxygen and prevent oxidation.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Prepare a fresh working standard solution by diluting the stock solution with hexane or isooctane. For example, dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of hexane in a 10 mL volumetric flask.
-
This working solution will be used to spike into samples and to prepare calibration curves.
-
Store the working solution under the same conditions as the stock solution, but for a shorter duration to minimize degradation.
-
Protocol 2: Lipid Extraction and Transesterification of Biological Samples
Rationale: This protocol describes a robust method for extracting total lipids from biological samples and converting the fatty acids into their corresponding methyl esters (FAMEs) for GC-MS analysis. The addition of the internal standard at the initial stage of extraction is crucial for accurate quantification.[3][11]
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
This compound internal standard working solution (from Protocol 1)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF₃/MeOH)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To your sample (e.g., 100 µL plasma, 1x10⁶ cells, or 10-50 mg tissue homogenate), add a precise volume of the this compound internal standard working solution. The amount added should result in a peak area that is within the linear range of the detector and comparable to the expected analyte peak areas. A typical starting point is 10-50 µg of IS per sample.
-
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the sample. For 100 µL of plasma, this would be 2 mL of the solvent mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent).
-
Vortex again for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying and Transesterification:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
To the dried lipid extract, add 1 mL of 14% BF₃/MeOH.
-
Seal the tube tightly with a PTFE-lined cap and heat at 100°C for 30 minutes in a heating block or water bath.[12] This step converts the fatty acids to their methyl esters.
-
-
FAME Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Lipid Extraction and FAMEs Preparation Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidomicstandards.org [lipidomicstandards.org]
- 9. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vitro Assays Using Methyl all-cis-7,10,13,16,19-docosapentaenoate
Introduction: Unveiling the Potential of a Key Omega-3 Intermediate
Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA-Me) is the methyl ester form of docosapentaenoic acid (DPA, 22:5n-3), a long-chain omega-3 polyunsaturated fatty acid (PUFA). Structurally and metabolically, DPA sits between the two most well-studied omega-3s: eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] In biological systems, DPA can be synthesized from EPA and serves as a precursor to DHA, although this conversion is limited in many tissues.[2][3] More significantly, DPA can be retro-converted back to EPA, suggesting it may act as a crucial reservoir for bioactive omega-3s in the body.[2][3][4]
Emerging research indicates that DPA is not merely an intermediary but possesses unique and potent biological activities that are distinct from EPA and DHA.[1] These include superior efficacy in inhibiting platelet aggregation and promoting endothelial cell migration, highlighting its potential in cardiovascular health.[1][2][3][4][5] Furthermore, like other omega-3s, DPA exhibits anti-inflammatory and neuroprotective properties that are of significant interest in drug discovery and nutritional science.[4][6][7]
The use of the methyl ester form, DPA-Me, in in vitro settings is standard practice. It offers increased stability against oxidation compared to the free fatty acid and facilitates easier handling and dissolution for the preparation of stock solutions.[8][9][10] Once introduced into cell culture, cellular esterases hydrolyze DPA-Me, releasing the biologically active DPA into the cell. This guide provides comprehensive protocols and foundational principles for investigating the effects of DPA-Me in key in vitro assay systems.
Part 1: Core Principles for Robust In Vitro Studies
Success with DPA-Me, like any lipid-based compound, hinges on meticulous preparation and the implementation of rigorous controls. Lipids are susceptible to oxidation and have poor aqueous solubility, factors that must be managed to ensure reproducible and meaningful results.
Handling, Storage, and Stock Solution Preparation
-
Storage: DPA-Me is typically supplied in an organic solvent or as a neat oil. It should be stored at -20°C or lower, protected from light and oxygen to prevent degradation.[9][11] It is advisable to aliquot the compound upon receipt to minimize freeze-thaw cycles.
-
Solubilization: The primary challenge is preparing a stable, biocompatible working solution from a hydrophobic stock. The most reliable method involves complexing DPA-Me with fatty acid-free Bovine Serum Albumin (BSA).
Protocol: Preparation of DPA-Me-BSA Complex
-
Prepare Stock Solution: Dissolve DPA-Me in 100% ethanol or DMSO to create a high-concentration stock (e.g., 100 mM).
-
Prepare BSA Solution: Prepare a sterile 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium or phosphate-buffered saline (PBS). Warm to 37°C.
-
Complexation: While vortexing the warm BSA solution, slowly add the DPA-Me stock solution dropwise to achieve the desired final concentration (e.g., a 1:100 dilution for a 1 mM final stock). The molar ratio of DPA-Me to BSA should ideally be between 3:1 and 6:1.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to ensure complete complexation.
-
Sterilization & Storage: Sterilize the DPA-Me-BSA complex by passing it through a 0.22 µm filter. This is now your working stock solution, which can be stored at 4°C for short-term use or frozen at -20°C.
Experimental Controls: The Foundation of Self-Validating Assays
The interpretation of any data generated with DPA-Me is entirely dependent on the proper use of controls.
-
Vehicle Control (Crucial): This is the most important control. It consists of the BSA-complexing solution containing the same final concentration of the initial solvent (e.g., ethanol or DMSO) as the highest dose of DPA-Me used. This control accounts for any effects of the solvent or BSA on the cells.
-
Untreated Control: Cells cultured in medium alone, without any vehicle or test compound.
-
Positive Control: A compound known to elicit the effect you are measuring. For example, Lipopolysaccharide (LPS) in inflammation assays or Vascular Endothelial Growth Factor (VEGF) in cell migration assays.
-
Comparative Controls: To elucidate the unique effects of DPA, it is highly recommended to run parallel experiments with methyl esters of EPA and DHA at the same concentrations.
Concentration Selection and Cytotoxicity
The optimal concentration of DPA-Me is highly dependent on the cell type and the specific assay.
-
Dose-Response: Always perform a dose-response study (e.g., ranging from 1 µM to 100 µM) to identify the effective concentration range.
-
Cytotoxicity Assessment: High concentrations of fatty acids can be toxic. Before conducting functional assays, assess the cytotoxicity of DPA-Me on your chosen cell line using a standard method like the MTT assay or LDH release assay.[12] This ensures that the observed effects are physiological and not a result of cell death.
| Parameter | Recommended Range | Rationale |
| Stock Concentration (in solvent) | 50-200 mM | High concentration minimizes the volume of organic solvent added to the culture medium. |
| Working Stock (DPA-Me-BSA) | 0.5-5 mM | A convenient concentration for further dilution into final assay medium. |
| Final Assay Concentration | 1-100 µM | Based on published literature and should be optimized via dose-response experiments. |
| Incubation Time | 12-48 hours | Varies by assay; allows for cellular uptake, hydrolysis, and metabolic effects. |
Part 2: Application Note - Anti-Inflammatory Assays
Background: A hallmark of omega-3 PUFAs is their ability to modulate inflammatory responses. They compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to a decrease in pro-inflammatory eicosanoids (e.g., prostaglandins, thromboxanes) and an increase in less inflammatory or pro-resolving mediators.[5][13] DPA is known to down-regulate the expression of inflammatory genes.[6]
Model System: RAW 264.7 murine macrophages are a widely used and reliable model for studying inflammation in vitro.[12][14][15] They respond robustly to inflammatory stimuli like LPS.
Figure 2: Experimental workflow for promoting hPSC-CM maturation with DPA-Me.
Protocol: Assessment of hPSC-CM Maturation
-
Initial Culture: Culture purified hPSC-CMs using standard protocols.
-
Maturation Medium: Prepare a cardiomyocyte maturation medium, which is typically low in glucose (e.g., 1-5 mM) and lacks insulin. [16][17]3. Treatment: Supplement the maturation medium with the DPA-Me-BSA complex (e.g., 50-100 µM). Include a vehicle control (BSA in low-glucose medium) and comparative controls (EPA, DHA, or a fatty acid cocktail like oleate/palmitate). Culture the hPSC-CMs in this medium for 7-14 days, replacing the medium every 2-3 days.
-
Endpoint Analysis:
-
Structural Maturation: Fix the cells and perform immunofluorescence staining for key sarcomeric proteins like cardiac Troponin T (cTnT) and α-actinin. Assess cell size, sarcomere length, and organization. [18]Mature cells are expected to be larger and show more organized, elongated sarcomeres.
-
Functional Maturation: Evaluate calcium handling by loading cells with a calcium-sensitive dye (e.g., Fura-2) and measuring the amplitude and kinetics of calcium transients. Assess contractility by video microscopy or on specialized platforms. [19] * Metabolic Maturation: Use an extracellular flux analyzer (e.g., Seahorse) to perform a mitochondrial stress test or a fatty acid oxidation assay. A mature phenotype is characterized by a higher oxygen consumption rate (OCR) and a greater reliance on FAO as an energy source. [18]
-
Part 4: Application Note - Neuroprotection Assays
Background: The nervous system is highly enriched in PUFAs, and omega-3s are critical for neuronal function and survival. Their neuroprotective mechanisms are attributed to anti-inflammatory actions, antioxidant effects, and the promotion of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). [7][20][21] Model System: Human neuroblastoma cell lines like SH-SY5Y (often differentiated into a more neuron-like phenotype) or primary cortical neurons.
Protocol: Protection Against Oxidative Stress-Induced Cell Death
-
Cell Culture and Seeding: Seed differentiated SH-SY5Y cells or primary neurons in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of DPA-Me-BSA complex and controls for 24-48 hours.
-
Expertise Insight: This pre-treatment period is critical for the fatty acid to be incorporated into neuronal membranes, which can alter membrane fluidity and the function of embedded proteins, thereby priming the cells to better withstand a subsequent insult.
-
-
Induction of Injury: Introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) or glutamate to the culture medium for a defined period (e.g., 4-24 hours). The concentration and duration should be optimized to induce ~50% cell death in the vehicle-treated group.
-
Assessment of Cell Viability: Quantify cell survival using a standard viability assay.
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of viable cells.
-
Live/Dead Staining: Use a combination of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification by fluorescence microscopy.
-
-
Data Analysis: Express the viability of DPA-Me-treated groups as a percentage of the viability in the vehicle-only (no stressor) control group. A statistically significant increase in viability compared to the vehicle + stressor group indicates a neuroprotective effect.
Figure 3: Simplified signaling pathways for DPA-mediated neuroprotection.
References
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Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2013). A review of the biologic and pharmacologic role of docosapentaenoic acid n-3. F1000Research, 2, 257. [Link]
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Kaur, G., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): A review of its biological effects. ResearchGate. [Link]
-
Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Prostaglandins, Leukotrienes and Essential Fatty Acids, 83(2), 67-73. [Link]
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Kaur, G., Sinclair, A. J., Cameron-Smith, D., & Garg, M. (2010). Docosapentaenoic acid (22:5n-3): a review of its biological effects. Deakin University. [Link]
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ProMed Eye Health. (n.d.). Omega-3 Docosapentaenoic Acid (DPA): What is known?. ProMed Eye Health. [Link]
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de-Melo, S. R., de-Souza, L. C., da-Silva, V. S., & de-Barros, V. (2015). Omega-3 Fatty Acids: Possible Neuroprotective Mechanisms in the Model of Global Ischemia in Rats. Oxidative Medicine and Cellular Longevity, 2015, 650382. [Link]
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Yang, X., Rodriguez, M. L., Pabon, L., Fischer, K. A., Reinecke, H., Regnier, M., & Murry, C. E. (2019). Fatty Acids Enhance the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells. Stem Cell Reports, 13(4), 657-668. [Link]
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Takahashi, K., Kuno, A., Numaga-Tomita, T., & Horio, Y. (2020). Development of appropriate fatty acid formulations to raise the contractility of constructed myocardial tissues. Scientific Reports, 10(1), 1888. [Link]
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Yang, X., Rodriguez, M., Pabon, L., Fischer, K. A., Reinecke, H., Regnier, M., & Murry, C. E. (2019). Fatty Acids Enhance the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells. Stem Cell Reports, 13(4), 657–668. [Link]
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Kim, M., Fernando, I. P. S., Lee, W. W., Kim, H. S., & Kim, D. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Nutrients, 14(21), 4510. [Link]
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Kim, M., Fernando, I. P. S., Lee, W. W., Kim, H. S., & Kim, D. (2022). In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. Nutrients, 14(21), 4510. [Link]
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Lee, J., Kim, Y., & Lee, Y. (2017). In vitro evidence of anti-inflammatory and anti-obesity effects of medium-chain fatty acid-diacylglycerols. Journal of Microbiology and Biotechnology, 27(9), 1617-1627. [Link]
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Micucci, M., Gotti, R., Corazza, I., Aldini, R., Roda, G., & Budriesi, R. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Pharmacology, 12, 775351. [Link]
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Gutiérrez-Vázquez, C., & Quintana-Pali, F. (2018). Neuroprotective Role of Omega-3 Fatty Acids: Fighting Alzheimer's Disease. Nutrients, 10(7), 864. [Link]
-
Horikoshi, Y., Yan, Y., Terashvili, M., Wells, C., Horikoshi, H., Fujita, S., ... & Yan, J. (2019). Fatty Acid-Treated Induced Pluripotent Stem Cell-Derived Human Cardiomyocytes Exhibit Adult Cardiomyocyte-Like Energy Metabolism Phenotypes. Cells, 8(9), 1095. [Link]
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Lee, J., Kim, Y., & Lee, Y. (2017). In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols. Journal of Microbiology and Biotechnology, 27(9), 1617-1627. [Link]
-
Ziaei, R., Dastgheib, M., & Ghasemi, Y. (2024). Omega‐3 Fatty Acids Supplementation and Neuroprotection, Inflammation, Fatigue, and Physical Activity in Multiple Sclerosis: A Randomized Controlled Trial. Food Science & Nutrition, 12(1), 1-10. [Link]
-
Zhang, Y., & Wang, H. (2023). Research Progress towards the Effects of Fatty Acids on the Differentiation and Maturation of Human Induced Pluripotent Stem Cells into Cardiomyocytes. Biomedicines, 11(3), 738. [Link]
-
News-Medical. (2024, August 6). Omega-3 fatty acids show potential in protecting brain health in older adults. News-Medical.Net. [Link]
-
Dyall, S. C. (2017). Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. Frontiers in Aging Neuroscience, 9, 52. [Link]
-
Weylandt, K. H. (2016). Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell. European Journal of Pharmacology, 785, 108-115. [Link]
-
NIST. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate. NIST WebBook. [Link]
-
Thompson, A. J., & Kris-Etherton, P. M. (2020). n-3 docosapentaenoic acid (DPA) intake and relationship to plasma long-chain n-3 fatty acid concentrations in the United States: NHANES 2003–2014. The American Journal of Clinical Nutrition, 111(4), 789–797. [Link]
-
Wikipedia. (n.d.). Docosapentaenoic acid. Wikipedia. [Link]
-
Skulas-Ray, A. C., Flock, M. R., Richter, C. K., Harris, W. S., West, S. G., & Kris-Etherton, P. M. (2015). Red Blood Cell Docosapentaenoic Acid (DPA n-3) is Inversely Associated with Triglycerides and C-reactive Protein (CRP) in Healthy Adults and Dose-Dependently Increases Following n-3 Fatty Acid Supplementation. Nutrients, 7(12), 9982–9994. [Link]
-
Ghasemifard, S., Turchini, G. M., & Sinclair, A. J. (2015). Dietary sources, current intakes, and nutritional role of omega-3 docosapentaenoic acid. Lipid Technology, 27(4), 79-82. [Link]
-
ResearchGate. (n.d.). Chemical structures of all-cis-7,10,13,16,19-docosapentaenoic acid... ResearchGate. [Link]
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- 4. Dietary sources, current intakes, and nutritional role of omega-3 docosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound, 98.0% (GC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
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- 14. In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Omega‐3 Fatty Acids Supplementation and Neuroprotection, Inflammation, Fatigue, and Physical Activity in Multiple Sclerosis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methyl all-cis-7,10,13,16,19-docosapentaenoate in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Docosapentaenoic Acid (DPA)
all-cis-7,10,13,16,19-Docosapentaenoic acid (DPA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a crucial component of cellular membranes and a precursor to several bioactive lipid mediators. Its quantification in biological matrices such as plasma, serum, and tissues is of paramount importance in various fields, including nutrition research, clinical diagnostics, and drug development. Accurate measurement of DPA levels can provide insights into metabolic pathways, disease states, and the efficacy of therapeutic interventions. This document provides a comprehensive guide to the robust and reliable quantification of Methyl all-cis-7,10,13,16,19-docosapentaenoate, the derivatized form of DPA, in biological samples.
Foundational Principles of Analysis: A Logic-Driven Approach
The accurate quantification of fatty acids from complex biological samples hinges on a multi-step workflow. Each stage is designed to isolate the analyte of interest, enhance its detectability, and ensure the precision of the final measurement. The core steps involve:
-
Lipid Extraction: Isolating the total lipid fraction from the aqueous and protein-rich environment of the biological sample.
-
Internal Standardization: Introducing a known quantity of a stable isotope-labeled analogue of the analyte to account for sample loss and matrix effects during preparation and analysis.
-
Derivatization: Converting the native fatty acids into their more volatile and thermally stable methyl esters (FAMEs), a critical step for gas chromatography (GC) analysis.[1][2]
-
Chromatographic Separation and Mass Spectrometric Detection: Separating the complex mixture of FAMEs and detecting the target analyte with high specificity and sensitivity.
This application note will detail validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful analytical techniques for this purpose.
PART 1: Sample Preparation - The Gateway to Accurate Quantification
The quality of your results is intrinsically linked to the quality of your sample preparation. The primary objectives are to efficiently extract lipids while minimizing degradation of polyunsaturated fatty acids like DPA.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on the widely adopted Folch or Bligh-Dyer methods, which utilize a biphasic solvent system to partition lipids from other cellular components.[3][4][5]
Materials:
-
Plasma or Serum Sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Stable Isotope-Labeled Internal Standard (e.g., D5-Docosahexaenoic acid, as a close structural analog if a DPA-specific standard is unavailable)[6]
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Step-by-Step Methodology:
-
Sample Aliquoting: In a glass centrifuge tube, add 100 µL of plasma or serum. For other biological tissues, homogenization in a suitable buffer is required prior to this step.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to the sample. The use of a stable isotope-labeled internal standard is crucial as it closely mimics the chemical behavior of the analyte, correcting for variations in extraction recovery and matrix effects.[7][8][9]
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Lower Phase Collection: Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is essential for GC analysis to increase the volatility of the fatty acids.[2] Acid-catalyzed transesterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method.[2][10]
Materials:
-
Dried Lipid Extract
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
Step-by-Step Methodology:
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol to the dried lipid extract.
-
Incubation: Cap the tube tightly and heat at 100°C for 30 minutes. This step facilitates the conversion of fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes.
-
Collection of Upper Phase: Carefully collect the upper hexane layer, which now contains the FAMEs.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: The resulting hexane solution containing the FAMEs is now ready for GC-MS analysis.
PART 2: Analytical Methodologies - The Core of Quantification
The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the study. Both are powerful techniques capable of providing accurate and precise quantification.
Workflow for Quantification of this compound
Caption: General experimental workflow for FAME analysis.
Protocol 3: GC-MS Analysis of FAMEs
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the column. Mass spectrometry provides highly specific detection and fragmentation patterns for identification and quantification.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Fused silica capillary column (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of polyunsaturated fatty acid methyl esters. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Initial 100°C, ramp to 240°C at 4°C/min, hold for 5 min | Allows for the separation of a wide range of fatty acid methyl esters. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas for optimal chromatographic performance. |
| MS Ion Source | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns. |
| Ion Source Temperature | 230°C | Optimal for ionization. |
| Quadrupole Temperature | 150°C | Maintains ion stability. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound and the internal standard. | Characteristic ions for the target molecules. |
Data Analysis: Quantification is achieved by creating a calibration curve using a series of known concentrations of an analytical standard of this compound.[11][12][13] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Protocol 4: LC-MS/MS Analysis of Fatty Acids
For LC-MS/MS analysis, derivatization to FAMEs is not strictly necessary, and free fatty acids can be analyzed directly after the lipid extraction step. This can simplify sample preparation.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Provides good retention and separation of fatty acids. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% formic acid | Organic mobile phase for eluting the hydrophobic fatty acids. |
| Gradient | Optimized to elute the target analyte with good separation from other matrix components. | A typical gradient would start with a high percentage of mobile phase A and ramp to a high percentage of mobile phase B. |
| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |
| MS Ion Source | Electrospray Ionization (ESI) in negative ion mode | ESI is a soft ionization technique suitable for fatty acids, and negative mode is generally more sensitive for these compounds. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | To be determined by infusing a standard of all-cis-7,10,13,16,19-docosapentaenoic acid and the internal standard. | Specific transitions for the analyte and internal standard ensure accurate quantification. |
Data Analysis: Similar to GC-MS, quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
PART 3: Method Validation and Data Interpretation
A robust analytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² value > 0.99 for the calibration curve. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples should be within 85-115%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| LOD | The lowest concentration of an analyte that can be reliably detected. | Typically determined as a signal-to-noise ratio of 3. |
| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10. |
Sample Data Presentation
The following table provides an example of how to present quantitative results for this compound in different biological samples.
| Sample ID | Sample Type | Concentration (ng/mL) | RSD (%) |
| Control 1 | Plasma | 15.2 | 4.5 |
| Control 2 | Plasma | 16.8 | 3.9 |
| Treated 1 | Plasma | 25.7 | 5.1 |
| Treated 2 | Plasma | 28.1 | 4.2 |
Conclusion
The accurate quantification of this compound in biological samples is achievable through careful sample preparation and the use of robust analytical techniques such as GC-MS or LC-MS/MS. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate their own methods. The key to success lies in meticulous execution, the use of appropriate internal standards, and a thorough understanding of the principles behind each step of the analytical workflow.
References
-
MDPI. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Available at: [Link]
-
Frontiers in Physiology. Plasma Lipid Extraction Protocols for Lipidomics. Available at: [Link]
-
ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Available at: [Link]
-
National Institutes of Health. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Available at: [Link]
-
Analytical Chemistry. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Available at: [Link]
-
ResearchGate. Can I use same protocol for fatty acid extraction from serum or plasma?. Available at: [Link]
-
ResearchGate. Evaluation of lipid extraction and fatty acid composition of human plasma. Available at: [Link]
-
MDPI. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Available at: [Link]
-
SciELO. Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Available at: [Link]
-
Journal of Applied Bioanalysis. Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Available at: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. Available at: [Link]
-
ResearchGate. How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. Available at: [Link]
-
ESSLAB. Methyl 4,7,10,13,16-docosapentaenoate (all-cis). Available at: [Link]
-
National Institutes of Health. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]
-
PubChem. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Available at: [Link]
-
PubChem. 7,10,13,16,19-Docosapentaenoic acid, methyl ester. Available at: [Link]
-
ResearchGate. Chemical structures of all-cis-7,10,13,16,19-docosapentaenoic acid.... Available at: [Link]
Sources
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- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
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- 11. caymanchem.com [caymanchem.com]
- 12. 甲基全- 顺 -7,10,13,16,19-二十二碳五烯酸酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, 98.0% (GC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 14. scielo.br [scielo.br]
- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 16. repo.unand.ac.id [repo.unand.ac.id]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl all-cis-7,10,13,16,19-docosapentaenoate
Welcome to the technical support center for the synthesis of Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA Methyl Ester). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve high-yield, high-purity products.
Introduction to DPA Methyl Ester Synthesis
This compound is the methyl ester of docosapentaenoic acid (DPA), an important omega-3 polyunsaturated fatty acid (PUFA). DPA serves as a crucial intermediate in the metabolic pathway from eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA)[1][2]. Its synthesis, typically via the esterification of the free fatty acid or transesterification of DPA-rich oils, is a common requirement for creating analytical standards, for use in further chemical synthesis, or for biological assays[3].
However, the presence of five cis double bonds makes this molecule susceptible to challenges not encountered with simpler fatty acids, namely oxidation and isomerization. Achieving a high yield of the desired all-cis isomer requires careful attention to reaction conditions and handling procedures. This guide will address the most common issues encountered during synthesis.
Experimental Workflow Overview
The general workflow for producing DPA methyl ester involves the esterification of the free fatty acid or the transesterification of a DPA-containing triglyceride oil.
Caption: General workflow for the synthesis of DPA methyl ester.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems that may arise during the synthesis of DPA methyl ester.
Issue 1: Low or No Yield of Methyl Ester
Question: I've completed my reaction, but after work-up and analysis, I see a very low yield of my desired methyl ester. My starting material (free fatty acid) is largely unreacted. What went wrong?
Answer: This is a common issue, particularly in acid-catalyzed esterification. The most likely culprit is the presence of water in your reaction mixture.
-
Causality: Acid-catalyzed esterification is a reversible equilibrium reaction. The formation of the ester also produces water. If water is present at the start or is not effectively removed, Le Châtelier's principle dictates that the equilibrium will shift back towards the reactants (the free fatty acid), thus preventing the reaction from going to completion.
-
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Reagents: Use anhydrous methanol and solvents. If you are using a commercial methanolic HCl or BF3-methanol solution, be aware that their water content can increase over time.[4] It is best to use freshly opened reagents or prepare them fresh.
-
Dry the Starting Material: If your DPA starting material has been exposed to air, it may have absorbed moisture. Lyophilize or dry it under a high vacuum before starting the reaction.
-
Add a Water Scavenger: For particularly sensitive reactions, you can add a water scavenger like 2,2-dimethoxypropane to the reaction mixture.[5]
-
Drive the Reaction to Completion: In some setups, removing the water as it forms can drive the equilibrium forward. This can be achieved through techniques like reaction distillation, though this may be challenging for small-scale syntheses.[6]
-
Caption: The reversible nature of acid-catalyzed esterification.
Question: I'm using a base-catalyzed transesterification method with DPA-rich oil, and my yield is very low. I also noticed a thick, soap-like emulsion during the work-up. What is happening?
Answer: You are likely experiencing saponification, which is a major side reaction in base-catalyzed transesterification, especially when water or a high concentration of free fatty acids is present in your starting oil.
-
Causality: Saponification is the hydrolysis of an ester under basic conditions to form a carboxylate salt (soap) and an alcohol. The strong base catalyst (e.g., sodium methoxide or potassium hydroxide) can react with water to form hydroxide ions, which then attack the ester linkages in the triglycerides, or directly react with free fatty acids in the oil. This consumes your catalyst and starting material, forming soaps that cause emulsification and make product separation extremely difficult.[7][8]
-
Troubleshooting Steps & Solutions:
-
Check the Acidity and Water Content of Your Oil: Before starting, determine the acid value and water content of your DPA-rich oil. If the free fatty acid content is high (>1-2%), it is advisable to perform an acid-catalyzed esterification pre-treatment to convert the free fatty acids to methyl esters before proceeding with the base-catalyzed transesterification.
-
Use Anhydrous Conditions: As with acid catalysis, ensure your methanol and reactor are free of water.
-
Post-Reaction Neutralization: A critical step to improve yield is to neutralize the basic catalyst with an acid (e.g., HCl) after the reaction is complete but before washing with water.[9] This converts the soaps back into free fatty acids, which are more soluble in the organic phase, and breaks up emulsions, facilitating better separation.[9][10]
-
Issue 2: Product Purity - Isomerization and Oxidation
Question: My GC analysis shows the correct mass for DPA methyl ester, but there are multiple peaks, suggesting isomers. I was expecting a single peak for the all-cis product. Why did this happen?
Answer: The formation of isomers, particularly trans isomers, is a known side reaction, especially under harsh acid-catalyzed conditions.
-
Causality: The double bonds in polyunsaturated fatty acids are susceptible to isomerization (a shift in position or a change from cis to trans geometry). This can be promoted by strong acids and high temperatures. Boron trifluoride (BF3), while an effective catalyst, has been noted to potentially cause partial isomerization of fatty acids.[11]
-
Troubleshooting Steps & Solutions:
-
Use Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. For BF3-methanol, heating at 60°C for 5-10 minutes is often sufficient.[5] For methanolic HCl, conditions like 45°C overnight or 100°C for a shorter duration (1-1.5 hours) have been reported.[4] It's a trade-off between reaction completion and side reactions; optimization may be required for your specific substrate.
-
Consider Alternative Catalysts: If isomerization is a persistent problem, consider using a milder acid catalyst or an enzymatic approach. Lipase-catalyzed esterification proceeds under very mild conditions (e.g., 40°C) and is highly specific, avoiding isomerization issues.[1]
-
Analyze with Isomer-Specific GC Columns: Ensure your GC method can resolve cis and trans isomers. Highly polar capillary columns are typically required for this separation.[12]
-
Question: My final product has a yellowish tint and a rancid smell. The purity by GC is also lower than expected. What could be the cause?
Answer: This strongly indicates that your product has undergone oxidation.
-
Causality: The five methylene-interrupted double bonds in DPA make it highly susceptible to autooxidation when exposed to oxygen, light, heat, or trace metals.[13] Oxidation creates hydroperoxides, which then break down into a complex mixture of secondary oxidation products (aldehydes, ketones, etc.), leading to discoloration, off-odors, and degradation of the desired product.[14][15]
-
Troubleshooting Steps & Solutions:
-
Maintain an Inert Atmosphere: This is the most critical step. Perform the reaction, solvent evaporation, and storage under an inert gas like nitrogen or argon.[16]
-
Use High-Purity Solvents: Peroxides in old solvents (like ethers or hexane) can initiate oxidation. Use freshly opened or purified solvents.
-
Add an Antioxidant: For storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can significantly improve stability.
-
Store Properly: Store the final product in an amber vial under an inert atmosphere at -20°C or, for long-term storage, at -80°C.
-
Analyze Promptly: Analyze the methyl esters as soon as possible after preparation.[16]
-
Protocols and Data
Table 1: Comparison of Common Esterification Methods
| Method | Catalyst | Typical Conditions | Pros | Cons & Common Issues |
| Acid-Catalyzed | 10-14% BF3 in Methanol | 60°C, 5-10 min | Fast, effective for transesterification | Can cause isomerization, toxic reagent, sensitive to water[5][11][16] |
| Acid-Catalyzed | 1-3N Methanolic HCl | 45-100°C, 1-16 hours | Cost-effective, good for free fatty acids | Slower than BF3, sensitive to water, can form artifacts at high concentrations[4] |
| Base-Catalyzed | 0.5N Methanolic NaOH/KOH | 50-65°C, 5-60 min | Very fast for transesterification | Prone to saponification with water/FFAs, requires anhydrous conditions[7][16] |
| Enzymatic | Immobilized Lipase | 30-50°C, 12-48 hours | Highly specific (no isomerization), mild conditions | Slower reaction times, higher cost of catalyst[1] |
Protocol 1: BF3-Methanol Esterification of DPA
This protocol is a guideline and should be adapted as needed.
-
Preparation: Place 1-25 mg of DPA free fatty acid or DPA-rich oil into a 5 mL reaction vial with a PTFE-lined cap.
-
Inert Atmosphere: Purge the vial with dry nitrogen gas.
-
Reagent Addition: Add 2 mL of 10% (w/w) BF3-methanol reagent.[5]
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.
-
Cooling & Quenching: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Extraction: Shake the vial vigorously for 30-60 seconds to extract the methyl esters into the hexane layer. Allow the layers to separate.
-
Isolation: Carefully transfer the upper hexane layer to a clean vial. To maximize recovery, you can perform a second extraction of the aqueous layer with another 1 mL of hexane and combine the organic layers.
-
Drying & Analysis: Dry the hexane solution over a small amount of anhydrous sodium sulfate. The sample is now ready for GC analysis. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of methanol to make the ethyl ester? A: Yes, the same principles apply. You would use ethanolic HCl or BF3-ethanol. Note that reaction times and efficiencies may differ slightly. Enzymatic methods are also effective for producing ethyl esters.[1]
Q2: How do I remove the BF3 or HCl catalyst after the reaction? A: The catalyst is removed during the work-up. Both BF3 and HCl are highly soluble in water. The washing step, where you add water and extract with a non-polar solvent like hexane, effectively partitions the acid catalyst into the aqueous layer, leaving the non-polar methyl ester in the organic layer.[5]
Q3: My starting material is a crude microalgae oil. What pre-treatment is necessary? A: Crude oils often contain significant amounts of water, free fatty acids, and phospholipids. It is highly recommended to first extract the total lipids using a standard method (e.g., Folch or Bligh-Dyer). Then, assess the free fatty acid content. If it is high, an acid-catalyzed esterification step is recommended to convert these before proceeding with a more efficient base-catalyzed transesterification for the bulk triglycerides.
Q4: What are the ideal storage conditions for the final DPA methyl ester product? A: To prevent degradation via oxidation, the purified methyl ester should be stored as a solution in a deoxygenated solvent (e.g., ethanol) in an amber vial, with the headspace flushed with nitrogen or argon. Store at -20°C for short-term use and -80°C for long-term storage.
Q5: What GC column is best for analyzing the purity of my product? A: For separating polyunsaturated fatty acid methyl esters, especially for resolving geometric (cis/trans) isomers, a highly polar capillary column is required. Columns with a high cyanopropyl content are a common choice for this application.[12]
References
-
FAO. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]
- Liu, K., & Shaw, J. (1995). Synthesis of propylene glycol monoesters of docosahexaenoic acid and eicosapentaenoic acid by lipase‐catalyzed esterification in organic solvents. Journal of the American Oil Chemists' Society, 72(11), 1271–1274.
- Misharina, T. A., Alinkina, E. S., Vorobjeva, A. K., Terenina, M. B., & Krikunova, N. I. (2016). Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils. Prikladnaia biokhimiia i mikrobiologiia, 52(3), 339–345.
- CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method. (n.d.). Google Patents.
- Aursnes, M., Tungen, J. E., & Hansen, T. V. (2024).
- Misharina, T. A., Alinkina, E. S., Vorobjeva, A. K., Terenina, M. B., & Krikunova, N. I. (2016). [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils]. Prikladnaia biokhimiia i mikrobiologiia, 52(3), 339–345.
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LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
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Jenkins, T. C. (n.d.). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in forage samples. USDA ARS. Retrieved from [Link]
- The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated F
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
- CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride. (n.d.). Google Patents.
- Gregory, M. K., Gibson, R. A., & Cook-Johnson, R. J. (2011). Elongase reactions as control points in long-chain polyunsaturated fatty acid synthesis. PloS one, 6(12), e29662.
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Reddit. (2021). Trouble developing a method using BF3 to convert fatty acids to esters. Retrieved from [Link]
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The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. Retrieved from [Link]
- Kadir, K., & Shaw, J. (1995). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of the American Oil Chemists' Society, 72(11), 1271-1274.
- Schwartz, J. W., Ulu, A., & Morisseau, C. (2019). Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids. Journal of visualized experiments : JoVE, (148), 10.3791/59786.
- Ester formation during fatty acid methyl esters oxidation. (2025).
- Optimizing the Process Conditions of Corn Oil Methyl Ester for Bioresin Production. (2023). MDPI.
- US4304925A - Process for purifying esters. (n.d.). Google Patents.
- Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2025).
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Reaction mechanism of base-catalyzed transesterification. (n.d.). ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate. Retrieved from [Link]
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PubChem. (n.d.). 7,10,13,16,19-Docosapentaenoic acid, methyl ester. Retrieved from [Link]
- Kaur, G., & Sinclair, A. J. (2016). Short update on docosapentaenoic acid: a bioactive long-chain n-3 fatty acid. Current opinion in clinical nutrition and metabolic care, 19(2), 129–136.
- Investigation on the Esterification of Fatty Acids Catalyzed by the H3PW12O40 heteropolyacid. (2025).
- Base Catalyzed Transesterific
- Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous c
- High performance purification process of methyl and ethyl esters produced by transesterific
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Chempedia. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
- Kinetics Study of the Esterification of Unsaturated Free Fatty Acids. (2019).
- Base Catalyzed Transesterification: General Reaction. (2015). YouTube.
- Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. (2024). NIH.
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Reddit. (n.d.). Isolating esterification product. Retrieved from [Link]
- Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. (n.d.). MDPI.
- Esterification of free fatty acids to fatty acid alkyl esters in a bubble column reactor for use as biodiesel. (2025).
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Technical Support Center: A Guide to the Stability and Storage of Methyl all-cis-7,10,13,16,19-docosapentaenoate
Welcome to the technical support guide for Methyl all-cis-7,10,13,16,19-docosapentaenoate (Methyl DPA), a critical polyunsaturated fatty acid methyl ester (PUFAME) for pioneering research in nutrition, biochemistry, and drug development.[1][2] The integrity of your experimental outcomes is intrinsically linked to the stability of this compound. This guide provides an in-depth, experience-driven framework for its proper storage and handling, ensuring the validity and reproducibility of your results.
The Chemical Vulnerability of Methyl DPA: An Overview
This compound is a C22:5 n-3 fatty acid methyl ester. Its five cis double bonds are the very source of its biological significance and, concurrently, its chemical instability. These methylene-interrupted double bonds are highly susceptible to oxidation, a process that can be initiated and accelerated by several factors prevalent in a laboratory setting.
The primary degradation pathway is autoxidation , a free-radical chain reaction involving oxygen. This process is catalyzed by:
-
Light (Photo-oxidation): Induces the formation of free radicals.
-
Heat: Increases the rate of chemical reactions, including oxidation.
-
Metal Ions: Transition metals can act as catalysts, accelerating the decomposition of hydroperoxides, which are initial oxidation products.[3]
-
Oxygen: A key reactant in the oxidation process.
Oxidative degradation leads to the formation of various byproducts, including hydroperoxides, aldehydes, ketones, and organic acids.[4][5] These degradation products can interfere with experimental assays, leading to erroneous and irreproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Methyl DPA?
A1: For long-term stability, Methyl DPA should be stored at -20°C .[6] Some suppliers indicate that the compound is stable for at least two to four years at this temperature when stored properly in its original unopened vial.[6][7] For extended storage beyond the manufacturer's recommended timeframe, storage at -80°C is also a highly effective practice for preserving polyunsaturated fatty acids.[8]
Q2: My vial of Methyl DPA arrived at room temperature/on blue ice. Is it still viable?
A2: This is a common practice for shipping and is generally acceptable for short transit times.[9] Manufacturers have data to support that short-term exposure to ambient temperatures during shipping does not significantly impact the product's quality. However, upon receipt, it is crucial to immediately transfer the vial to the recommended -20°C storage for long-term preservation.
Q3: Can I store Methyl DPA in a solution? If so, what solvent is recommended?
A3: Yes, storing Methyl DPA as a solution can be convenient. It is miscible with ethanol and soluble in other organic solvents such as hexane and chloroform.[6][8] For preparing a stock solution for long-term storage at -20°C, use a high-purity, anhydrous grade of solvent. After dissolving the compound, it is best practice to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing tightly.[8]
Q4: How long can I store an aqueous solution of Methyl DPA?
A4: It is not recommended to store aqueous solutions of Methyl DPA for more than one day.[1] The presence of water can accelerate hydrolysis and the compound is more prone to oxidation in an aqueous environment. Prepare aqueous solutions fresh for each experiment.
Q5: How many freeze-thaw cycles are acceptable for Methyl DPA?
A5: To maintain the integrity of the compound, it is highly recommended to avoid repeated freeze-thaw cycles . Each cycle can introduce moisture and oxygen, accelerating degradation. The best practice is to aliquot the neat oil or a stock solution into single-use vials upon first opening the primary container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations in this guide.2. Consider if the vial has been opened multiple times without inert gas protection.3. If degradation is suspected, it is best to use a fresh, unopened vial of the compound for critical experiments. |
| Vial accidentally left at 4°C overnight | Exposure to a temperature above the recommended -20°C. | While not ideal, a single, short-term excursion to 4°C is unlikely to cause significant degradation, especially if the vial was unopened. For an opened vial, the risk is higher. If the compound is critical for your experiment, consider running a small pilot experiment to validate its performance before proceeding with large-scale studies. For future prevention, ensure all lab members are aware of the correct storage conditions. |
| Vial accidentally left at room temperature for an extended period (e.g., over a weekend) | Significant exposure to heat and light, which accelerates oxidation. | The integrity of the compound is likely compromised. The rate of degradation for PUFAMEs increases significantly at room temperature.[10] It is strongly advised to discard the vial and use a new one to avoid generating unreliable data. |
| Visible changes in the oil (e.g., color change, increased viscosity, unusual odor) | Advanced degradation of the compound. | These are signs of significant oxidation. The compound should not be used for experimental purposes as its chemical identity and purity are compromised. A faint "autoxidation odor" can be an early indicator of degradation.[11] |
Experimental Protocols
Protocol 1: Initial Receipt and Aliquoting of Methyl DPA
This protocol outlines the steps to be taken upon receiving a new vial of Methyl DPA to ensure its long-term stability.
Materials:
-
Sealed vial of Methyl DPA
-
Small, amber glass vials with Teflon-lined caps
-
Pipettor with sterile tips
-
Source of dry inert gas (nitrogen or argon) with tubing
-
-20°C freezer
Procedure:
-
Preparation: Before opening the main vial, prepare the single-use aliquot vials. Ensure they are clean and dry.
-
Equilibration: Briefly allow the sealed vial of Methyl DPA to warm to room temperature to prevent condensation of atmospheric moisture on the cold surface upon opening.
-
Inert Atmosphere: Gently flush the main vial with a stream of inert gas. Also, flush the empty aliquot vials.
-
Dispensing: Quickly and carefully, dispense the desired volume of Methyl DPA into each aliquot vial.
-
Purging and Sealing: Before sealing each aliquot vial, purge the headspace with inert gas. Tightly seal the vials with the Teflon-lined caps.
-
Storage: Immediately place the aliquoted vials and the main vial (after purging with inert gas and sealing) into a -20°C freezer.
-
Labeling: Clearly label all vials with the compound name, concentration (if in solution), and the date of aliquoting.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
Materials:
-
Aliquot of Methyl DPA
-
High-purity, anhydrous organic solvent (e.g., ethanol, hexane)
-
Volumetric flask
-
Pipettor with sterile tips
-
Source of dry inert gas (nitrogen or argon) with tubing
-
Storage vials (amber glass with Teflon-lined caps)
Procedure:
-
Solvent Preparation: If not already in a sealed bottle, ensure your solvent is dry.
-
Dissolution: Allow an aliquot of Methyl DPA to come to room temperature. Under a gentle stream of inert gas, transfer the desired amount of Methyl DPA to the volumetric flask. Add the solvent to the desired volume and mix gently until dissolved.
-
Aliquoting Solution: Dispense the stock solution into your pre-prepared, clean, and dry storage vials.
-
Purging and Sealing: Purge the headspace of each vial with inert gas before sealing tightly.
-
Storage: Store the vials at -20°C.
Visualization of Workflows
Caption: Workflow for Methyl DPA storage.
Sources
- 1. CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER | 108698-02-8 [chemicalbook.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Methyl all-cis-7,10,13,16,19-docosapentaenoate
Welcome to the technical support center for Methyl all-cis-7,10,13,16,19-docosapentaenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this highly unsaturated fatty acid methyl ester. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Understanding the Challenge: The Instability of a Polyunsaturated Fatty Acid (PUFA)
This compound, a methyl ester of docosapentaenoic acid (DPA), is a polyunsaturated fatty acid (PUFA) with five double bonds. This high degree of unsaturation makes it particularly susceptible to oxidation. The bis-allylic hydrogens (hydrogens on a carbon atom adjacent to two double bonds) are readily abstracted, initiating a free-radical chain reaction that leads to the formation of hydroperoxides, and subsequently, a cascade of secondary oxidation products including aldehydes, ketones, and other volatile compounds.[1][2][3] This degradation can significantly impact experimental outcomes by altering the compound's biological activity and leading to inconsistent results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the handling, storage, and use of this compound.
Issue 1: Rapid Degradation of the Compound Upon Storage
-
Question: I've noticed that my stock solution of this compound shows signs of degradation (e.g., discoloration, precipitation, off-odors) much faster than expected. What's causing this and how can I prevent it?
-
Answer: Rapid degradation is almost certainly due to oxidation. Several factors can accelerate this process: exposure to oxygen, light, and elevated temperatures. To mitigate this, a multi-pronged approach to storage is critical.
-
Inert Atmosphere: Oxygen is the primary driver of oxidation. Always store the compound under an inert atmosphere. Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Low Temperature: Store the compound at low temperatures to slow down the rate of chemical reactions, including oxidation. For long-term storage, -20°C or ideally -80°C is recommended.
-
Light Protection: Photons can provide the energy to initiate oxidation. Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect it from light.
-
Solvent Choice: If preparing a stock solution, use a high-purity, deoxygenated solvent. Ethanol or other organic solvents should be purged with an inert gas before use.
-
Issue 2: Inconsistent Biological Activity in Cell-Based Assays
-
Question: I'm using this compound in my cell culture experiments, but I'm observing high variability in the biological response between batches. Could oxidation be the culprit?
-
Answer: Absolutely. Oxidized PUFAs can have altered, and sometimes cytotoxic, effects compared to their unoxidized counterparts. Inconsistent levels of oxidation will lead to variable biological responses.
-
Freshly Prepared Solutions: Prepare working solutions for your assays fresh from a properly stored, antioxidant-protected stock solution immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures, if they are not adequately protected.
-
Use of Antioxidants: For stock solutions, consider adding a suitable antioxidant. Butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) are commonly used.[4][5] A typical concentration for BHT is in the range of 0.05 - 0.2%, while α-tocopherol can be effective at low molar ratios (e.g., 1-2 mol%).[6][7]
-
Control Experiments: Include a "vehicle control" (solvent only) and a "positive control" (a known bioactive compound) in your experiments. Additionally, consider an "oxidized control" where you intentionally degrade a small amount of your compound to observe its effect in your assay.
-
Issue 3: Suspected Contamination with Oxidation Byproducts
-
Question: I suspect my sample of this compound is contaminated with oxidation products. How can I confirm this?
-
Answer: Several analytical techniques can be used to detect and quantify the products of lipid peroxidation.
-
Peroxide Value (PV) Assay: This is a classical titration method that measures the concentration of peroxides and hydroperoxides, which are the primary products of lipid oxidation.[8][9][10][11] A high peroxide value indicates the early stages of oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay detects malondialdehyde (MDA) and other aldehydes, which are secondary oxidation products.[12][13][14] An elevated TBARS level suggests more advanced oxidation.
-
Chromatographic Methods (GC-MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile secondary oxidation products.[3][15][16][17][18] This can provide a detailed profile of the degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound?
A1: For long-term stability, the neat compound should be stored at -20°C or lower in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).
Q2: What is the recommended solvent for preparing stock solutions?
A2: High-purity ethanol is a common choice. Ensure the solvent is deoxygenated by bubbling with argon or nitrogen for 15-20 minutes before use.
Q3: Can I use antioxidants in my experiments? Will they interfere with my assays?
A3: Yes, antioxidants are highly recommended for stock solutions. BHT and α-tocopherol are common choices. However, it is crucial to run a control with the antioxidant alone in your assay to ensure it does not have any intrinsic biological activity or interfere with your measurements.
Q4: How often should I check the quality of my stored compound?
A4: For long-term storage, it is good practice to re-analyze the purity of your compound every 6-12 months using a suitable analytical method like GC-MS. For working solutions, it is best to prepare them fresh for each experiment.
Q5: Are there any visual cues that indicate my sample has oxidized?
A5: While not definitive, some visual cues can suggest oxidation. These include a change in color (e.g., yellowing), the appearance of a precipitate, or the development of a rancid or "fishy" odor. However, the absence of these signs does not guarantee the absence of oxidation. Analytical testing is the most reliable method for assessing purity.
Visualizing the Degradation Pathway
The following diagram illustrates a simplified autoxidation pathway for this compound.
Caption: Simplified autoxidation pathway of a PUFA methyl ester.
Experimental Protocols
Table 1: Recommended Antioxidant Concentrations for Stock Solutions
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.05 - 0.2% (w/v) | A synthetic phenolic antioxidant.[6] |
| α-Tocopherol (Vitamin E) | 1 - 2 mol% | A natural antioxidant that can also stabilize membranes.[7] |
Protocol 1: Peroxide Value (PV) Assay (Titrimetric Method)
This protocol is a generalized procedure and may require optimization for your specific sample matrix.
-
Sample Preparation: Accurately weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Dissolution: In a fume hood, add 30 mL of a 3:2 (v/v) acetic acid:chloroform solution to the flask and swirl until the sample is completely dissolved.[8]
-
Reaction Initiation: Add 0.5 mL of a saturated potassium iodide (KI) solution. Swirl the flask for exactly one minute.[8]
-
Iodine Liberation: Add 30 mL of deionized water and shake vigorously to transfer the liberated iodine from the chloroform to the aqueous layer.
-
Indicator Addition: Add 1 mL of a 1% starch indicator solution. The solution should turn a deep blue/purple color.
-
Titration: Titrate the solution with a standardized 0.01 N sodium thiosulfate solution until the blue color disappears.[8]
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume (mL) of titrant for the sample
-
B = volume (mL) of titrant for the blank
-
N = normality of the sodium thiosulfate solution
-
W = weight (g) of the sample
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a representative protocol and may need adjustment based on the sample type and concentration.
-
Sample and Standard Preparation: Prepare a malondialdehyde (MDA) standard curve. Prepare samples by diluting them to an appropriate concentration in a suitable buffer.
-
Acid Treatment: Add an equal volume of the sample/standard to a tube containing an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and release bound MDA.[13]
-
Incubation: Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitate.[13]
-
Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% (w/v) thiobarbituric acid (TBA) solution.
-
Heating: Incubate the mixture in a boiling water bath for 10-15 minutes to facilitate the color-forming reaction.[13]
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve.
Workflow for Preventing and Assessing Oxidation
The following diagram outlines a systematic workflow for handling this compound to minimize oxidation and assess its quality.
Caption: A systematic workflow for handling PUFA methyl esters.
References
-
Food Science Toolbox. (2017, October 31). Determination of Total Lipids and Lipid Oxidation. Retrieved from [Link]
-
Bakota, E. (2014, October 29). Peroxide Value Method. protocols.io. [Link]
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Determination of Peroxide Value (PV) of lipid. (n.d.). Retrieved from [Link]
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DETERMINATION OF PEROXIDE VALUE. (n.d.). Retrieved from [Link]
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Xylem Analytics. (n.d.). Determination of Peroxide value. Retrieved from [Link]
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Metherel, A. H., & Stark, K. D. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22. [Link]
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Gortzi, O., Metaxa, X., Mantzourani, I., & Plessas, S. (2023). Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review. Antioxidants, 12(6), 1284. [Link]
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Boonnoy, P., & Vattayaka, K. (2019). Alpha-tocopherol inhibits pore formation in oxidized bilayers. ResearchGate. Retrieved from [Link]
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Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]
- Hincha, D. K. (2008). Effects of α-tocopherol (vitamin E) on the stability and lipid dynamics of model membranes mimicking the lipid composition of plant chloroplast membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 2243-2251.
- Yoshii, H., Furuta, T., & Linko, Y. Y. (2001). Autoxidation Kinetic Analysis of Docosahexaenoic Acid Ethyl Ester and Docosahexaenoic Triglyceride with Oxygen Sensor. Bioscience, Biotechnology, and Biochemistry, 65(4), 749-755.
- Pan, X., Song, J., & Lee, Y. (2005). Oxidation of all-cis-7,10,13,16,19-docosapentaenoic acid ethyl ester. Hydroperoxide distribution and volatile characterization. Journal of Agricultural and Food Chemistry, 53(21), 8477-8484.
- Kaur, G., Cameron-Smith, D., Garg, M., & Sinclair, A. J. (2011). Docosapentaenoic acid (22:5n-3): A review of its biological effects. Progress in Lipid Research, 50(1), 28-34.
- Deckert, V., Desrumaux, C., Athias, A., Duverneuil, L., Palleau, V., Gambert, P., Masson, D., & Lagrost, L. (2002). Prevention of LDL alpha-tocopherol consumption, cholesterol oxidation, and vascular endothelium dysfunction by polyphenolic compounds from red wine.
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DiaComp. (2019, August 9). Thiobarbituric acid reactive substances (TBARS) Assay. protocols.io. [Link]
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Ferreri, C., & Chatgilialoglu, C. (2012). Flow chart for the preparation of mt isomers of PUFA as free fatty... ResearchGate. Retrieved from [Link]
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MedCrave. (2018, May 25). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. Retrieved from [Link]
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Oxford Biomedical Research. (n.d.). Food TBARS Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). MDA (Malondialdehyde)-TBARS Assay Kit. Retrieved from [Link]
- Atolani, O., Oladoye, S. O., & Adeosun, A. M. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of the Chemical Society of Nigeria, 40(1).
- Lepage, G., & Levy, E. (2000). Elimination of n-butylated hydroxytoluene methylation during fatty acid analysis by gas chromatography. Journal of Lipid Research, 41(4), 649-652.
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LECO. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
- Chen, B. H., & Chen, Y. C. (2001). Gas Chromatographic Determination of Synthetic Antioxidants in Edible Fats and Oils - A Simple Methylation Method. Journal of Food and Drug Analysis, 9(4), 229-236.
- Xu, Y. J., & Zhang, J. (2013).
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
ChemSurvival. (2014, July 10). Autooxidation [Video]. YouTube. [Link]
- Wang, Z., Li, Y., & Wang, X. (2017). Volatilization and oxidation properties of fatty acid methyl esters based on TG-DSC. Journal of Thermal Analysis and Calorimetry, 130(3), 1435-1442.
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
- Li, Y., Zhang, H., & Wang, X. (2022).
- de Oliveira, G. A., de Oliveira, A. P., & de Andrade, J. B. (2019). Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in. Journal of the Brazilian Chemical Society, 30(8), 1679-1688.
- Misharina, T. A., & Samusenko, A. L. (2017). Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils. Applied Biochemistry and Microbiology, 53(5), 586-592.
-
Michigan State University. (n.d.). Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters. Retrieved from [Link]
- Pamfil, D., Glevitzky, M., & Pop, C. (2022). Nutritional Properties of Edible Flowers from Five Pumpkin (Cucurbita sp.) Species. Molecules, 27(19), 6544.
- Christie, W. W. (2005). Preparation of fatty acid methyl esters for gas-liquid chromatography. Lipid Technology, 17(5), 107-109.
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- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. gcms.cz [gcms.cz]
- 16. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Poor Peak Shape of DPA Methyl Ester in GC
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered with DPA methyl ester analysis, providing quick diagnoses and immediate actions.
Systematic Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary. This guide provides a logical workflow to diagnose the root cause of poor DPA methyl ester peak shape. Follow the steps sequentially, starting with the easiest and most common issues.
Key Experimental Protocols
Protocol 1: GC Capillary Column Conditioning (New or Contaminated Column)
Objective: To remove contaminants, water, and oxygen from a new column and establish a stable baseline, or to restore performance of a used column.
Rationale: Proper conditioning is essential for column longevity and optimal performance. It ensures a low-bleed, inert surface for analysis. Skipping this step can lead to baseline instability and poor peak shape.
References
- Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (2020). Journal of the American Oil Chemists' Society. [Link]
- How to Condition a New Capillary GC Column - Restek. (n.d.). [Link]
- Restek General Article - How to Condition a New Capillary GC Column - Chromtech. (n.d.). [Link]
- What Causes Tailing In Gas Chromatography? - Chemistry For Everyone. (2024). YouTube. [Link]
- TROUBLESHOOTING GUIDE - Phenomenex. (n.d.). [Link]
- GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex. (n.d.). [Link]
- GC Troubleshooting—Tailing Peaks - Restek. (2018). YouTube. [Link]
- Gas Chromatography (GC) Column Conditioning, Testing and Checks - Phenomenex. (n.d.). [Link]
- Quantification of long chain polyunsaturated fatty acids by gas chromatography - Evaluation of factors affecting accuracy. (2014). ResearchGate. [Link]
- Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). [Link]
- Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. (2013). LCGC North America. [Link]
- GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. (n.d.). [Link]
- Column Selection for the Analysis of Fatty Acid Methyl Esters - Agilent. (2005). [Link]
- Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. (n.d.). [Link]
- GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplement. (2018). SAS Publishers. [Link]
- Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). MDPI. [Link]
- Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- GC Column Degradation. (2009). LCGC International. [Link]
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). [Link]
- GC peak shape troubleshooting - Chromatography Forum. (2011). [Link]
- An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs) - Agilent. (n.d.). [Link]
Technical Support Center: Optimization of GC-MS for Methyl all-cis-7,10,13,16,19-docosapentaenoate
A Senior Application Scientist's Guide for Researchers
Welcome to your dedicated resource for the successful analysis of Methyl all-cis-7,10,13,16,19-docosapentaenoate (C22:5n-3 FAME) and other polyunsaturated fatty acid methyl esters (PUFA FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS). My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've guided numerous labs through the nuances of this analysis. This guide is structured from my field experience to address your most pressing questions and troubleshoot the common hurdles you may encounter. We will move from foundational concepts to specific, actionable protocols, ensuring you understand not just the "how," but the critical "why" behind each step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level strategic decisions you'll make before beginning your analysis.
Q1: My sample contains docosapentaenoic acid (DPA). Why is converting it to a methyl ester (FAME) a mandatory first step for GC-MS analysis?
A: This is a fundamental requirement rooted in the principles of gas chromatography. The parent molecule, docosapentaenoic acid, is a carboxylic acid. Its polar carboxyl group (-COOH) makes it non-volatile and prone to strong, undesirable interactions with the GC inlet and column. This leads to severe peak tailing, poor sensitivity, and potential irreversible column damage.
The process of derivatization, specifically methylation, converts the polar carboxyl group into a much less polar and more volatile methyl ester (-COOCH₃).[1][2] This transformation is critical because:
-
It Increases Volatility: The FAME is readily vaporized in the hot GC inlet, allowing it to be transported by the carrier gas onto the column.
-
It Improves Peak Shape: By eliminating the highly polar acidic proton, we prevent interactions with active sites in the GC system, resulting in the sharp, symmetrical peaks necessary for accurate quantification.[3]
-
It Enhances Thermal Stability: FAMEs are generally more stable at the high temperatures used in GC analysis compared to their free acid counterparts.[1]
Q2: What is the most critical parameter for success? The GC column. Which type should I choose for C22:5n-3 and other PUFAs?
A: Unquestionably, your choice of capillary column is the single most important factor for this analysis. For separating PUFA FAMEs, which differ by chain length, degree of unsaturation, and the position/geometry of double bonds, a highly polar stationary phase is required.
I strongly recommend columns with a biscyanopropyl polysiloxane phase (e.g., Agilent HP-88, Supelco SP-2560, Restek Rt-2560) or a specially designed polyethylene glycol (WAX) phase that is tested for FAME analysis (e.g., Restek FAMEWAX, Agilent DB-FATWAX UI).[4][5]
-
Why Polarity Matters: The separation of FAMEs on these columns is governed by interactions between the analytes and the stationary phase.[6] Highly polar phases, rich in cyano or ether groups, interact strongly with the π-electrons of the double bonds in your PUFAs. This causes more unsaturated FAMEs to be retained longer. Therefore, on a polar column, the elution order is generally by increasing unsaturation for a given carbon chain length (e.g., C18:1 elutes before C18:2).[6] This is essential for resolving C22:5 from other closely related compounds.
Q3: Should I operate my mass spectrometer in Full Scan or Selected Ion Monitoring (SIM) mode?
A: The choice depends on your analytical goal.
-
Use Full Scan mode for:
-
Method Development and Compound Identification: When you are developing your method or analyzing an unknown sample, Full Scan mode is essential. It collects all ions within a specified mass range (e.g., m/z 50-500), providing a complete mass spectrum. This spectrum acts as a chemical fingerprint that can be compared against a library (like NIST) for confident identification.[7]
-
-
Use Selected Ion Monitoring (SIM) mode for:
-
Quantification and Trace Analysis: For routine quantification, especially in complex matrices like biological extracts, SIM mode is superior.[8][9] Instead of scanning the entire mass range, the mass spectrometer is programmed to monitor only a few specific, characteristic ions for your target analyte. By focusing the detector's dwell time on just these ions, you can achieve a 10- to 100-fold increase in sensitivity and selectivity compared to Full Scan mode.[10] For Methyl docosapentaenoate (m/z 344.5), you would select its molecular ion (if present) and several unique, high-mass fragment ions.
-
Section 2: Troubleshooting Guide
Here, we tackle specific problems you might be facing in the lab.
Issue 1: My peaks are tailing significantly.
-
Q: I see sharp solvent peaks, but my FAME peaks, especially C22:5, look like shark fins. What's wrong?
-
A: Peak tailing is almost always caused by unwanted interactions between your analyte and "active sites" in the system.
-
Most Likely Cause: Incomplete derivatization. Any remaining free docosapentaenoic acid is highly polar and will stick to any available active site.
-
Solution: Re-evaluate your derivatization protocol. Ensure your reagents are fresh and anhydrous. You may need to increase the reaction time or temperature slightly. A good validation check is to see a complete absence of the parent acid's peak.[3]
-
Other Causes & Solutions:
-
Contaminated Inlet Liner: Active sites can build up in the liner. Replace the glass wool liner (or use one with a taper) and consider using a deactivated liner.[3]
-
Column Contamination: Non-volatile residues can accumulate at the head of the column. As a last resort, you can carefully cut the first 10-15 cm from the front of the column.[3]
-
-
Issue 2: My peaks are fronting or asymmetrical at the front.
-
Q: My chromatogram shows peaks that are broad at the base and lean forward. What causes this?
-
A: Peak fronting is a classic sign of column overload.[3]
-
Cause: You are injecting too much sample mass onto the column. The stationary phase becomes saturated at the point of injection, and analyte molecules travel down the column before they can properly interact with the phase, distorting the peak shape.
-
Solution: Dilute your sample. Prepare a 1:10 or 1:100 dilution in a nonpolar solvent like hexane or heptane and reinject.[3] As a general rule, aim to keep the on-column mass of any single FAME below 100 ng.[3]
-
Issue 3: I am not getting enough signal for my analyte.
-
Q: I can barely see the peak for Methyl docosapentaenoate, even though I know it should be in my sample. How can I improve its sensitivity?
-
A: Low signal can stem from several factors, from sample preparation to instrument settings.
-
Check Injection Mode: If you are using a high split ratio (e.g., 50:1), most of your sample is being vented. For trace analysis, switch to a lower split ratio (10:1) or use splitless injection mode .[11] This will transfer nearly the entire injected volume onto the column.
-
Switch to SIM Mode: As discussed in the FAQ, using Selected Ion Monitoring (SIM) instead of Full Scan will dramatically increase sensitivity for your target analyte.[8][9]
-
Verify Derivatization: An inefficient reaction will naturally lead to a low concentration of the target FAME.
-
Injector Temperature: If the injector temperature is too low, your high molecular weight FAME (C22:5) may not be volatilizing efficiently. Ensure the temperature is adequate, typically around 250-260°C.[11][12]
-
Issue 4: I can't separate C22:5 from another nearby peak.
-
Q: There's another FAME that consistently co-elutes with my target peak. How can I improve the resolution?
-
A: This is a chromatographic challenge that requires adjusting the oven temperature program.
-
The Principle: Resolution in gas chromatography is a function of column efficiency, selectivity, and retention. The most accessible parameter to change is the elution temperature, which is controlled by the oven's temperature ramp.
-
Solution: Lower the ramp rate. If your current program ramps at 10°C/min through the elution window of your analyte, slow it down to 2-4°C/min in that region.[4] This gives the analytes more time to interact with the stationary phase, allowing for a better separation between closely eluting compounds. You may need to add an isothermal hold period during the elution of the critical pair.[4]
-
Section 3: Core Methodologies and Workflows
This section provides a validated starting point for your experimental work.
Experimental Workflow: From Sample to Signal
The entire process can be visualized as a linear progression from the biological matrix to the final data output.
Caption: A typical workflow for the analysis of fatty acids by GC-MS.
Protocol 1: Derivatization via Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely accepted and robust method for preparing FAMEs from lipids.[13][14]
Materials:
-
Extracted lipid sample (approx. 20-30 mg) in a screw-cap vial with a PTFE-lined cap.
-
0.5 M KOH in methanol.
-
14% Boron trifluoride in methanol (BF₃-Methanol).
-
Saturated NaCl solution.
-
GC-grade Hexane.
Procedure:
-
To the lipid sample, add 2 mL of 0.5 M methanolic KOH.
-
Cap the vial tightly and heat in a water bath at 60°C for 10 minutes, vortexing occasionally. This step saponifies the lipids to fatty acid salts.
-
Cool the vial to room temperature.
-
Add 3 mL of 14% BF₃-Methanol. This reagent protonates the fatty acid salts and catalyzes the methylation.[13]
-
Cap tightly and heat again at 60°C for 5 minutes.
-
Cool the vial to room temperature. Add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean phase separation.[13][15]
-
Carefully transfer the upper hexane layer containing your Methyl docosapentaenoate to a clean GC vial for analysis.
Table 1: Recommended Starting GC-MS Parameters
This table provides a robust set of starting conditions. Optimization, particularly of the oven program, will be necessary for your specific sample matrix and instrument.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| GC System | ||
| Column | Highly Polar: HP-88, SP-2560, Rt-2560, or FAMEWAX (e.g., 60 m x 0.25 mm ID, 0.25 µm film) | A long column (≥60 m) is recommended for resolving complex mixtures of PUFA isomers.[12][16] The high polarity is essential for separating by unsaturation. |
| Carrier Gas | Helium | Constant flow mode at ~1.2 mL/min is a good starting point.[4] |
| Inlet Temperature | 250 °C | Balances efficient volatilization of high molecular weight FAMEs with minimizing thermal degradation.[16] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.[4][11] |
| Oven Program | Initial: 100°C (hold 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 3°C/min to 220°C Hold: 15-20 min | The slow second ramp is critical for resolving closely eluting C20-C22 PUFAs.[4][8] The final hold ensures all high boiling point compounds elute. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Source Temp. | 230 °C | A clean, properly heated source is vital for good peak shape and spectral integrity.[2][10] |
| Quadrupole Temp. | 150 °C | Standard setting that works well for most applications.[2][10] |
| Acquisition Mode | Full Scan (m/z 50-500) for methods; SIM for quantification. | Use characteristic ions for C22:5 FAME (e.g., m/z 79, 91, 344). |
| Transfer Line | 240 °C | Must be hot enough to prevent condensation of analytes as they travel from the GC to the MS.[2] |
Section 4: Advanced Optimization Concepts
Understanding the interplay between parameters is key to mastering the technique.
The Logic of FAME Separation on Polar Columns
The separation of FAMEs is a balance between volatility (governed by carbon number) and polarity (governed by the number and position of double bonds). This diagram illustrates the key relationships.
Caption: Interplay of analyte properties and GC parameters on FAME separation.
As this illustrates, on a polar column, the strong interaction between the stationary phase and the double bonds (Polarity) is the dominant effect for PUFAs. While longer chains are less volatile, the increase in retention due to unsaturation is more significant. Adjusting the oven temperature allows you to fine-tune this balance to achieve the desired resolution.[17]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs).
- Fenton, J. I., et al. (n.d.).
- LECO Corporation. (2013). Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS.
- UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Analysis.
- AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- Agilent Technologies. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
- Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique.
- Sari, D. P., et al. (2019). Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS. PMC - NIH.
- National Center for Biotechnology Information. (n.d.).
- Delmonte, P., et al. (2021, May 21). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. PubMed.
- National Center for Biotechnology Information. (n.d.).
- Restek. (n.d.).
- Agilent Technologies. (2019, January 31). Fatty Acid Methyl Esters (FAMEs)
- NIST. (n.d.). 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. NIST WebBook.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Sigma-Aldrich. (n.d.). Highly Detailed Analysis of cis/trans FAME Isomers.
- Agilent Technologies. (2005, August 30).
- Thermo Fisher Scientific. (n.d.). Stay ahead in developing green energy solutions: Fatty acid methyl ester (FAME) analysis for jet fuel using gas chromatography-mass spectrometry. LabRulez GCMS.
- Delmonte, P., et al. (2020, November 2). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns.
- da Silva, A. C., et al. (2020). Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia. SciELO.
- Institut Kimia Malaysia. (n.d.).
- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
- El-Din, M. F. S., et al. (2023, July 19). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs)
- ResearchGate. (2025, September 20).
- Ecker, J., et al. (2012).
- ResearchGate. (2025, November 7).
- Shinde, R. S., et al. (2016).
- LCGC International. (2023, December 5).
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- Chemicalbook. (n.d.). Cas 108698-02-8, CIS-7,10,13,16,19-DOCOSAPENTAENOIC ACID METHYL ESTER.
- ResearchGate. (2018, March 12).
- Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
Sources
- 1. gcms.cz [gcms.cz]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)- | C23H36O2 | CID 14122980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Co-eluting Peaks with Methyl all-cis-7,10,13,16,19-docosapentaenoate
Welcome to the technical support guide for the analysis of Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA; 22:5n-3). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of this important omega-3 polyunsaturated fatty acid (PUFA). Co-elution, particularly with other structurally similar fatty acid methyl esters (FAMEs), is a common hurdle that can compromise accurate quantification and identification. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and resolve these complex separation issues.
Frequently Asked Questions (FAQs)
Q1: Why do my DPA (22:5n-3) and DHA (22:6n-3) peaks frequently co-elute during gas chromatography (GC) analysis?
A1: The primary reason for the co-elution of DPA (this compound) and DHA (Methyl all-cis-4,7,10,13,16,19-docosahexaenoate) lies in their profound structural similarity. Both are 22-carbon chain fatty acid methyl esters. DPA has five cis double bonds, while DHA has six. This subtle difference in their degree of unsaturation results in very close boiling points and similar polarities. On standard or mid-polarity GC columns, which separate compounds largely based on boiling point, their retention times can be nearly identical, leading to overlapping or fully co-eluting peaks.[1] Achieving separation requires a stationary phase that can differentiate based on the number and position of double bonds, not just volatility.
Q2: I'm observing peak overlap. How can I improve the separation of DPA using my current GC column and system?
A2: Before investing in new columns, you can often significantly improve resolution by optimizing your existing Gas Chromatography (GC) method. The goal is to increase the interaction time of the analytes with the stationary phase and exploit subtle differences in their chemical properties.
Key Optimization Parameters:
-
Temperature Program: This is the most critical parameter. Avoid fast temperature ramps. A slower ramp rate (e.g., 1-2°C per minute) through the elution range of C22 FAMEs can dramatically enhance separation. You can also add an isothermal hold at a specific temperature to allow more time for the separation to occur.[2][3]
-
Carrier Gas Flow Rate: Reduce the flow rate of your carrier gas (Helium or Hydrogen). This lowers the linear velocity, allowing for more equilibrium time between the mobile and stationary phases, which can increase column efficiency and improve the resolution of closely eluting compounds.
-
Injection Volume: Overloading the column is a common cause of peak broadening and co-elution. If you suspect this, try diluting your sample or reducing the injection volume.[4]
Q3: What is the most effective type of GC column for achieving baseline separation of DPA from other C22 PUFAs like DHA?
A3: For resolving complex mixtures of FAMEs, particularly cis and trans isomers and compounds with the same carbon number but different degrees of unsaturation, a highly polar cyanopropyl siloxane stationary phase is the industry standard and highly recommended.[1][2]
These columns separate FAMEs based on their degree of unsaturation and the position of the double bonds, rather than just their boiling points. The highly polar nature of the cyanopropyl groups interacts more strongly with the electron-rich double bonds in the PUFAs, leading to differential retention. Look for columns with phases like SP-2560 , HP-88 , or CP-Sil 88 .[1] For particularly challenging separations, longer columns (e.g., 100 meters) are often required to provide the necessary theoretical plates for resolution.[1][5][6]
Q4: My peaks still overlap after optimizing my GC method and using a highly polar column. What advanced techniques can I employ?
A4: When conventional GC is insufficient, Silver Ion Chromatography (Argentation Chromatography) is a powerful technique for separating FAMEs based on their degree of unsaturation.[7][8][9] This method can be used as a sample preparation step before GC analysis.
The principle relies on the reversible interaction between silver ions (Ag+) and the π-electrons of the double bonds in the fatty acids. The strength of this interaction increases with the number of double bonds. Therefore, DHA, with its six double bonds, will be retained much more strongly on a silver ion column than DPA, which has five.[10] This allows for the collection of distinct fractions containing separated FAMEs, which can then be analyzed by GC without co-elution issues. This can be performed using Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) or Silver Ion Solid-Phase Extraction (Ag+-SPE).[7][11]
Q5: How can I definitively confirm the identity of the DPA peak, especially if there is minor co-elution?
A5: The gold standard for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13][14] While a Flame Ionization Detector (FID) provides quantitative data based on retention time, it gives no structural information. A mass spectrometer, however, provides a mass spectrum for each eluting peak.
Even if DPA and a co-eluting compound are not perfectly separated chromatographically, their mass spectra will be different. DPA (as a methyl ester) has a molecular weight of 344.53 g/mol .[15] By examining the molecular ion peak and the unique fragmentation pattern in the mass spectrum, you can confirm the identity of DPA with a high degree of confidence.[16] Modern software can even deconvolute partially overlapping peaks to extract pure mass spectra for each component.[17]
Troubleshooting Guide: From Co-elution to Resolution
This section provides a systematic workflow to address the co-elution of this compound.
Workflow for Resolving DPA Co-elution
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Data Presentation
Table 1: Comparison of GC Column Phases for FAME Analysis
| Stationary Phase Type | Polarity | Primary Separation Principle | Suitability for DPA/DHA Separation | Common Column Names |
| 100% Dimethylpolysiloxane | Non-Polar | Boiling Point | Poor | DB-1, HP-1, SPB-1 |
| 5% Phenyl / 95% Dimethylpolysiloxane | Low-Polarity | Boiling Point | Poor to Moderate | DB-5, HP-5ms, SPB-5 |
| Polyethylene Glycol (PEG) | Polar | Polarity & Boiling Point | Moderate to Good | DB-WAX, HP-INNOWax |
| Bis(cyanopropyl) siloxane-polysiloxane | Highly Polar | Degree of Unsaturation | Excellent | HP-88, SP-2560, CP-Sil 88 |
Experimental Protocols
Protocol 1: Optimizing the GC Temperature Program for DPA/DHA Separation
This protocol provides a starting point for method optimization on a highly polar column (e.g., 100 m x 0.25 mm, 0.2 µm film thickness HP-88).
-
Initial Oven Temperature: Set to 140°C and hold for 5 minutes. This allows for the elution of more volatile, shorter-chain FAMEs.[3][18]
-
First Temperature Ramp: Increase the temperature from 140°C to 240°C at a rate of 4°C/min.[3][19] A slower ramp in this critical region is key. If DPA/DHA separation is still poor, reduce this rate to 2-3°C/min.
-
Isothermal Hold: Hold the temperature at 240°C for 15-20 minutes. This ensures that all C22 and C24 FAMEs have eluted from the column.[3][19]
-
Injector and Detector Temperature: Set the injector and Flame Ionization Detector (FID) temperatures to 250°C and 280°C, respectively.[1]
-
Carrier Gas: Use Hydrogen or Helium at a constant pressure or flow rate that provides optimal resolution, which may need to be determined empirically (a starting point could be a head pressure of ~30-40 psi).[5]
-
Evaluation: Inject a well-characterized FAME standard mixture containing both DPA and DHA to evaluate the resolution under the new conditions. Calculate the resolution between the two peaks. A value ≥ 1.5 indicates baseline separation.
Protocol 2: Fractionation of FAMEs using Silver Ion Solid-Phase Extraction (Ag+-SPE)
This protocol describes a pre-analytical cleanup step to separate FAMEs by their degree of unsaturation.
-
Column Preparation: Use a commercially available silver ion-impregnated SPE cartridge (e.g., silica-based Ag+-SPE).[11]
-
Column Conditioning: Condition the cartridge according to the manufacturer's instructions, typically involving washing with hexane.
-
Sample Loading: Dissolve the FAME mixture (from your sample saponification and methylation) in a small volume of a non-polar solvent like hexane. Load the solution onto the conditioned SPE cartridge.
-
Elution of Fractions: Elute different FAME fractions by progressively increasing the polarity of the solvent. The exact solvent system may require optimization, but a general scheme is as follows:
-
Fraction 1 (Saturates & Monounsaturates): Elute with 100% Hexane.
-
Fraction 2 (Di- and Tri-unsaturates): Elute with a mixture of Hexane and a slightly more polar solvent like Acetone or Diethyl Ether (e.g., 98:2 Hexane:Acetone).
-
Fraction 3 (Pentaenes - DPA): Increase the polarity further (e.g., 95:5 Hexane:Acetone).
-
Fraction 4 (Hexaenes - DHA): Use a more polar mixture to elute the most strongly retained compounds (e.g., 90:10 Hexane:Acetone).
-
-
Analysis: Collect each fraction separately, evaporate the solvent under a stream of nitrogen, and reconstitute in an appropriate solvent for GC injection. Analyze each fraction by GC to confirm the separation.
Visualization of Advanced Separation Principle
Caption: Principle of FAME separation on a silver ion column.
References
-
Adlof, R. O. (2003). Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography. Journal of Chromatography A, 1011(1-2), 123-128. [Link]
-
Christie, W. W. (2019). Silver Ion Chromatography and Lipids, Part 3. American Oil Chemists' Society. Retrieved from [Link]
-
Nikolova-Damyanova, B. (2019). Silver Ion Chromatography and Lipids, Part 2. American Oil Chemists' Society. Retrieved from [Link]
- Destaillats, F., & Angers, P. (2002). Gas Chromatography of Fatty Acid Methyl Esters: Isolation of Geometrical Isomers by Silver-Ion Chromatography.
-
Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Retrieved from [Link]
- Juaneda, P., & Rocquelin, G. (1985). Argentation chromatography of fatty acid methyl esters using silver-loaded solid-phase extraction columns. Lipids, 20(1), 40-41.
- Delmonte, P., Fardin-Kia, A. R., Kramer, J. K., Mossoba, M. M., & Rader, J. I. (2012). Evaluation of highly polar ionic liquid gas chromatographic column for the determination of the fatty acids in milk fat.
-
Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Retrieved from [Link]
- Tvrzicka, E., Vecka, M., Stankova, B., & Zak, A. (2011). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 26(1), 1.
- Brehmer, F., Rohn, S., & Engelhardt, U. H. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(23), 6821-6832.
- Riaz, M. N., & Ghafoor, K. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. Molecules, 28(14), 5543.
-
Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? American Oil Chemists' Society. Retrieved from [Link]
- Stankov, S., & Damyanova, S. (2018). GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplement. Scholars Academic Journal of Pharmacy, 7(9), 425-433.
-
SAS Publishers. (2018). GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplements by Percentage Method. Retrieved from [Link]
- Rohman, A., et al. (2021). Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS. Journal of Public Health Research, 10(2), 2159.
-
PubChem. (n.d.). Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-. Retrieved from [Link]
-
PubChem. (n.d.). 7,10,13,16,19-Docosapentaenoic acid, methyl ester. Retrieved from [Link]
- Riaz, M. N., & Ghafoor, K. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. Molecules, 28(14), 5543.
- Li, D., et al. (2017). Simultaneous determination of docosahexaenoic acid and eicosapentaenoic acid in common seafood using ultrasonic cell crusher extraction combined with gas chromatography.
- Stankov, S., Damyanova, S., & Makedonski, L. (2018). GC Determination of Fatty Acids in Fish Supplements. International Journal of Pharmaceutical Research and Allied Sciences, 7(3), 80-88.
- Yi, T., et al. (2014). Comparative analysis of EPA and DHA in fish oil nutritional capsules by GC-MS. Lipids in Health and Disease, 13, 190.
- Rohman, A., et al. (2021). Quantitative Determination of Epa and Dha in Fish Oil Capsules for Cardiovascular Disease Therapy in Indonesia by Gc-Ms. Journal of Public Health Research, 10(2_suppl), jphr-2021.
- Kulkarni, P., et al. (2021). Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell membrane using gas chromatography with flame ionization detector. BMC Research Notes, 14(1), 309.
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]
- 3. saspublishers.com [saspublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. aocs.org [aocs.org]
- 7. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencegate.app [sciencegate.app]
- 12. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7,10,13,16,19-Docosapentaenoic acid, methyl ester | C23H36O2 | CID 5352980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jeol.com [jeol.com]
- 18. GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplements by Percentage Method | SAS Publisher [saspublishers.com]
- 19. ijpras.com [ijpras.com]
Technical Support Center: Purification of Methyl all-cis-7,10,13,16,19-docosapentaenoate
Welcome to the technical support center for the purification of Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA-Me). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome the unique challenges associated with purifying this highly unsaturated fatty acid methyl ester.
I. Understanding the Core Challenges
This compound, a C22:5 n-3 polyunsaturated fatty acid (PUFA) methyl ester, is highly susceptible to degradation due to its five cis double bonds. The primary challenges in its purification are:
-
Oxidative Instability: The multiple double bonds are prone to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. This not only reduces the yield of the desired compound but also introduces impurities that can be difficult to remove.
-
Geometric Isomerization: The cis double bonds can isomerize to their trans counterparts under certain conditions, such as exposure to heat, light, or acid/base catalysts. This alters the biological activity of the molecule and introduces isomeric impurities that are challenging to separate.
-
Co-elution with Structurally Similar Fatty Acids: DPA-Me is often found in complex mixtures with other PUFAs of similar chain length and degree of unsaturation, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), making chromatographic separation difficult.
This guide will provide practical solutions to these challenges, enabling you to achieve high-purity DPA-Me for your research and development needs.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of DPA-Me in a question-and-answer format.
Question 1: I'm observing a loss of my DPA-Me sample during and after purification, and I suspect oxidation. How can I minimize this?
Answer:
Oxidation is a primary concern for PUFAs. A multi-pronged approach is necessary to protect your sample.
Immediate Steps to Mitigate Oxidation:
-
Inert Atmosphere: Always handle DPA-Me under an inert gas like argon or nitrogen to displace oxygen. This applies to all steps, from sample preparation to storage.
-
Low Temperatures: Keep your sample cold at all times. Use ice baths during extraction and processing, and store purified fractions at -20°C or, ideally, -80°C for long-term stability.[1]
-
Antioxidant Addition: Add an antioxidant to your solvents and to the final purified product. Common choices include butylated hydroxytoluene (BHT) or a tocopherol mix at a concentration of 0.01-0.05%.
-
Light Protection: Protect your sample from light by using amber glass vials or by wrapping your containers in aluminum foil.[2]
Workflow for Minimizing Oxidation:
Caption: Workflow for preventing oxidation during DPA-Me purification.
Question 2: My final product shows extra peaks in the GC-MS analysis, which I suspect are trans isomers. What causes this and how can I prevent it?
Answer:
The formation of trans isomers from the all-cis configuration of DPA-Me is a common issue.
Causes of Isomerization:
-
Acid or Base Catalysis: Traces of acid or base from previous steps (e.g., transesterification) can catalyze the isomerization of double bonds. It is crucial to neutralize your sample before purification.[3]
-
Heat and Light: Exposure to high temperatures and UV light can provide the energy needed for cis-trans isomerization.
-
Radical Reactions: Thiyl radicals, which can be generated from sulfur-containing compounds, are known to catalyze cis-trans isomerization.[2][4][5]
Preventative Measures:
-
Neutralize Your Sample: Before any chromatographic step, ensure your crude DPA-Me sample is at a neutral pH. You can wash the organic extract with a saturated sodium bicarbonate solution followed by deionized water.
-
Avoid High Temperatures: Use low-temperature methods for solvent evaporation (e.g., rotary evaporation at or below 30°C) and avoid prolonged heating.
-
Work in Dim Light: As with preventing oxidation, protecting your sample from light will also minimize isomerization.
Question 3: I am having trouble separating DPA-Me from other PUFAs like EPA and DHA using reversed-phase HPLC. What can I do to improve the resolution?
Answer:
Co-elution of structurally similar PUFAs is a frequent challenge in reversed-phase (RP) HPLC. Here’s how you can enhance your separation:
Strategies to Improve RP-HPLC Resolution:
-
Optimize the Mobile Phase:
-
Solvent Composition: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol) in your mobile phase are critical. Acetonitrile generally provides better selectivity for PUFAs than methanol.[6] Experiment with different gradients of acetonitrile and water. A shallower gradient will often improve resolution.
-
Solvent Polarity: In reversed-phase HPLC, more polar compounds elute earlier. Since DPA-Me (C22:5) is less polar than EPA (C20:5) but more polar than DHA (C22:6), adjusting the mobile phase polarity can help resolve them.[7][8][9]
-
-
Column Selection:
-
Stationary Phase: A C18 column is a good starting point. For better resolution of PUFAs, consider columns with a high carbon load or those specifically designed for lipid analysis.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution.
-
-
Temperature Control: Operating the column at a slightly elevated, but controlled, temperature (e.g., 30-40°C) can improve peak shape and resolution. However, be mindful of the potential for thermal degradation.
Question 4: My peaks are tailing or fronting in my preparative HPLC run. What are the likely causes and solutions?
Answer:
Peak asymmetry is often a sign of column overload or secondary interactions.
Troubleshooting Peak Asymmetry:
| Issue | Probable Cause | Solution |
| Peak Tailing | Mass Overload: Injecting too much sample for the column's capacity.[10] | Reduce the sample concentration or injection volume. |
| Secondary Interactions: Interaction of the analyte with active sites on the stationary phase. | Use a mobile phase with a pH that suppresses these interactions or switch to a column with better end-capping. | |
| Peak Fronting | Volume Overload: Injecting a large volume of sample in a solvent stronger than the mobile phase.[4][5] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Sample Precipitation: The sample is precipitating on the column. | Reduce the sample concentration. |
For preparative HPLC, some degree of peak distortion due to column overload is often accepted to maximize throughput. However, excessive asymmetry can lead to poor fraction collection and reduced purity.[11][12]
III. Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying DPA-Me?
A1: Both reversed-phase HPLC (RP-HPLC) and argentation (silver ion) chromatography are effective, but they separate based on different principles.
-
Reversed-Phase HPLC: Separates fatty acid methyl esters primarily based on their chain length and, to a lesser extent, their degree of unsaturation. It is excellent for separating PUFAs with different carbon numbers.[6][10]
-
Argentation Chromatography: Separates FAMEs based on the number and configuration of their double bonds. The silver ions on the stationary phase form reversible complexes with the π-electrons of the double bonds. This technique is highly effective for separating PUFAs with the same chain length but a different number of double bonds (e.g., DPA from DHA).[11][13][14]
For achieving the highest purity, a combination of both techniques is often employed.
Q2: What are the common impurities I should expect in a crude DPA-Me sample?
A2: Besides other PUFAs, common impurities can include:
-
Saturated and monounsaturated fatty acid methyl esters.
-
Oxidation products (hydroperoxides, aldehydes).
-
Trans isomers of DPA-Me.
-
Residual reagents from the transesterification process (e.g., acid or base catalysts).
-
Unsaponifiable matter if the starting material was a crude oil.
Q3: How should I store my purified DPA-Me?
A3: For long-term stability, purified DPA-Me should be dissolved in a high-purity organic solvent (e.g., ethanol or hexane) containing an antioxidant (like BHT). The solution should be stored in a glass vial with a Teflon-lined cap under an inert atmosphere (argon or nitrogen) at -80°C.[1][15] Avoid repeated freeze-thaw cycles.
Q4: Can I use Gas Chromatography (GC) for the purification of DPA-Me?
A4: While GC is the primary method for analyzing the purity of FAMEs, it is not typically used for preparative purification due to the high temperatures involved, which can cause degradation of PUFAs. Preparative liquid chromatography techniques like HPLC are preferred for purification.
IV. Experimental Protocols
A. Protocol for Argentation Column Chromatography
This protocol is designed for the preparative separation of DPA-Me from other PUFAs based on their degree of unsaturation.
Materials:
-
Silica gel 60 (70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Solvents: n-hexane, diethyl ether (peroxide-free)
-
Crude DPA-Me sample
-
Glass chromatography column
Procedure:
-
Preparation of the Argentated Silica Gel:
-
Dissolve AgNO₃ in deionized water to make a 10% (w/v) solution.
-
In a fume hood, slowly add the AgNO₃ solution to the silica gel (e.g., 10 mL of AgNO₃ solution per 50 g of silica gel).
-
Mix thoroughly to ensure even coating.
-
Activate the silver-impregnated silica gel by heating at 110-120°C for 2-3 hours in an oven, protected from light.
-
Allow to cool to room temperature in a desiccator.
-
-
Column Packing:
-
Prepare a slurry of the argentated silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude DPA-Me sample in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and diethyl ether. A typical gradient might be:
-
Fraction 1: 100% n-hexane (to elute saturated and monounsaturated FAMEs)
-
Fraction 2: 98:2 (v/v) n-hexane:diethyl ether (to elute dienes)
-
Fraction 3: 95:5 (v/v) n-hexane:diethyl ether (to elute trienes and tetraenes)
-
Fraction 4: 90:10 (v/v) n-hexane:diethyl ether (to elute DPA-Me)
-
Fraction 5: 80:20 (v/v) n-hexane:diethyl ether (to elute DHA-Me)
-
-
Collect fractions and monitor by TLC or GC-FID to identify the fractions containing pure DPA-Me.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Add an antioxidant (e.g., BHT).
-
Evaporate the solvent under a stream of nitrogen at low temperature.
-
Store the purified DPA-Me as described in the FAQ section.
-
B. Protocol for Preparative Reversed-Phase HPLC
This protocol is for the purification of DPA-Me based on chain length and polarity.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector.
-
C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Crude DPA-Me sample dissolved in mobile phase.
Procedure:
-
Method Development (Analytical Scale):
-
First, optimize the separation on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal gradient.
-
-
Preparative Separation:
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 80% Acetonitrile, 20% Water).
-
Inject the DPA-Me sample. The loading amount will depend on the column dimensions and should be determined through a loading study.[16][17][18][19]
-
Run a linear gradient. An example gradient is:
-
0-10 min: 80% B
-
10-40 min: 80% to 100% B
-
40-50 min: 100% B
-
-
Monitor the elution profile using a UV detector (e.g., at 205 nm).
-
Collect fractions corresponding to the DPA-Me peak.
-
-
Purity Analysis and Storage:
-
Analyze the purity of the collected fractions by analytical GC-FID or GC-MS.
-
Pool the high-purity fractions, add an antioxidant, and store appropriately.
-
V. Purity Validation
After purification, it is essential to validate the purity of your DPA-Me.
Recommended Analytical Techniques:
| Technique | Purpose | Key Parameters to Assess |
| GC-FID | Quantitative Purity Assessment | Determine the area percent of the DPA-Me peak relative to all other peaks in the chromatogram.[17] |
| GC-MS | Identity Confirmation and Impurity Identification | Confirm the molecular weight and fragmentation pattern of DPA-Me. Identify any co-eluting impurities.[20][21] |
| ¹H and ¹³C NMR | Structural Confirmation and Isomeric Purity | Confirm the all-cis configuration of the double bonds and the overall structure of the molecule.[22] |
VI. Visualization of Purification Workflow
Caption: Decision workflow for the purification of DPA-Me.
VII. References
-
Chakraborty, K., & Raj, R. P. (n.d.). Eicosapentaenoic Acid Enrichment from Sardine Oil by Argentation Chromatography. CORE. Retrieved from [Link]
-
Separation of polyunsaturated fatty acids by argentation thin layer chromatography. (1975). PubMed. Retrieved from [Link]
-
Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from [Link]
-
Chatgilialoglu, C., Ferreri, C., Melchiorre, M., Sansone, A., & Torreggiani, A. (2001). Cis−Trans Isomerization of Polyunsaturated Fatty Acid Residues in Phospholipids Catalyzed by Thiyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
Cis-trans isomerization of polyunsaturated fatty acid residues in phospholipids catalyzed by thiyl radicals. (2001). PubMed. Retrieved from [Link]
-
Cis-trans isomerization of unsaturated fatty acids present in... (n.d.). ResearchGate. Retrieved from [Link]
-
Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. ResearchGate. Retrieved from [Link]
-
Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography. (1987). PubMed. Retrieved from [Link]
-
Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. (n.d.). Separation Science. Retrieved from [Link]
-
Hop, H., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLOS ONE. Retrieved from [Link]
-
Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. (2007). Contentstack. Retrieved from [Link]
-
Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. (1979). PubMed. Retrieved from [Link]
-
Prep Chromatography Loading for Maximum Recoveries and Yields. (n.d.). Phenomenex. Retrieved from [Link]
-
Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. (n.d.). Waters Corporation. Retrieved from [Link]
-
Effect of Storage on Fatty Acid Methyl Ester (FAME) and Cholesterol Oxidation Products (COPs) in Different Type of Sausages. (n.d.). ResearchGate. Retrieved from [Link]
-
Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (2024). PubMed. Retrieved from [Link]
-
State of art and best practices for fatty acid analysis in aquatic sciences. (n.d.). Oxford Academic. Retrieved from [Link]
-
Stability of unsaturated methyl esters of fatty acids on surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
Fatty acid methyl esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatographic Mode of an R-P HPLC Column. (2023). Hawach. Retrieved from [Link]
-
Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
12.5: High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
In reversed-phase HPLC which elutes first, polar or nor-polar? Why? (2015). Quora. Retrieved from [Link]
-
Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
HANDLING INDUSTRIAL FATTY ACIDS. (n.d.). American Cleaning Institute. Retrieved from [Link]
-
Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2021). Innoscience Research. Retrieved from [Link]
-
Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (n.d.). OUCI. Retrieved from [Link]
-
Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (n.d.). MDPI. Retrieved from [Link]
-
Does anyone know how to neutralize the fatty acid methyl esters solution after MeOH-HCl methylation? (2014). ResearchGate. Retrieved from [Link]
-
Storage stability and quality of polyunsaturated fatty acid rich oil fraction from Longtail tuna (Thunnus tonggol) head using supercritical extraction. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography. (1982). PubMed. Retrieved from [Link]
-
The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). PubMed. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Scientific Instrument Services. Retrieved from [Link]
-
Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. (n.d.). DOI. Retrieved from [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Springer. Retrieved from [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. Retrieved from [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. Retrieved from [Link]
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- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purity Confirmation of Methyl all-cis-7,10,13,16,19-docosapentaenoate
Welcome to the technical support guide for confirming the purity of Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA Methyl Ester, C22:5, n-3). This resource is designed for researchers, scientists, and drug development professionals who require high-purity polyunsaturated fatty acid (PUFA) esters for their work. Given the labile nature of PUFAs, rigorous purity assessment is not merely a quality control step but a prerequisite for reproducible and reliable experimental outcomes.
This guide provides a multi-faceted approach to purity validation, combining primary analytical techniques with orthogonal methods for comprehensive characterization. We will explore common challenges and provide detailed, field-proven protocols to address them.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the methyl ester form of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid.[1][2] It is a 22-carbon chain molecule with five cis-configured double bonds.[1] DPA is a key intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] Its methyl ester form is commonly used as an analytical standard and in research due to its increased volatility compared to the free fatty acid, making it highly suitable for gas chromatography (GC) analysis.[3][4]
Q2: Why is confirming the purity of this compound so critical?
The biological activity of PUFAs is exquisitely dependent on their structure. The presence of impurities can lead to erroneous experimental results, misinterpretation of biological effects, and potential toxicity in drug development. Key concerns include:
-
Geometric Isomers: The presence of trans isomers, which can form during synthesis or improper storage, can have vastly different, and often detrimental, biological effects compared to the all-cis form.
-
Oxidation Products: PUFAs are highly susceptible to oxidation. Oxidized byproducts can be cytotoxic or introduce confounding biological activities.
-
Positional Isomers: Contamination with other fatty acid methyl esters (FAMEs), particularly other C22 isomers, can interfere with quantitative analysis and biological assays.
Q3: What are the primary analytical methods for determining its purity?
A multi-technique approach is essential for unambiguous purity confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for separating and identifying volatile compounds like FAMEs. It provides quantitative purity based on peak area and qualitative identification from the mass spectrum.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is exceptionally powerful for confirming the all-cis configuration of the double bonds and identifying and quantifying trace impurities without the need for reference standards for every impurity.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides rapid confirmation of functional groups and is particularly useful for detecting the presence of trans isomers.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Especially useful for preparative purification and for analyzing potential non-volatile impurities or degradation products.[11][12]
Q4: What are the most common impurities to expect?
-
Other FAMEs: Saturated or less-unsaturated FAMEs from the starting material.
-
Geometric Isomers: One or more of the five double bonds may have isomerized to the trans configuration.
-
Oxidation Products: Hydroperoxides, aldehydes, and ketones resulting from exposure to air and light.
-
Residual Solvents or Reagents: Trace amounts of solvents (e.g., hexane) or derivatization reagents (e.g., BF₃) from the synthesis and purification process.[13][14]
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during purity analysis and provides detailed protocols to resolve them.
Logical Workflow for Purity Confirmation
The following diagram illustrates a robust workflow for the comprehensive purity assessment of DPA methyl ester.
Caption: A logical workflow for DPA methyl ester purity analysis.
Issue 1: Poor Peak Resolution or Tailing in GC Analysis
You observe broad peaks, peak tailing, or co-elution of your target analyte with an unknown impurity in your gas chromatogram. This is a common issue when analyzing high molecular weight, highly unsaturated FAMEs.
Causality: Poor resolution is often due to an inappropriate GC column or temperature program. Highly unsaturated FAMEs require a very polar stationary phase to achieve separation from closely related structures, especially positional or geometric isomers.[3] Peak tailing can result from active sites in the inlet or column, often caused by sample matrix buildup or column degradation.[15]
This protocol is optimized for resolving complex FAME mixtures and confirming identity via mass spectrometry.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the DPA methyl ester sample.
-
Dissolve in 1.0 mL of high-purity heptane or hexane. For trace analysis, an internal standard can be added.
-
Vortex thoroughly. The sample is now ready for injection.
-
-
Instrumentation & Conditions:
-
GC System: Agilent GC coupled to a 5975C MS or equivalent.[16]
-
Column: Select a highly polar capillary column. A biscyanopropyl polysiloxane or a polar wax column is recommended.
-
Example: Agilent DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness).[17]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[17][18]
-
Temperatures:
-
Inlet: 250°C.[18]
-
Transfer Line: 250°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
-
Oven Program:
-
Injection: 1 µL, Split ratio 40:1.[18]
-
MS Acquisition: Scan mode from m/z 40-500. For trace analysis, Selective Ion Monitoring (SIM) can be used to increase sensitivity.[16][19]
-
-
Data Analysis:
-
Integrate the peak corresponding to DPA methyl ester. Purity is calculated as the area of the target peak divided by the total area of all integrated peaks.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (m/z 344.5) may be weak, but characteristic fragment ions should be present.
-
| Parameter | Recommended Setting | Rationale |
| GC Column | Highly Polar (e.g., DB-FATWAX) | Provides separation of cis/trans and positional FAME isomers.[3][17] |
| Oven Program | Slow Ramp (3°C/min) | Ensures adequate separation between closely eluting C22 FAMEs.[4] |
| Detector | Mass Spectrometer (MS) | Provides positive identification and allows for deconvolution of co-eluting peaks.[5] |
Issue 2: GC Purity is High (>98%), but Structural Confirmation is Lacking
Your GC-MS data shows a single major peak, suggesting high purity. However, GC-MS alone cannot definitively confirm the all-cis stereochemistry of the double bonds or rule out co-eluting isomeric impurities.
Causality: Mass spectrometry provides information about the mass-to-charge ratio of fragments, which is often identical for isomers. ¹H-NMR spectroscopy, however, provides detailed information about the chemical environment of each proton, allowing for unambiguous structural elucidation.[6]
-
Sample Preparation:
-
Dissolve 5-10 mg of the DPA methyl ester in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer to a clean, dry 5 mm NMR tube.
-
-
Acquisition:
-
Data Analysis & Key Signals:
-
Analyze the chemical shifts and integration values. The following signals are characteristic of this compound.
-
| Proton Type | Approx. Chemical Shift (δ) ppm | Multiplicity | Expected Integration | Significance |
| Terminal Methyl (-CH₃) | 0.97 | Triplet | 3H | Confirms the omega-3 ethyl group. |
| Methylene Chain | 1.2-1.4 | Multiplet | ~8H | Aliphatic chain protons. |
| α-Methylene (-CH₂-COOR) | 2.30 | Triplet | 2H | Protons adjacent to the ester carbonyl.[20] |
| Bis-allylic (=CH-CH₂-CH=) | 2.80 - 2.85 | Multiplet | 8H | Crucial for confirming the methylene-interrupted all-cis system. [20] |
| Olefinic (-CH=CH-) | 5.30 - 5.45 | Multiplet | 10H | Confirms the presence of 5 double bonds. [20] |
| Methyl Ester (-OCH₃) | 3.67 | Singlet | 3H | Confirms the methyl ester group. [20][21] |
Trustworthiness Check: The integration ratio of the olefinic protons (10H) to the methyl ester protons (3H) should be approximately 3.33. The ratio of bis-allylic protons (8H) to the terminal methyl group (3H) should be ~2.67. Significant deviation from these ratios indicates impurities.
Troubleshooting Decision Tree for Unexpected GC Peaks
Caption: A decision tree for troubleshooting unknown peaks in a GC analysis.
Issue 3: Concern about trans Isomer Contamination
You suspect that the sample may have been exposed to heat or catalysts that could induce cis-to-trans isomerization. This is a critical concern for biological applications.
Causality: The energy barrier for cis-trans isomerization can be overcome by heat, light, or acid/base catalysts. While GC on a highly polar column can separate some trans isomers, FT-IR provides a rapid and definitive check for the presence of isolated trans double bonds.
-
Sample Preparation:
-
This technique requires minimal preparation. The neat oil can be analyzed directly.
-
Place a single drop of the DPA methyl ester onto the crystal of an Attenuated Total Reflection (ATR) FT-IR spectrometer.
-
-
Acquisition:
-
Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirm cis Bonds: Look for a weak absorption peak around 3014 cm⁻¹ . This peak is characteristic of the =C-H stretching vibration of cis double bonds in PUFAs.[22]
-
Screen for trans Bonds: Critically examine the region from 960-970 cm⁻¹ . A sharp absorption band at ~966 cm⁻¹ is indicative of an isolated trans C=C bond deformation.[9] The absence of this peak is strong evidence for the all-cis configuration.
-
References
- D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
- Mossoba, M. M., et al. (2019).
- Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
- Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
- UC Davis Stable Isotope Facility. Fatty Acid Methyl Ester (FAME) Analysis. UC Davis.
-
Mansour, M. P. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C16-C28 polyunsaturated fatty acids in microalgae. Journal of Chromatography A. [Link]
-
Fisk, H. L., et al. (2000). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Lipids. [Link]
-
Mendes, R., et al. (2017). Rapid Prediction of Fatty Acid Content in Marine Oil Omega-3 Dietary Supplements Using a Portable Fourier Transform Infrared (FTIR) Device and Partial Least-Squares Regression (PLSR) Analysis. Journal of Agricultural and Food Chemistry. [Link]
-
Vongsvivut, J., et al. (2012). Rapid Discrimination and Determination of Polyunsaturated Fatty Acid Composition in Marine Oils by FTIR Spectroscopy and Multivariate Data Analysis. Food Chemistry. [Link]
-
ResearchGate. (n.d.). Rapid Discrimination and Determination of Polyunsaturated Fatty Acid Composition in Marine Oils by FTIR Spectroscopy and Multivariate Data Analysis. ResearchGate. [Link]
-
Mello, V. M., et al. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
Mello, V. M., et al. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
Yoshida, S., et al. (2012). FTIR spectrum of lip surface and detection of polyunsaturated fatty acids. ResearchGate. [Link]
-
AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Corporation. [Link]
-
Lin, Y-H., et al. (2023). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Molecules. [Link]
-
CABI Digital Library. (n.d.). A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) and its application in pharmacokinetic study. CABI Digital Library. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek Corporation. [Link]
-
Wang, Y., et al. (2016). Analysis of EPA and DHA in the viscera of marine fish using gas chromatography. International Journal of Food Properties. [Link]
-
Batetta, B., et al. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Cyberlipid. (n.d.). FA purification. Cyberlipid Center. [Link]
-
Taiwan Food and Drug Administration. (2022). Method of Test for Eicosapentaenoic Acid and Docosahexaenoic Acid in Fish Oils. TFDA. [Link]
-
SAS Publishers. (2018). GC Determination of Docosahexaenoıc Acid, Eıcosapentaenoic Acid and Other Fatty Acids in food Supplement. Scholars Academic Journal of Pharmacy. [Link]
-
MDPI. (2023). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Marine Drugs. [Link]
-
McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Quimica Nova. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Química Nova. [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
-
MDPI. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. Molecules. [Link]
-
Wikipedia. (n.d.). Docosapentaenoic acid. Wikipedia. [Link]
-
MDPI. (2022). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. Catalysts. [Link]
-
ResearchGate. (2006). Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization. ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. gcms.cz [gcms.cz]
- 4. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
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- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Assignments for Methyl all-cis-7,10,13,16,19-docosapentaenoate
In the landscape of drug development and lipidomics research, the precise structural elucidation of polyunsaturated fatty acid methyl esters (PUFAMEs) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive and non-destructive technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR assignments for methyl all-cis-7,10,13,16,19-docosapentaenoate, a significant omega-3 fatty acid methyl ester. Through a comparative approach with other common PUFAMEs, we will explore the nuances of their spectral data, offering researchers and scientists a robust framework for identification and characterization.
The Imperative of Unambiguous Identification
This compound, the methyl ester of docosapentaenoic acid (DPA), is a crucial intermediate in the metabolic pathway of omega-3 fatty acids, bridging eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Its precise quantification and structural verification are essential in various research contexts, from understanding its physiological roles to its application in pharmaceutical formulations. NMR spectroscopy provides an unparalleled level of structural detail, allowing for the unambiguous assignment of each proton and carbon atom within the molecule.
Deciphering the Spectral Fingerprint: ¹H and ¹³C NMR Assignments
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃, C-22) | 0.97 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.25 - 1.40 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR, C-3) | 1.71 | Multiplet |
| Allylic (-CH₂-CH=, C-6, C-21) | 2.05 - 2.15 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COOR, C-2) | 2.31 | Triplet |
| Bis-allylic (=CH-CH₂-CH=, C-9, C-12, C-15, C-18) | 2.80 - 2.88 | Multiplet |
| Methoxy (-OCH₃) | 3.67 | Singlet |
| Olefinic (-CH=CH-) | 5.30 - 5.45 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| Terminal Methyl (C-22) | 14.2 |
| Methylene Chain | 22.6 - 34.1 |
| Bis-allylic (C-9, C-12, C-15, C-18) | 25.6 |
| Allylic (C-6, C-21) | 20.6, 34.1 |
| α-Methylene to Carbonyl (C-2) | 34.1 |
| β-Methylene to Carbonyl (C-3) | 24.9 |
| Methoxy (-OCH₃) | 51.4 |
| Olefinic | 127.0 - 132.0 |
| Carbonyl (C=O) | 174.2 |
The causality behind these assignments lies in the predictable electronic environments of the nuclei. The electron-withdrawing ester group deshields the α- and β-protons and carbons, shifting them downfield. The olefinic protons and carbons resonate in a characteristic region, while the bis-allylic protons are particularly deshielded due to their position between two double bonds.
Comparative Analysis: Distinguishing PUFAMEs by NMR
To underscore the utility of NMR in differentiating between structurally similar PUFAMEs, the following table compares the characteristic chemical shifts of this compound with other common PUFAMEs.
Table 3: Comparison of Key ¹H and ¹³C NMR Chemical Shifts for Various PUFAMEs
| Compound | Terminal -CH₃ (¹H, ppm) | Bis-allylic -CH₂- (¹H, ppm) | Olefinic -CH= (¹H, ppm) | Olefinic C=C (¹³C, ppm) |
| Methyl Linolenate (C18:3, ω-3) | 0.98 | 2.81 | 5.34 | 127.2 - 132.0 |
| Methyl Arachidonate (C20:4, ω-6) | 0.89 | 2.84 | 5.38 | 127.7 - 130.6 |
| Methyl Eicosapentaenoate (EPA, C20:5, ω-3) | 0.98 | 2.82 | 5.35 | 127.0 - 132.0 |
| This compound (DPA, C22:5, ω-3) | 0.97 | 2.80 - 2.88 | 5.30 - 5.45 | 127.0 - 132.0 |
| Methyl Docosahexaenoate (DHA, C22:6, ω-3) | 0.98 | 2.83 | 5.37 | 127.0 - 132.1 |
The subtle yet discernible differences in the chemical shifts of the terminal methyl group and the fine structure of the olefinic and bis-allylic proton signals can be leveraged to identify and quantify the components in a mixture of PUFAMEs. For instance, the chemical shift of the terminal methyl group is a key indicator of whether a fatty acid is of the omega-3 or omega-6 series.[1]
Experimental Protocol for High-Resolution NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the PUFAME sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve a narrow and symmetrical TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 5 seconds (to ensure full relaxation of all protons for accurate integration)
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30 degrees
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 10-20 seconds (long delay is crucial for quantitative analysis of carbons with long relaxation times, such as quaternary carbons and those in the backbone).[2][3]
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, using the provided tables and comparative data as a guide.
-
Workflow for NMR Analysis of PUFAMEs
The following diagram illustrates the general workflow for the NMR analysis of PUFAMEs, from sample preparation to data interpretation.
Caption: A streamlined workflow for the NMR analysis of PUFAMEs.
Conclusion
This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the principles of chemical shifts and leveraging comparative data from other well-characterized PUFAMEs, researchers can confidently identify and characterize this important omega-3 fatty acid methyl ester. The detailed experimental protocol and workflow diagram serve as practical tools to ensure the acquisition of high-quality, reliable NMR data, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
- Gunstone, F. D. (1990). ¹H- and ¹³C-NMR spectra of six n-3 polyene esters. Chemistry and Physics of Lipids, 56(2-3), 201-207.
-
Knothe, G. (n.d.). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Retrieved from [Link]
- Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094.
-
ResearchGate. (n.d.). ¹³C NMR Chemical Shifts of the Olefinic Carbon Atoms of Methyl Esters (FAME) of petroselinic (PA), Oleic (OA) and Linoleic Acids. Retrieved from [Link]
- Wachter, N. M. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment.
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A Comparative Guide to the Biological Activity of DPA and DHA Methyl Esters
Introduction: Beyond the Basics of Omega-3 Fatty Acids
To the dedicated researcher in lipid biology and drug development, Docosahexaenoic Acid (DHA; 22:6n-3) is a household name, celebrated for its critical role in neural and retinal architecture. However, its structural sibling, n-3 Docosapentaenoic Acid (DPA; 22:5n-3), often remains in its shadow. DPA is the metabolic intermediary between the well-known Eicosapentaenoic Acid (EPA) and DHA.[1][2] While structurally similar—differing only by a single double bond—DPA and DHA exhibit a fascinating divergence in their metabolic fates and biological activities.
This guide moves beyond a surface-level comparison, offering an in-depth analysis of the distinct and overlapping bioactivities of DPA and DHA methyl esters. As methyl esters, these molecules are frequently used in in vitro research due to their stability and ease of handling, providing a standardized form to probe cellular mechanisms. Here, we will dissect their comparative effects on inflammation, cardiovascular health, and neuronal function, supported by quantitative data and validated experimental protocols, to empower researchers in making informed decisions for their study designs.
Metabolic Fate: The Divergent Pathways of DPA and DHA
Understanding the bioactivity of DPA and DHA begins with their metabolism. DPA holds a unique position, capable of acting as a metabolic reservoir.[3][4] Depending on cellular needs, it can be readily retro-converted to EPA or further elongated to DHA.[5][6] This metabolic flexibility suggests that DPA's observed effects can be a combination of its intrinsic actions and those of its powerful metabolites.
Conversely, while DHA can be retro-converted to EPA, this pathway is generally considered less efficient.[7] DHA's primary role is as a terminal, highly unsaturated fatty acid that is avidly incorporated into the phospholipids of specific cell membranes, particularly in the brain and retina, where it exerts profound structural and signaling functions.[8][9]
Figure 1. Metabolic relationship between EPA, DPA, and DHA.
Comparative Biological Activities: A Head-to-Head Analysis
Anti-inflammatory Effects & Pro-Resolving Mediators
The resolution of inflammation is an active, receptor-mediated process driven by Specialized Pro-resolving Mediators (SPMs). Both DPA and DHA are precursors to distinct families of these potent lipid mediators.[10][11]
-
DHA-Derived SPMs: DHA is metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes into D-series resolvins (RvDs), protectins (e.g., Neuroprotectin D1), and maresins (MaRs).[11][12] These molecules are powerful agonists for resolving inflammation, actively stimulating macrophage phagocytosis of apoptotic cells and debris, and inhibiting neutrophil infiltration.[11]
-
DPA-Derived SPMs: Similarly, DPA is converted into its own unique SPM families, including DPA-derived resolvins (RvDn-3 DPA), protectins (PDn-3 DPA), and maresins (MaRn-3 DPA).[10][13] Emerging research shows these DPA-derived mediators exhibit potent anti-inflammatory and pro-resolving activities, in some cases comparable to their DHA-derived counterparts.[13] For instance, PD1n-3 DPA effectively decreases neutrophil recruitment and enhances macrophage phagocytosis.[13]
In direct comparisons, DHA has demonstrated a broader anti-inflammatory effect than EPA in some studies, suggesting a potentially more powerful modulation of inflammatory gene expression.[14] One study found DHA lowered the genetic expression of four types of pro-inflammatory proteins, while EPA only lowered one.[14] As DPA can be retro-converted to EPA, its effects can be complex, but dietary DPA has been shown to increase specific DPA-derived SPMs in plasma without elevating EPA-derived mediators, indicating a unique and direct metabolic fate.[15]
Figure 2. Biosynthesis of Specialized Pro-resolving Mediators (SPMs).
Cardiovascular and Metabolic Effects
The differential effects of DPA and DHA on cardiometabolic risk factors are a key area of investigation for drug development professionals.
| Parameter | DPA Methyl Ester Effect | DHA Methyl Ester Effect | Key Insights & References |
| Triglycerides | Significant Reduction. One study reported a 33% reduction, threefold greater than EPA.[16] Another rat study found DPA was the only supplemented omega-3 to significantly lower triglycerides compared to control.[5][6] | Significant Reduction. Generally considered to have a slightly greater triglyceride-lowering effect than EPA.[17][18][19] | Both are potent triglyceride-lowering agents, but DPA may be particularly effective. |
| LDL Cholesterol | Variable; some studies show a reduction in non-HDL cholesterol.[5][6] | Tends to Increase LDL-C. However, this is coupled with an increase in LDL particle size, which is considered less atherogenic.[17][18][19] | The differing effects on LDL-C represent a critical divergence, with DHA's impact on particle size being a potentially beneficial nuance. |
| HDL Cholesterol | May reduce the total cholesterol/HDL-C ratio.[5][6] | Tends to Increase HDL-C, particularly the cardioprotective HDL2 subfraction.[17][18] | DHA appears to have a more favorable direct effect on raising HDL cholesterol. |
| Insulin Resistance | May Improve. In a high-fat diet mouse model, only DPA supplementation significantly improved the HOMA-IR score.[20] | Neutral or Minor Improvement. Did not significantly improve HOMA-IR in the same mouse model.[20] | DPA shows unique potential in improving insulin sensitivity that warrants further investigation. |
| Blood Pressure | Less studied. | Effective Reduction. Appears more effective than EPA at lowering heart rate and blood pressure.[18][19] | DHA has a more established role in blood pressure regulation compared to DPA. |
Neuroprotective and Neuronal Effects
The central nervous system presents the most distinct functional separation between DHA and DPA.
-
DHA: As the most abundant omega-3 fatty acid in the brain, DHA is indispensable for neuronal membrane structure and function.[8][9] Its accumulation is critical for fetal brain development and maintaining cognitive function throughout life.[7][21] DHA supports neurite outgrowth, synaptogenesis, and membrane fluidity, which are essential for neurotransmission.[7] Its derived SPM, Neuroprotectin D1 (NPD1), offers potent protection against oxidative stress and apoptosis in neural cells.
-
DPA: While present at much lower levels than DHA, DPA is still the second most abundant long-chain omega-3 in the brain.[16] Its role is less defined by structural necessity and more by its modulatory functions. Studies suggest DPA, much like EPA, is particularly effective at reducing neuroinflammation by decreasing age-related microglial activation and associated oxidative stress.[8][22] This positions DPA as a potential therapeutic agent for inflammation-driven neurodegenerative conditions.
Experimental Protocols for Bioactivity Assessment
To ensure reproducibility and scientific rigor, the following protocols provide a framework for comparing the bioactivity of DPA and DHA methyl esters in vitro.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of DPA-Me and DHA-Me to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Causality: Macrophages are primary mediators of the innate immune response. LPS, a component of Gram-negative bacteria, is a potent activator of the TLR4 signaling pathway, leading to the robust production of pro-inflammatory cytokines like TNF-α and IL-6. The ability of a compound to suppress this response is a benchmark indicator of its anti-inflammatory potential.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Plating: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of Fatty Acid Esters: Prepare stock solutions of DPA methyl ester and DHA methyl ester (e.g., 100 mM in ethanol). Create working solutions by conjugating the esters to fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake. A typical ratio is 4:1 (moles of fatty acid:moles of BSA).
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing the desired concentrations of DPA-BSA or DHA-BSA (e.g., 10, 25, 50 µM). Include a BSA-only vehicle control. Incubate for 18-24 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and compare the dose-dependent inhibitory effects of DPA vs. DHA.
Figure 3. Workflow for assessing anti-inflammatory activity.
Protocol 2: Quantification of Cellular Fatty Acid Uptake via GC-FID
This protocol determines the efficiency of DPA and DHA incorporation into cellular lipids.
Causality: The biological effect of an exogenous fatty acid is contingent upon its uptake and incorporation into cellular lipid pools (e.g., phospholipids, triglycerides). Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for separating and quantifying fatty acids after their conversion to volatile Fatty Acid Methyl Esters (FAMEs).[23][24]
Methodology:
-
Cell Treatment: Culture and treat cells with DPA-Me or DHA-Me as described in Protocol 1 (steps 1-4).
-
Cell Harvest: After incubation, wash cells three times with ice-cold PBS to remove non-incorporated fatty acids. Scrape cells and pellet them by centrifugation.
-
Lipid Extraction: Perform a total lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.
-
Transesterification (FAMEs Preparation): Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 14% boron trifluoride (BF₃) in methanol and heat at 100°C for 1 hour to convert the fatty acids to their corresponding methyl esters (FAMEs).
-
FAMEs Extraction: After cooling, add hexane and water to the sample. Vortex and centrifuge. The upper hexane layer containing the FAMEs is carefully collected.
-
GC-FID Analysis: Inject an aliquot of the hexane extract onto a GC-FID system equipped with a high-polarity capillary column (e.g., HP-88).[24]
-
Identification and Quantification: Identify FAME peaks by comparing their retention times to a certified FAME standard mix (e.g., Supelco 37 FAME Mix). Quantify the peak areas to determine the relative or absolute concentration of DPA and DHA within the cellular lipids.
Conclusion and Future Directions
The evidence clearly indicates that DPA and DHA are not biologically interchangeable.
-
DHA is the master structural omega-3 in the brain and retina, with potent anti-inflammatory effects mediated by well-characterized SPM families (RvDs, protectins, maresins). Its cardiometabolic profile is marked by strong triglyceride reduction and a unique, potentially beneficial effect of increasing HDL-C and LDL particle size.[17][18]
-
DPA emerges as a distinct entity with high therapeutic potential. It acts as a metabolic hub and is the precursor to its own class of potent SPMs.[10][13] Notably, it may possess superior triglyceride-lowering capabilities and a unique advantage in improving insulin sensitivity compared to DHA.[16][20] Its role in resolving neuroinflammation is a rapidly growing area of interest.[8]
For researchers and drug development professionals, the choice between DPA and DHA methyl esters should be target-driven. For studies focused on neuronal structure, synaptogenesis, or retinal health, DHA remains the primary candidate. For applications targeting hypertriglyceridemia, metabolic syndrome, or the resolution of inflammation (both systemic and neural), DPA presents a compelling and perhaps underexplored alternative that warrants rigorous investigation. The future of omega-3 therapeutics lies in understanding and harnessing the specific, and often divergent, power of each of these unique molecules.
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- The Differential Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Cardiometabolic Risk Factors: A System
- The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials. (2024, September 30). PubMed.
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- Eicosapentaenoic acid vs. docosahexaenoic acid for the prevention of cardiovascular disease. (2023, April 1). Johns Hopkins University.
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- Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA. (n.d.). PubMed Central.
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- Effects of EPA and DHA Supplementation on Plasma Specialized Pro-resolving Lipid Mediators and Blood Monocyte Inflammatory Response in Subjects with Chronic Inflammation (OR29-01-19). (n.d.).
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- Role of Omega-3 fatty acids eicosapentaenoic (EPA) and docosahexaenoic (DHA)
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- EPA+DPA+DHA. (n.d.). Rupa Health.
- Bioaccessibility and Oxidative Stability of Omega-3 Fatty Acids in Supplements, Sardines and Enriched Eggs Studied Using a Static In Vitro Gastrointestinal Model. (n.d.). MDPI.
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- Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). (2021, October 30). PubMed Central.
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A Senior Application Scientist's Guide to Analytical Method Validation for Methyl all-cis-7,10,13,16,19-docosapentaenoate
Introduction: The Critical Need for Validated Analytics in Polyunsaturated Fatty Acid Methyl Ester (FAME) Quantification
Methyl all-cis-7,10,13,16,19-docosapentaenoate, a methyl ester of Docosapentaenoic Acid (DPA), is a crucial long-chain omega-3 polyunsaturated fatty acid (PUFA) of significant interest in pharmaceutical, nutraceutical, and clinical research. Its accurate and precise quantification is paramount for product quality control, stability testing, and pharmacokinetic studies. An unvalidated analytical method yields data that is scientifically indefensible and can lead to regulatory scrutiny, product failure, and compromised research outcomes.[1]
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] We will explore the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) method in detail, compare it with High-Performance Liquid Chromatography (HPLC)-based alternatives, and provide the foundational protocols required to execute a robust validation study.
The core principle of method validation is to provide documented evidence that a procedure is fit for its intended purpose.[4] This involves a series of experiments designed to assess the method's performance characteristics, ensuring reliability, consistency, and accuracy.
Part 1: The Gold Standard - Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of Fatty Acid Methyl Esters (FAMEs), GC is the most commonplace and powerful technique.[5][6] Its suitability stems from the volatility of FAMEs, allowing for excellent separation on specialized capillary columns.[7] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, enabling positive identification of the target analyte and differentiating it from structurally similar compounds, a critical consideration for complex biological samples.[5][8]
Causality of Experimental Choices in GC-MS:
-
Why Derivatization to Methyl Esters? The parent fatty acid, docosapentaenoic acid, is not sufficiently volatile for GC analysis. Conversion to its methyl ester increases volatility, a prerequisite for gas-phase separation.[7][9]
-
Why a Highly Polar Cyanopropyl Stationary Phase Column? Columns like a BPX-70 or SP-2560 are specifically designed for separating FAMEs based on their degree of unsaturation and the geometry of their double bonds.[10] This is essential to resolve the all-cis isomer from any potential trans isomers that could be present as impurities or degradation products.[10]
-
Why Electron Ionization (EI) MS? EI is a robust, universal ionization technique that generates reproducible fragmentation patterns.[9] These fragmentation patterns serve as a "fingerprint" for this compound, allowing for highly confident identification through spectral library matching or by monitoring specific quantifier and qualifier ions.
GC-MS Method Validation Workflow
The following diagram illustrates the logical flow of a complete validation study for the GC-MS method, from initial planning to the final report.
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- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Properties of trans isomers of eicosapentaenoic acid and docosahexaenoic acid methyl esters on cyanopropyl stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Methyl all-cis-7,10,13,16,19-docosapentaenoate
The Challenge of Specificity in PUFA Immunoassays
Methyl all-cis-7,10,13,16,19-docosapentaenoate is an omega-3 polyunsaturated fatty acid methyl ester with a 22-carbon chain and five cis double bonds. Its structure is highly similar to other biologically important PUFA methyl esters, such as eicosapentaenoic acid (EPA) methyl ester and docosahexaenoic acid (DHA) methyl ester. This structural homology presents a significant challenge for immunoassay development, as antibodies raised against one PUFA may exhibit cross-reactivity with others. Such cross-reactivity can lead to inaccurate quantification and misinterpretation of biological roles.[1]
This guide will walk you through the theoretical and practical considerations for assessing the cross-reactivity of a hypothetical monoclonal antibody raised against DPA methyl ester. We will explore the experimental design, present illustrative data, and provide detailed protocols for two gold-standard techniques: competitive enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR).
Generating a Specific Monoclonal Antibody to DPA Methyl Ester: A Necessary Prelude
Since small molecules like DPA methyl ester are not immunogenic on their own, the first step in generating a specific antibody is to conjugate it to a larger carrier protein, a process that creates a hapten-carrier conjugate.[2] The choice of conjugation strategy is critical as it dictates which parts of the DPA methyl ester molecule are exposed to the immune system and thus, the epitope specificity of the resulting antibodies.
For our hypothetical anti-DPA methyl ester monoclonal antibody, we will assume it was generated by conjugating the carboxyl group of all-cis-7,10,13,16,19-docosapentaenoic acid to a carrier protein like Keyhole Limpet Hemocyanin (KLH) before methylation. This strategy exposes the full length of the fatty acid chain, including the unique arrangement of its double bonds, to the immune system, thereby increasing the likelihood of generating antibodies that can discriminate it from other PUFAs.
Comparative Analysis of Cross-Reactivity: Experimental Design and Data Interpretation
To assess the cross-reactivity of our hypothetical anti-DPA methyl ester antibody, we must test its binding to a panel of structurally related PUFA methyl esters.
Panel of Competing Analytes:
-
Target Analyte: this compound (DPA methyl ester)
-
Potential Cross-Reactants:
-
Methyl all-cis-5,8,11,14,17-eicosapentaenoate (EPA methyl ester)
-
Methyl all-cis-4,7,10,13,16,19-docosahexaenoate (DHA methyl ester)
-
Methyl all-cis-8,11,14-eicosatrienoate (DGLA methyl ester)
-
Methyl all-cis-5,8,11,14-eicosatetraenoate (Arachidonic acid methyl ester)
-
Competitive ELISA
Principle: Competitive ELISA is a powerful and widely used technique for quantifying small molecules and assessing antibody specificity. In this format, the sample analyte (unlabeled DPA methyl ester or a potential cross-reactant) competes with a fixed amount of labeled DPA methyl ester for binding to a limited number of antibody-coated wells. A higher concentration of the analyte in the sample will result in less labeled analyte binding to the antibody, leading to a weaker signal.
Hypothetical Cross-Reactivity Data:
| Analyte | IC50 (nM) | % Cross-Reactivity |
| DPA methyl ester | 10 | 100 |
| EPA methyl ester | 200 | 5 |
| DHA methyl ester | 500 | 2 |
| DGLA methyl ester | >1000 | <1 |
| Arachidonic acid methyl ester | >1000 | <1 |
Caption: Hypothetical cross-reactivity data for an anti-DPA methyl ester antibody determined by competitive ELISA. The IC50 is the concentration of analyte required to inhibit 50% of the maximum signal. Percent cross-reactivity is calculated as: (IC50 of DPA methyl ester / IC50 of competitor) x 100.
Interpretation: The data in the table above would indicate a highly specific antibody for DPA methyl ester. The significantly higher IC50 values for EPA and DHA methyl esters, resulting in low percentage cross-reactivity, demonstrate that much higher concentrations of these molecules are required to displace the labeled DPA methyl ester from the antibody binding sites. The negligible cross-reactivity with DGLA and arachidonic acid methyl esters further confirms the antibody's specificity.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technology that provides real-time quantitative data on the kinetics of molecular interactions.[3][4] In this application, the anti-DPA methyl ester antibody is immobilized on a sensor chip. Solutions containing DPA methyl ester or potential cross-reactants are then flowed over the chip surface. The binding of the analyte to the antibody causes a change in the refractive index at the sensor surface, which is measured in real-time and reported in Resonance Units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Hypothetical Kinetic Data:
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| DPA methyl ester | 1.5 x 10^5 | 1.5 x 10^-3 | 10 |
| EPA methyl ester | 5.0 x 10^4 | 1.0 x 10^-2 | 200 |
| DHA methyl ester | 2.5 x 10^4 | 1.25 x 10^-2 | 500 |
| DGLA methyl ester | No significant binding | No significant binding | >1000 |
| Arachidonic acid methyl ester | No significant binding | No significant binding | >1000 |
Caption: Hypothetical kinetic and affinity data for the interaction of various PUFA methyl esters with an immobilized anti-DPA methyl ester antibody, as determined by SPR. A lower KD value indicates a higher binding affinity.
Interpretation: The SPR data corroborates the ELISA findings and provides deeper mechanistic insights. The low nanomolar KD of the antibody for DPA methyl ester indicates a strong and specific interaction. The significantly higher KD values for EPA and DHA methyl esters are a result of both slower association rates and faster dissociation rates, confirming a much weaker and less stable interaction. The lack of significant binding for DGLA and arachidonic acid methyl esters further underscores the antibody's high specificity.
Experimental Protocols
Detailed Protocol for Competitive ELISA
Materials:
-
High-binding 96-well microplate
-
Anti-DPA methyl ester monoclonal antibody
-
DPA methyl ester-HRP conjugate (or other enzyme conjugate)
-
DPA methyl ester standard
-
Potential cross-reactants (EPA, DHA, DGLA, Arachidonic acid methyl esters)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Workflow Diagram:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Methodology:
-
Antibody Coating: Dilute the anti-DPA methyl ester antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the DPA methyl ester standard and the potential cross-reactants in Assay Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the DPA methyl ester-HRP conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration. Fit the data to a four-parameter logistic curve to determine the IC50 for each analyte. Calculate the percent cross-reactivity as described previously.
Detailed Protocol for Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-DPA methyl ester monoclonal antibody
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
DPA methyl ester and potential cross-reactants
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration Solution (e.g., glycine-HCl, pH 2.0)
Workflow Diagram:
Sources
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comparative analysis of Methyl all-cis-7,10,13,16,19-docosapentaenoate from different sources
<Comparative Analysis of Methyl all-cis-7,10,13,16,19-docosapentaenoate from Diverse Origins: A Guide for Researchers
Introduction: The Critical Choice of a Key Molecule
This compound, the methyl ester of Docosapentaenoic Acid (DPA), is an omega-3 polyunsaturated fatty acid (PUFA) of significant interest in biomedical research and pharmaceutical development. As an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA exhibits unique biological activities, including roles in managing inflammation and supporting cardiovascular health. The selection of its source is a critical, yet often overlooked, decision that can profoundly impact experimental outcomes, reproducibility, and the viability of scaling up for clinical applications.
This guide provides a comparative analysis of Methyl DPA derived from various sources, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed sourcing decisions. We will delve into the nuances of purity, yield, contaminant profiles, and scalability, underpinned by detailed experimental methodologies for in-house validation.
Primary Sources of Methyl DPA: A Comparative Overview
Methyl DPA can be procured from three principal origins: traditional marine sources, emerging biotechnological platforms, and chemical synthesis. Each presents a distinct profile of advantages and challenges.
Marine Sources: The Traditional Origin
Historically, the primary sources of DPA have been marine organisms.
-
Fatty Fish: Species like salmon, mackerel, and menhaden are rich in DPA. Raw salmon oil, for instance, contains a significant amount of DPA.
-
Seal Oil: The blubber of pinnipeds such as seals is a particularly abundant natural reservoir of DPA.
-
Microalgae: As the foundational producers in the marine food web, certain species of microalgae are the original source of omega-3s for fish.[1][2] Cultivated microalgae are emerging as a highly sustainable and controlled source of DPA and other long-chain PUFAs.[1][3]
Genetically Engineered Crops: The Sustainable Frontier
Recent breakthroughs in biotechnology have enabled the production of DPA in terrestrial plants.
-
Engineered Brassica juncea: Scientists have successfully engineered this oilseed crop to produce high levels of DPA, in some cases two to three times higher than found in fish oil.[4] This innovation offers a scalable, sustainable, and land-based alternative to marine sources, removing pressure from ocean ecosystems.[4]
Chemical Synthesis: The High-Purity Standard
-
Synthetic DPA: While less common for bulk production due to complexity and cost, total chemical synthesis allows for the creation of Methyl DPA with exceptionally high isomeric purity (>99%). This source is invaluable for creating analytical reference standards and for mechanistic studies where absolute purity is paramount.
Comparative Data Summary
The following table summarizes the key characteristics of Methyl DPA from these diverse sources.
| Source | Typical Purity (Isomeric) | Relative Yield & Scalability | Key Contaminants of Concern | Sustainability Profile |
| Fatty Fish Oil | Moderate to High | High, but subject to wild catch fluctuations | Heavy metals (mercury, lead), PCBs, dioxins | Moderate; risk of overfishing |
| Seal Oil | High | Moderate; geographically limited | Similar to fish oil | Low to Moderate; ethical concerns |
| Microalgae | High to Very High | Very High; scalable via fermentation[1] | Minimal; controlled growth reduces environmental contaminants | High; sustainable and renewable[3][5] |
| Engineered Crops | High | Very High; leverages existing agricultural infrastructure | Pesticides, herbicides (requires testing) | High; land-based and scalable[4] |
| Chemical Synthesis | Very High (>98-99%)[6][7] | Low; complex, multi-step process | Residual solvents, reaction by-products | Low; relies on petrochemical precursors |
Experimental Protocols for Source Validation
To ensure the quality and consistency of Methyl DPA, rigorous in-house validation is essential. The following protocols provide a framework for the extraction, purification, and comprehensive analysis of the compound.
Workflow for DPA Characterization
The overall process involves extracting the total lipid content, converting fatty acids to their methyl esters (FAMEs), and then analyzing the FAME mixture for purity and isomeric composition.
Caption: General workflow for DPA extraction and analysis.
Protocol 1: Extraction and Methylation
Causality: The goal is to first isolate all lipids from the source matrix. Fatty acids are then converted to their more volatile methyl esters, which is a necessary step for analysis by Gas Chromatography (GC).[8]
Materials:
-
Chloroform, Methanol, 0.9% NaCl solution
-
14% Boron trifluoride (BF3) in Methanol
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Homogenize 1g of sample with a 2:1 mixture of Methanol:Chloroform.
-
Add Chloroform and 0.9% NaCl solution to induce phase separation.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Methylation:
-
To the dried lipid extract, add 2 mL of 14% BF3-Methanol.
-
Heat at 100°C for 30 minutes in a sealed vial. This reaction cleaves fatty acids from the glycerol backbone and methylates them.
-
Cool the vial and add 1 mL of hexane and 2 mL of distilled water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer, which now contains the Fatty Acid Methyl Esters (FAMEs).
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Purity and Profile Analysis by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying FAMEs. The retention time on the GC column provides separation, while the mass spectrum provides a molecular fingerprint for positive identification and quantification.
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.15 µm) or similar highly polar cyanopropyl column designed for FAME separation.
-
Oven Program: 130°C hold for 1 min, ramp to 170°C at 6.5°C/min, ramp to 215°C at 2.75°C/min, hold for 12 min, then ramp to 230°C at 40°C/min.
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium.
-
MS Detector: Quadrupole or TOF, scanning from m/z 50-550.
Procedure:
-
Inject 1 µL of the FAME extract in hexane into the GC-MS.
-
Acquire the data.
-
Identify the Methyl DPA peak by comparing its retention time and mass spectrum to a certified reference standard (e.g., from Cayman Chemical, Sigma-Aldrich).[6][9]
-
Calculate purity by integrating the peak area of Methyl DPA and dividing it by the total integrated area of all fatty acid peaks.
-
For accurate quantification, use an internal standard such as deuterated Methyl DPA-d5.[9]
Logical Comparison of Key Source Attributes
The choice of source is a trade-off between purity, sustainability, and scalability. The following diagram illustrates the decision-making logic.
Caption: Decision matrix for selecting a DPA source.
Conclusion and Recommendations
The optimal source for this compound is application-dependent.
-
For analytical standards and fundamental research requiring the highest possible purity, chemically synthesized Methyl DPA is the superior choice.
-
For large-scale clinical trials and commercial nutraceuticals , engineered crops and microalgae represent the most promising future.[4] They offer a highly scalable, sustainable, and controlled production platform, mitigating the risks of environmental contaminants and supply volatility associated with marine sources.[3][4][5] Studies have shown that the bioavailability of omega-3s from microalgal oil is comparable to that of fish oil, making it a reliable alternative.[1][10]
-
Traditional marine sources , while historically important, face growing challenges related to sustainability and contamination, requiring extensive purification and quality control.
Researchers must weigh these factors carefully and employ rigorous analytical validation to ensure the quality and integrity of their results, ultimately accelerating the translation of research into tangible health outcomes.
References
-
Ataman Kimya. (n.d.). DOCOSAPENTAENOIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Bioavailability of DHA and EPA from Microalgal and Fish Oil in Adults. Retrieved from [Link]
-
GlobalRPH. (2025). Comparative Analysis of Fish Oil and Algae-Based Omega-3 Supplements. Retrieved from [Link]
-
ResearchGate. (2025). Comparative Bioavailability of DHA and EPA from Microalgal and Fish Oil in Adults. Retrieved from [Link]
-
NiaHealth. (2025). Fish Oil vs. Algae Oil: Which Omega-3 Is Better for You?. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Life Cycle Assessment of EPA and DHA Production from Microalgae and Farmed Fish. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Engineering docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) in Brassica juncea. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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- 2. Fish Oil vs. Algae Oil: Which Omega-3 Is Better for You? | Learn With NiaHealth [niahealth.co]
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- 6. caymanchem.com [caymanchem.com]
- 7. This compound, 98.0% (GC), MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing Isomers of Docosapentaenoic Acid Methyl Ester by Mass Spectrometry
For researchers in lipidomics, nutrition, and drug development, the accurate identification of fatty acid isomers is not merely an analytical exercise but a biological necessity. Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds, exists primarily as two physiologically distinct isomers: clupanodonic acid (n-3 DPA) and osbond acid (n-6 DPA).[1] These isomers originate from different essential fatty acid precursors and possess unique roles in inflammatory processes and cell signaling.[1] Consequently, distinguishing between them is paramount for understanding their metabolic pathways and biological impacts.
This guide provides an in-depth comparison of mass spectrometry (MS) based methodologies for the definitive identification of DPA methyl ester (DPA-ME) isomers. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: Why Standard GC-MS Falls Short
When docosapentaenoic acids are converted to their volatile fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis, a significant hurdle emerges.[1][2] Under standard electron ionization (EI), the resulting mass spectra of n-3 and n-6 DPA-ME are nearly identical. The high-energy ionization process causes the double bonds to migrate along the alkyl chain before fragmentation occurs, erasing the very positional information that defines the isomers.[3] Furthermore, for highly unsaturated FAMEs, the molecular ion may be weak or entirely absent in EI spectra, complicating even basic identification.[4][5]
Softer ionization techniques like chemical ionization (CI) can preserve the molecular ion, confirming the elemental composition, but they provide minimal fragmentation and thus no information on the double bond positions.[4] To overcome this limitation, two primary strategies are employed: chemical derivatization to "fix" the double bonds or advanced tandem mass spectrometry (MS/MS) techniques to control fragmentation.
Comparative Analysis of MS-Based Strategies
A successful strategy for isomer differentiation hinges on generating unique, diagnostic fragment ions that are indicative of the original double bond positions. Below, we compare the most effective approaches.
Strategy 1: Chemical Derivatization for Positional Analysis
The most reliable way to pinpoint double bonds using a standard GC-MS system is to convert the carboxylic acid group into a derivative that directs fragmentation along the fatty acid chain.[6] This charge-remote fragmentation mechanism prevents double bond migration and produces a ladder of ions that reveals the location of unsaturation.
| Derivatization Method | Principle | Advantages | Disadvantages |
| Picolinyl Esters | The pyridine ring on the picolinyl ester derivative directs fragmentation. After ionization on the nitrogen atom, a hydrogen atom is abstracted from the alkyl chain, initiating specific cleavages.[7] | Provides clear, diagnostic ions for double bond location.[8][9] Well-established method. | Derivatization can be multi-step.[7] Derivatives have lower volatility than FAMEs, requiring higher GC temperatures.[6] |
| DMOX Derivatives | 4,4-dimethyloxazoline (DMOX) derivatives create a heterocyclic ring at the carboxyl end. The charge is retained on this ring, promoting radical-induced cleavage along the alkyl chain.[10][11] | Excellent for locating double bonds in PUFAs.[6][12] The fragmentation pattern is often a clear series of ions with 12-amu gaps indicating double bonds. | Can be less volatile than FAMEs.[6] Preparation requires specific reagents and conditions.[12] |
| DMDS Adducts | Dimethyl disulfide (DMDS) reacts across the double bonds, forming a thioether adduct. Upon EI, the molecule cleaves predictably between the two sulfur-bearing carbons.[13][14][15] | Excellent for locating double bonds, yielding a prominent diagnostic ion corresponding to the cleavage at the original double bond site.[16][17] | Can form multiple adducts with PUFAs, complicating spectra.[14][16] Reaction conditions must be carefully controlled.[14] |
Expert Insight: For DPA isomer differentiation, DMOX derivatization is often the most balanced approach. It provides highly informative spectra that are generally easier to interpret than those from picolinyl esters for complex PUFAs. The characteristic gap of 12 atomic mass units (amu) between fragment ions clearly indicates the carbon atom preceding a double bond, making it possible to map the unsaturation pattern of both n-3 and n-6 isomers.
Experimental Protocols
Here, we provide validated, step-by-step protocols for the two most robust methods for DPA-ME isomer differentiation.
Protocol 1: GC-MS Analysis via DMOX Derivatization
This protocol is adapted from established methods for preparing DMOX derivatives from FAMEs for structural analysis.[12]
Rationale: This method converts the FAME into a DMOX derivative, which prevents double bond migration during ionization and yields diagnostic fragments to pinpoint double bond locations.
Step-by-Step Methodology:
-
Amide Formation: In a reaction vial, combine ~1 mg of the DPA-ME sample with 0.5 mL of 2-amino-2-methyl-1-propanol. Add a catalytic amount (~5 mg) of sodium methoxide.
-
Incubation: Seal the vial under nitrogen and incubate at room temperature overnight (12-16 hours) with gentle stirring. This reaction converts the methyl ester to a 2-(methylpropanol) amide intermediate.[12]
-
Extraction: Add 1 mL of water to the reaction mixture. Extract the amide by adding 2 mL of a hexane:diethyl ether (1:1, v/v) solution and vortexing thoroughly. Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction once more and combine the organic layers.
-
Cyclization to DMOX: Evaporate the solvent from the combined organic layers under a stream of nitrogen. To the dried amide residue, add 0.2 mL of trifluoroacetic anhydride. Seal the vial and heat at 50°C for 45 minutes to facilitate the cyclization to the DMOX derivative.[12]
-
Sample Preparation for GC-MS: Evaporate the excess trifluoroacetic anhydride under nitrogen. Re-dissolve the final DMOX derivative in 100 µL of hexane for injection into the GC-MS.
-
GC-MS Analysis:
-
GC Column: Use a polar capillary column (e.g., CP-Sil 88 or equivalent) for optimal separation.
-
Injector: 250°C, splitless mode.
-
Oven Program: 180°C hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.
-
Protocol 2: Tandem MS (MS/MS) of Underivatized FAMEs
Rationale: This method uses collision-induced dissociation (CID) to fragment the underivatized DPA-ME molecular ion in a controlled manner, generating product ions that can help differentiate isomers without chemical derivatization.[18][19]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the DPA-ME isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) for direct infusion or LC-MS analysis.
-
Ionization: Use a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to generate an abundant protonated molecule [M+H]⁺ or molecular ion M⁺•. Standard EI is too energetic and will cause unwanted fragmentation and rearrangement.[19]
-
MS/MS Analysis (Product Ion Scan):
-
Mass Analyzer 1 (Q1): Set to isolate the molecular ion of DPA-ME (e.g., m/z 344.3 for the [M+H]⁺ of C22:5-ME).
-
Collision Cell (q2): Introduce a collision gas (e.g., argon or nitrogen). Optimize the collision energy (typically 10-30 eV) to induce fragmentation. The goal is to provide enough energy to break C-C bonds without causing extensive rearrangement.[20]
-
Mass Analyzer 2 (Q3): Scan a range of m/z values to detect the product ions resulting from the fragmentation in the collision cell.
-
-
Data Interpretation: Compare the resulting product ion spectra of the n-3 and n-6 isomers. Look for differences in the relative abundances of specific fragment ions, which reflect the different double bond positions.
Data Interpretation and Visualization
The key to distinguishing the isomers lies in recognizing their unique fragmentation signatures.
Interpreting DMOX Spectra
For DMOX derivatives, the mass spectrum will show a series of prominent ions. The location of a double bond is determined by identifying a 12-amu gap between fragment ions, which corresponds to the loss of a CH=CH group plus two adjacent methylene groups, instead of the usual 14-amu gap for saturated alkyl chain cleavage.
-
n-3 DPA (22:5Δ7,10,13,16,19) DMOX: Will show characteristic 12-amu gaps that allow localization of the double bonds at the Δ7, Δ10, Δ13, Δ16, and Δ19 positions.
-
n-6 DPA (22:5Δ4,7,10,13,16) DMOX: Will show a different pattern of 12-amu gaps, localizing the double bonds at the Δ4, Δ7, Δ10, Δ13, and Δ16 positions.
Visualizing the Analytical Workflow
A robust analytical workflow ensures reproducible and reliable results.
Caption: Workflow for DPA-ME Isomer Differentiation by MS.
Fragmentation Logic
The derivatization strategy is designed to create predictable fragmentation patterns.
Caption: Logic of Derivatization for Isomer Distinction.
Conclusion and Recommendations
Distinguishing between n-3 and n-6 docosapentaenoic acid methyl ester isomers is a critical but achievable analytical task.
-
For Routine Analysis with Standard Equipment: Chemical derivatization, particularly with DMOX , followed by GC-MS analysis is the most robust and reliable method.[6][10][11] It provides clear, interpretable mass spectra that definitively locate the double bonds.
-
For Advanced High-Throughput Analysis: Tandem mass spectrometry (MS/MS) on systems equipped with soft ionization sources offers a powerful alternative that bypasses the need for chemical derivatization.[18][19] This method is particularly suited for complex lipidomics workflows where sample preparation time is a critical factor.
The choice of method depends on the available instrumentation and the specific goals of the research. However, by understanding the principles of ion fragmentation and employing a validated protocol, researchers can confidently differentiate these crucial fatty acid isomers and advance our understanding of their roles in health and disease.
References
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Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251-260. [Link]
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Destaillats, F., & Zare, R. N. (2005). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. Journal of the American Society for Mass Spectrometry, 16(5), 689-696. [Link]
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Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. [Link]
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Hocart, C. H., & De-Marcellus, F. (2021). One-Pot Extractive Transesterification of Fatty Acids Followed by DMOX Derivatization for Location of Double Bonds Using GC-EI-MS. Methods in Molecular Biology, 2306, 105-121. [Link]
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Fay, L., & Richli, U. (1991). Location of double bonds in polyunsaturated fatty acids by gas chromatography-mass spectrometry after 4,4-dimethyloxazoline derivatization. Journal of Chromatography A, 541, 89-98. [Link]
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Thurnhofer, S., & Vetter, W. (2024). Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. Journal of Chromatography A, 1721, 464812. [Link]
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Lisec, J., & Kopka, J. (2006). Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids. Journal of the American Society for Mass Spectrometry, 17(7), 1037-1044. [Link]
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Wang, Y., & Zhang, R. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(4), e9223. [Link]
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ResearchGate. (2021). One-Pot Extractive Transesterification of Fatty Acids Followed by DMOX Derivatization for Location of Double Bonds Using GC-EI-MS. [Link]
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ResearchGate. (n.d.). GC-MS selective ion chromatograms of fatty acid picolinyl esters.... [Link]
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Figshare. (2016). GC-MS analysis of fatty acid picolinyl ester derivatives. [Link]
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Svatoš, A., & Spáčil, Z. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6469. [Link]
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ResearchGate. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. [Link]
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Svetashev, V. I. (2011). Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS. Lipids, 46(5), 463-467. [Link]
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Shibahara, A., Yamamoto, K., Nakayama, T., & Kajimoto, G. (1995). An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis. Journal of the Japan Oil Chemists' Society, 44(1), 59-62. [Link]
-
Rahman, M. M., & Abd El-Aty, A. M. (2023). Omega-3 and Omega-6 Fatty Acids. Encyclopedia. [Link]
-
Uslu, L., & Dursun, H. (2015). Comparison of ω-3 Fatty Acids by GC-MS in Frequently Consumed Fish and Fish Oil Preparations on the Turkish Market. Journal of the American Oil Chemists' Society, 92(7), 1075-1081. [Link]
-
Cataldi, T. R. I., & Bianco, G. (2022). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Murata, T. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Analytical Chemistry, 49(14), 2209-2213. [Link]
-
de Oliveira, M. A. L., et al. (2019). Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, BA, Brazil. Journal of the Brazilian Chemical Society, 30(11), 2348-2357. [Link]
-
Murphy, R. C. (2014). Tandem Mass Spectrometry of Lipids: Fatty Acids. Academic Press. [Link]
-
LECO Corporation. (2008). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
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Murphy, R. C. (2009). Mass Spectrometry Advances in Lipidomics: Collision Induced Decomposition of Kdo2-Lipid A. Journal of Lipid Research, 50(Supplement), S349-S353. [Link]
-
Guella, G., & Frassanito, R. (2021). Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. Molecules, 26(11), 3321. [Link]
-
Byrdwell, W. C. (2005). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Lipids, 40(4), 419-428. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Methyl all-cis-7,10,13,16,19-docosapentaenoate: A Senior Application Scientist's Guide
In the landscape of drug development and lipid research, the precision of our work is matched only by the stringency of our safety protocols. Methyl all-cis-7,10,13,16,19-docosapentaenoate (DPA Methyl Ester), a key polyunsaturated fatty acid (PUFA) methyl ester, is a staple in many laboratories. While instrumental in research, its chemical nature demands a comprehensive and well-executed safety plan. This guide provides an in-depth, experience-driven approach to the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your team.
Understanding the Compound: A Risk-Based Approach
This compound (CAS No. 108698-02-8) is a liquid ester derived from fish oils.[1][2] Its high degree of unsaturation makes it particularly susceptible to autoxidation, a primary consideration in its handling and storage.[3][4] Furthermore, safety data sheets (SDS) classify it as a combustible liquid that can cause skin and serious eye irritation, and may trigger an allergic skin reaction.[5][6] Acknowledging these properties is the foundational step in developing a robust safety protocol.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. The following table outlines the minimum required PPE, explaining the rationale behind each choice.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[7] | The compound is classified as a serious eye irritant (H319).[6] Splashes can occur during transfer or mixing, necessitating robust protection to prevent contact. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5][7] | Prevents direct skin contact, which can cause irritation (H315) or allergic reactions (H317).[6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from accidental spills and contamination.[7] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent.[1] | Recommended when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or vapors, especially given the low flash point (-1 °C).[2][7] |
This multi-layered defense system is crucial. Each component protects against a different route of exposure, and their combined use provides comprehensive safety.
Operational Workflow: From Vial to Waste
A meticulously planned workflow minimizes exposure and preserves the compound's integrity. The following diagram and protocol outline the essential steps for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Detailed Experimental Protocol: Safe Aliquoting and Dilution
This protocol provides a step-by-step guide for preparing a stock solution, a common procedure for researchers.
Objective: To safely and accurately prepare a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (stored at -20°C).[8]
-
Anhydrous ethanol.
-
Inert gas (Nitrogen or Argon).
-
Calibrated micropipettes and sterile tips.
-
Appropriate glassware (e.g., amber glass vial).
-
PPE as specified in the table above.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.[6][7]
-
Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[9]
-
-
Inert Atmosphere Handling:
-
Once equilibrated, briefly open the vial and immediately flush the headspace with a gentle stream of inert gas (Nitrogen or Argon). This displaces oxygen and minimizes the risk of autoxidation, which can compromise the integrity of this polyunsaturated compound.[3]
-
Quickly and carefully withdraw the required amount of the neat liquid using a calibrated micropipette.
-
-
Dilution:
-
Dispense the this compound into a pre-labeled amber glass vial containing the calculated volume of anhydrous ethanol. The use of amber glass protects the light-sensitive compound from degradation.
-
Mix thoroughly by gentle vortexing.
-
-
Storage and Cleanup:
-
Flush the headspace of the newly prepared stock solution with inert gas before sealing tightly. Store at -20°C.[8]
-
Return the original neat compound vial to -20°C storage after flushing the headspace again with inert gas.
-
Dispose of all contaminated disposable items, such as pipette tips and gloves, in a designated, sealed hazardous waste container.[7]
-
Decontaminate the work surface and any equipment used according to your institution's standard procedures.
-
Emergency Preparedness: Spill and Exposure Response
Even with meticulous planning, accidents can happen. A clear, actionable emergency plan is non-negotiable.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water and wash with soap.[6] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or diatomaceous earth.[5]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for hazardous waste disposal.[5][10]
-
Clean the spill area thoroughly.
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7] Do not pour down the drain, as it can be harmful to aquatic life.[2][6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent paper, and pipette tips, must be disposed of as hazardous chemical waste.[7]
By adhering to these rigorous protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
